Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-17-0, 51757-82-5, 51757-85-8 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bicyclo[2.2.1]hept-5-ene-2-carboxamide chemical properties and structure
An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carboxamide: Structure, Properties, and Applications
Introduction: The Significance of a Strained Scaffold
This compound, commonly known as 5-norbornene-2-carboxamide, is a bicyclic organic compound that serves as a cornerstone in various fields of chemical synthesis. Its rigid, strained framework, derived from the norbornene skeleton, imparts unique stereochemical and reactive properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its structure, chemical characteristics, synthesis, and critical applications, particularly its role as a versatile intermediate and building block. Understanding the nuances of this molecule is key to leveraging its potential in creating complex molecular architectures, from novel polymers to potent pharmaceutical agents.
Part 1: Molecular Structure and Stereochemistry
The defining feature of this compound is its bridged bicyclic structure, which imposes significant conformational rigidity. This rigidity is a powerful tool in synthesis, allowing for precise control over the spatial arrangement of functional groups.
The molecule consists of a cyclohexene ring bridged by a methylene group at the C7 position, with a carboxamide substituent at C2. The presence of the C5-C6 double bond introduces a site of reactivity, while the amide group offers a handle for a wide array of chemical transformations.
Caption: General structure of the this compound core.
The Critical Distinction: Endo and Exo Isomerism
Due to the bridged structure, the substituent at the C2 position can exist in two distinct diastereomeric forms: endo and exo. This is not simple cis/trans isomerism but a fundamental stereochemical property of bicyclic systems.
-
Endo Isomer: The carboxamide group is oriented on the same side of the six-membered ring as the longer C7 bridge. It is syn to the double bond.
-
Exo Isomer: The carboxamide group is on the opposite side of the ring from the C7 bridge. It is anti to the double bond.
The Diels-Alder synthesis (discussed in Part 3) kinetically favors the endo product due to stabilizing secondary orbital interactions between the dienophile's activating group and the diene's p-orbitals. However, the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[1] This predictable stereoselectivity is a key advantage in synthetic design.
Caption: Relationship between the kinetically favored endo and thermodynamically stable exo isomers.
Furthermore, the molecule is chiral, with stereocenters at C1, C2, and C4. Therefore, both endo and exo isomers exist as pairs of enantiomers. The absolute configuration is designated using Cahn-Ingold-Prelog (CIP) notation, such as (1R,2R,4R).[2]
Part 2: Chemical and Physical Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction design, and purification.
Physical Properties
The properties can vary slightly between the endo and exo isomers.
| Property | Value |
| CAS Number | 95-17-0 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Solid |
| Octanol/Water Partition Coeff. (LogP) | Available data varies[3] |
| Stereochemistry | Exists as endo and exo diastereomers, each as a pair of enantiomers. |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation and allows for the differentiation of isomers.
-
¹H NMR Spectroscopy: The rigid, asymmetric structure results in a complex but highly informative proton NMR spectrum. Key diagnostic signals include:
-
Olefinic Protons (H5, H6): Typically appear as a multiplet around 6.0-6.2 ppm. The coupling patterns between them and with the bridgehead protons are characteristic.
-
Bridgehead Protons (H1, H4): Resonate around 2.9-3.2 ppm.
-
Proton at C2 (adjacent to the carboxamide): Its chemical shift and coupling constants are highly dependent on whether it is in the endo or exo position.
-
Amide Protons (-NH₂): Appear as two broad signals, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals, including two in the olefinic region (~130-140 ppm) and a carbonyl signal for the amide (~175 ppm).
-
Mass Spectrometry: Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 137. A characteristic fragmentation pattern involves a retro-Diels-Alder reaction, leading to a prominent peak corresponding to the cyclopentadiene cation.
Reactivity Profile
The molecule's reactivity is dictated by its two primary functional groups: the alkene and the carboxamide.
-
Alkene Reactivity: The strained double bond in the norbornene system is highly reactive.
-
Hydrogenation: The double bond can be readily reduced to yield the corresponding saturated bicyclo[2.2.1]heptane-2-carboxamide.
-
Electrophilic Addition: It undergoes typical addition reactions with halogens, acids, and other electrophiles.
-
Ring-Opening Metathesis Polymerization (ROMP): This is one of the most significant reactions of norbornene derivatives. Using catalysts like Grubbs' or Schrock's catalysts, the strained ring opens to form high molecular weight polymers (polynorbornenes) with the carboxamide group as a repeating side chain.[4]
-
-
Carboxamide Reactivity: The amide group is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[2]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, 2-(aminomethyl)bicyclo[2.2.1]hept-5-ene.
-
Derivatization: The N-H bonds can be substituted to form N-alkyl or N-aryl derivatives, allowing for the introduction of further functionality.
-
Part 3: Synthesis and Experimental Protocols
The most direct and common route to this compound is the Diels-Alder cycloaddition.
Core Synthesis: The Diels-Alder Reaction
This [4+2] cycloaddition involves the reaction of a conjugated diene (cyclopentadiene) with a dienophile (acrylamide). The reaction is highly efficient and stereoselective.
Causality of Experimental Design:
-
Cyclopentadiene Preparation: Cyclopentadiene readily dimerizes at room temperature to dicyclopentadiene. Therefore, it must be freshly prepared immediately before use by "cracking" the dimer via fractional distillation. This ensures a high concentration of the reactive monomeric diene.
-
Solvent Choice: The reaction is often run neat or in a non-polar solvent to promote the aggregation of the reactants.
-
Temperature Control: The reaction is exothermic. Low temperatures are used to control the reaction rate and maximize the kinetic endo selectivity.
Caption: Synthetic workflow for the Diels-Alder reaction to form the target compound.
Experimental Protocol: Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide
This protocol is a representative example and should be performed with appropriate safety precautions in a laboratory setting.
-
Preparation of Cyclopentadiene: a. Set up a fractional distillation apparatus. b. Gently heat dicyclopentadiene to ~180 °C. c. Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiver cooled in an ice bath. Use immediately.
-
Cycloaddition Reaction: a. In a round-bottom flask, dissolve acrylamide in a minimal amount of a suitable solvent (e.g., toluene) or prepare for a neat reaction. b. Cool the flask in an ice bath. c. Slowly add an equimolar amount of freshly cracked cyclopentadiene to the acrylamide solution with stirring. d. Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Work-up and Purification: a. The product often precipitates from the reaction mixture as a white solid. If not, reduce the solvent volume under reduced pressure. b. Collect the solid product by vacuum filtration. c. Wash the solid with cold diethyl ether or hexane to remove any unreacted starting materials. d. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure endo isomer.
-
Characterization: a. Confirm the structure and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Part 4: Applications in Research and Drug Development
The unique structural and chemical features of this compound make it a valuable scaffold in several advanced applications.
-
Conformationally Constrained Scaffolds: In drug design, locking a flexible molecule into a specific bioactive conformation can significantly enhance its potency and selectivity. The rigid norbornene skeleton is an excellent tool for this purpose, serving as a template to orient pharmacophoric groups in a precise 3D arrangement.[2]
-
Intermediates for Bioactive Molecules: The compound is a precursor for a variety of more complex molecules with potential therapeutic applications. The bicyclic motif is found in compounds explored for analgesic and antispasmodic properties.[5] The carboxamide can be converted into other functional groups to build out the final active pharmaceutical ingredient (API).
-
Polymer Science and Materials: As a monomer in ROMP, it enables the synthesis of functional polymers.[4] The pendant carboxamide groups can promote inter-chain hydrogen bonding, influencing the polymer's mechanical properties, or can be further modified post-polymerization. These polymers are investigated for applications in coatings, resins, and advanced materials.
-
Peptidomimetics: Norbornene-based amino acids, derived from this scaffold, can be incorporated into peptides to induce stable secondary structures like helices or turns.[6] This is a key strategy in developing peptides with improved stability against enzymatic degradation.
Conclusion
This compound is far more than a simple bicyclic amide. It is a synthetically powerful molecule whose utility stems from a unique combination of a strained, reactive double bond and a conformationally rigid scaffold. Its well-defined stereochemistry, particularly the predictable formation of endo and exo isomers via the Diels-Alder reaction, provides a reliable entry point for complex synthetic endeavors. For researchers in drug discovery and materials science, a firm grasp of the properties and reactivity of this compound opens the door to novel molecular designs with precisely controlled three-dimensional structures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 3. Bicyclo(2.2.1)-5-heptene-2-carboxamide (CAS 95-17-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of the bicyclic compound, Bicyclo[2.2.1]hept-5-ene-2-carboxamide. As a molecule with significant potential in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its application and development. This document details the structural isomers, key physical constants, and spectroscopic data, underpinned by established experimental methodologies.
Introduction: The Significance of this compound
This compound, also known as 5-norbornene-2-carboxamide, is a rigid, strained bicyclic molecule that has garnered interest in various scientific fields. Its unique conformational constraints and the presence of a reactive double bond and a carboxamide functional group make it a versatile building block in organic synthesis. In drug development, the bicyclo[2.2.1]heptane framework is often employed as a bioisostere for phenyl rings, offering a three-dimensional scaffold that can improve metabolic stability and binding affinity to biological targets. This guide focuses on the fundamental physical properties that govern the behavior of this compound in experimental and developmental settings.
A critical aspect of this compound is its existence as two primary stereoisomers: endo and exo. The spatial orientation of the carboxamide group relative to the cyclohexene ring significantly influences the molecule's physical and chemical properties. Therefore, this guide will address both isomers wherever data is available.
Molecular Structure:
Caption: Chemical structures of the endo and exo isomers of this compound.
Core Physical Properties
The physical properties of a compound are dictated by its molecular structure and intermolecular forces. For this compound, the rigid bicyclic framework and the hydrogen-bonding capability of the carboxamide group are key determinants of its physical state, melting and boiling points, and solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 137.18 g/mol | --INVALID-LINK-- |
| Melting Point | Data for the unsubstituted primary amide is not consistently reported. The related compound, 2-chloro-exo-bicyclo[2.2.1]hept-5-ene-2-carboxamide, has a reported melting point determined using a Fisher-Johns apparatus[1]. This suggests that the melting point of the parent compound would be a key parameter for characterization and purity assessment. | --INVALID-LINK--[1] |
| Boiling Point | A definitive boiling point for the primary amide is not readily available. The corresponding ethyl ester has a reported boiling point of 82 °C at 10 mmHg[2][3]. Due to the hydrogen bonding capabilities of the amide group, the boiling point of the carboxamide is expected to be significantly higher than its ester analog. | --INVALID-LINK--[2][3] |
| Density | Predicted density is approximately 1.173 g/cm³. | Cheméo |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity verification of this compound. The distinct electronic and vibrational environments of the endo and exo isomers often lead to discernible differences in their spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the endo and exo isomers due to the through-space effects of the bicyclic system. While specific spectra for the primary amides are not widely published, data from the corresponding ethyl esters provide valuable insights into the expected chemical shifts.
¹H NMR of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester (a closely related analog): [2][3]
-
endo isomer: The proton at the C2 position typically appears at a different chemical shift compared to the exo isomer due to the magnetic anisotropy of the double bond.
-
exo isomer: The C2 proton is in a different chemical environment, leading to a distinct resonance.
The olefinic protons (C5 and C6) usually appear as a characteristic multiplet in the range of 6.0-6.5 ppm. The bridgehead protons (C1 and C4) and the methylene bridge proton (C7) also exhibit distinct chemical shifts and coupling patterns that are diagnostic for the bicyclo[2.2.1]heptane skeleton.
¹³C NMR: The carbon chemical shifts, particularly for C2, C3, and the carbonyl carbon, are also sensitive to the stereochemistry.
Infrared (IR) Spectroscopy
FTIR spectroscopy is crucial for identifying the key functional groups within the molecule.
Expected Characteristic IR Absorptions:
-
N-H Stretch: The amide N-H stretching vibrations are expected to appear in the region of 3100-3500 cm⁻¹. A primary amide will show two bands in this region.
-
C=O Stretch (Amide I): A strong absorption band for the carbonyl group is anticipated around 1630-1680 cm⁻¹.
-
N-H Bend (Amide II): This band is typically found near 1550-1640 cm⁻¹.
-
C=C Stretch: The alkene C=C stretching vibration of the norbornene ring should appear around 1570-1620 cm⁻¹.
-
=C-H Stretch: The stretching of the vinyl C-H bonds is expected above 3000 cm⁻¹.
The IR spectrum of the related 2-chloro-exo-bicyclo[2.2.1]hept-5-ene-2-carboxamide shows characteristic peaks that can be used for comparison[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 137. A prominent fragmentation pathway for norbornene systems is a retro-Diels-Alder reaction, which would result in the loss of cyclopentadiene (66 Da), leading to a fragment ion at m/z 71. Other fragmentations involving the carboxamide group are also anticipated. The mass spectrum of the parent bicyclo[2.2.1]hept-5-ene-2-carboxylic acid shows a base peak corresponding to the retro-Diels-Alder fragmentation, a pattern that is likely to be observed for the amide as well.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.
-
Polar Protic Solvents (e.g., Water, Ethanol): The presence of the amide group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the hydrophobic bicyclic core may limit extensive solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected in these solvents due to their ability to act as hydrogen bond acceptors and their overall polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated in nonpolar solvents due to the polar amide functionality.
A systematic approach to solubility determination, as outlined below, is recommended for obtaining precise data.
Experimental Methodologies
To ensure the scientific integrity of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physical properties of this compound.
Synthesis and Purification
The synthesis of this compound typically proceeds from the corresponding carboxylic acid, which is readily available via a Diels-Alder reaction between cyclopentadiene and acrylic acid.
Caption: General synthetic workflow for the preparation of endo and exo isomers.
Protocol for Amidation:
-
The separated endo or exo carboxylic acid isomer is converted to the corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
-
The resulting acid chloride is then carefully reacted with ammonia (aqueous or gaseous) to form the primary amide.
-
The crude product is purified by recrystallization or column chromatography to yield the pure endo or exo this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol using a Capillary Melting Point Apparatus:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The determination is repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
A semi-quantitative method for determining solubility in various solvents is as follows:
Protocol for Solubility Screening:
-
To a series of small, labeled test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each tube, add a specific volume of a different solvent (e.g., 1 mL of water, ethanol, DMSO, toluene).
-
Agitate the tubes at a constant temperature for a set period.
-
Visually observe the dissolution of the solid.
-
If the solid dissolves completely, the solubility is greater than the tested concentration. If not, the solubility is less than that concentration. This can be made more quantitative by serial additions of the solvent or by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.
Conclusion
The physical properties of endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide are fundamental to their application in research and development. This guide has synthesized the available data on their key physical constants, spectroscopic characteristics, and solubility, while also providing standardized experimental protocols for their determination. A clear understanding and accurate measurement of these properties are essential for the rational design of new molecules and materials based on this versatile bicyclic scaffold. Further research to fill the existing gaps in the experimental data for the unsubstituted primary amides is highly encouraged.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 3. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Stereochemistry and Isomers of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Abstract
The bicyclo[2.2.1]heptene framework, commonly known as the norbornene scaffold, is a cornerstone in synthetic organic chemistry and drug discovery. Its rigid, strained bicyclic structure provides a unique three-dimensional arrangement for appended functional groups, making it an invaluable template for creating molecules with specific spatial orientations. This guide focuses on the stereochemical intricacies of a key derivative, Bicyclo[2.2.1]hept-5-ene-2-carboxamide. We will delve into the isomeric possibilities, including endo/exo diastereomers and enantiomeric pairs, explore the synthetic strategies to access these isomers, and detail the analytical techniques crucial for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important molecular scaffold.
Introduction: The Significance of the Bicyclo[2.2.1]heptene Scaffold
The bicyclo[2.2.1]heptane system is a prevalent structural motif in a wide array of natural products and synthetic compounds.[1] Its rigid conformational nature allows for the precise positioning of substituents, which is a critical factor in designing molecules with high target specificity and biological activity. The introduction of a double bond at the 5-position, creating the bicyclo[2.2.1]hept-5-ene (norbornene) system, adds a reactive handle for further functionalization and introduces additional stereochemical considerations.
The carboxamide functional group at the 2-position introduces a site for hydrogen bonding and further derivatization, making this compound and its analogs attractive building blocks in medicinal chemistry. These compounds have been utilized as intermediates in the synthesis of complex natural products, conformationally constrained peptide mimics, and novel therapeutic agents.[1][2] A thorough understanding of the stereochemistry of this scaffold is paramount for controlling the pharmacological and material properties of the final products.
Unraveling the Stereoisomers of this compound
The structure of this compound presents multiple stereogenic centers, leading to a rich diversity of stereoisomers. The primary sources of isomerism are:
-
Endo/Exo Diastereomerism: This arises from the orientation of the carboxamide substituent at the C2 position relative to the six-membered ring of the bicyclic system.
-
Exo Isomer: The substituent points away from the C5-C6 double bond.
-
Endo Isomer: The substituent points towards the C5-C6 double bond.
-
-
Enantiomerism: The molecule is chiral, and therefore exists as a pair of non-superimposable mirror images (enantiomers). The absolute configuration at the stereocenters (C1, C2, and C4) determines the specific enantiomer. For example, the (+)-enantiomer of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide has been determined to have the (1R,2R,4R) absolute configuration through X-ray crystallography.[1]
The combination of these stereochemical features results in four possible stereoisomers:
-
(1R,2R,4S)-exo
-
(1S,2S,4R)-exo
-
(1R,2S,4S)-endo
-
(1S,2R,4R)-endo
Visualizing the Isomers
To better illustrate the spatial relationships, the following diagram depicts the endo and exo isomers.
Caption: Endo and Exo diastereomers of this compound.
Synthetic Strategies: Accessing Specific Stereoisomers
The primary route to the bicyclo[2.2.1]heptene core is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile. For the synthesis of this compound, cyclopentadiene serves as the diene and a derivative of acrylamide acts as the dienophile.
The Diels-Alder Reaction: A Gateway to the Norbornene Scaffold
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituent preferentially adopts the endo position in the transition state due to favorable secondary orbital interactions. However, the exo product is often the thermodynamically more stable isomer.
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester (a precursor to the amide)
This protocol outlines the synthesis of the ethyl ester, which can be subsequently converted to the carboxamide.
| Step | Procedure | Rationale |
| 1 | Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene. | Dicyclopentadiene is the stable dimer of cyclopentadiene and must be cracked to the monomer for the reaction. |
| 2 | In a reaction vessel, combine the freshly prepared cyclopentadiene with ethyl acrylate. | This initiates the Diels-Alder cycloaddition. |
| 3 | The reaction is typically carried out at room temperature or with gentle heating. | The reaction conditions can influence the endo/exo ratio. Lower temperatures often favor the kinetically controlled endo product. |
| 4 | Monitor the reaction progress using Gas Chromatography (GC) analysis. | This allows for the determination of the endo/exo isomer ratio.[3] |
| 5 | Purify the product mixture by fractional distillation. | This separates the desired product from unreacted starting materials and byproducts.[3] |
Note: The direct use of acrylamide as the dienophile can also be employed to synthesize the carboxamide directly.
Isomerization and Separation
While the Diels-Alder reaction often yields a mixture of endo and exo isomers, subsequent isomerization can be performed to enrich the desired isomer. For instance, treatment of an endo/exo mixture of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester with a base like potassium t-butoxide can lead to an enrichment of the thermodynamically more stable exo isomer.[4]
Workflow for Isomer Separation and Enrichment
Caption: General workflow for the synthesis and separation of endo and exo isomers.
Chiral Resolution: Isolating Enantiomers
Separating the enantiomers of this compound requires chiral resolution techniques. This can be achieved through several methods:
-
Diastereomeric Salt Formation: The carboxylic acid precursor can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: The enantiomers can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC). For example, 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide has been successfully resolved on a cellulose triacetate column.[1]
Analytical Characterization of Isomers
The unambiguous identification and characterization of the different stereoisomers of this compound rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for distinguishing between endo and exo diastereomers. The different spatial environments of the protons and carbons in each isomer lead to distinct chemical shifts and coupling constants.
Key Diagnostic NMR Features:
-
¹H NMR: The chemical shifts of the vinyl protons (H5 and H6) and the bridgehead protons (H1 and H4) are particularly sensitive to the endo/exo orientation of the substituent at C2. The coupling constants between protons on the bicyclic framework can also provide valuable structural information.
-
¹³C NMR: The chemical shifts of the carbons in the bicyclic core, especially C2, C3, and the vinyl carbons, differ between the endo and exo isomers.
Representative ¹H NMR Data for Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester isomers: [3]
| Isomer | Key ¹H NMR Signals (ppm, CDCl₃) |
| Endo | 1.24 (td, 3H), 1.28 (d, 1H), 1.43 (d, 2H), 1.90 (td, 1H), 2.90 (s, 1H), 2.92-2.96 (m, 1H), 3.21 (s, 1H), 4.05-4.13 (m, 2H), 5.94 (m, 1H), 6.19 (m, 1H) |
| Exo | 1.26 (t, 3H), 1.33-1.38 (m, 2H), 1.53 (s, 1H), 1.86-1.95 (m, 1H), 2.19-2.23 (m, 1H), 2.89-2.95 (m, 1H), 3.03 (s, 1H), 4.14 (q, 2H), 6.10 (dd, 1H), 6.13 (dd, 1H) |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute configuration of chiral molecules and the precise three-dimensional structure of both endo and exo isomers. This technique has been instrumental in assigning the absolute stereochemistry of derivatives of bicyclo[2.2.1]hept-5-ene.[1][5]
Logical Flow of Stereochemical Determination
Caption: The logical progression for the determination of stereochemistry.
Applications in Drug Development and Materials Science
The rigid bicyclo[2.2.1]heptene scaffold is highly valued in the design of bioactive molecules and advanced materials.
-
Medicinal Chemistry: The defined spatial orientation of substituents on the norbornene core allows for the creation of potent and selective ligands for biological targets. These scaffolds have been incorporated into molecules with a range of therapeutic activities, including analgesic and antispasmodic properties.[6]
-
Peptidomimetics: The rigid framework can be used to mimic peptide secondary structures, such as β-turns.[2] This is a crucial strategy in the development of enzyme inhibitors and receptor antagonists with improved metabolic stability.
-
Polymer Chemistry: Norbornene derivatives are important monomers in ring-opening metathesis polymerization (ROMP), leading to polymers with unique thermal and mechanical properties.
Conclusion
The stereochemistry of this compound is a rich and complex field with significant implications for the design and synthesis of new molecules in drug discovery and materials science. A thorough understanding of the principles of endo/exo diastereomerism and enantiomerism, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this versatile molecular scaffold. The ability to selectively synthesize and characterize specific stereoisomers provides chemists with a powerful tool to probe and modulate biological systems and to create novel materials with tailored properties.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2177598B1 - The use of isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester in perfume compositions and perfume compositions - Google Patents [patents.google.com]
- 4. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
Introduction to bicyclo[2.2.1]heptane systems in organic synthesis
An In-Depth Technical Guide to Bicyclo[2.2.1]heptane Systems in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The bicyclo[2.2.1]heptane ring system, commonly known as the norbornane skeleton, represents a cornerstone of modern organic chemistry. Its rigid, three-dimensional framework and inherent ring strain impart unique reactivity and stereochemical properties that have been both a subject of fundamental mechanistic study and a powerful tool in synthetic design.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and application of bicyclo[2.2.1]heptane systems. We will delve into the foundational Diels-Alder reaction for its construction, dissect its complex carbocation chemistry, including the historic non-classical ion debate and characteristic Wagner-Meerwein rearrangements, and survey its applications in total synthesis, medicinal chemistry, and materials science.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this privileged scaffold.
The Bicyclo[2.2.1]heptane Core: A Privileged Scaffold
The significance of the bicyclo[2.2.1]heptane framework lies in its unique and constrained geometry. Unlike flexible cyclohexane systems, the norbornane skeleton is a rigid structure that locks substituents into well-defined spatial orientations. This rigidity is invaluable for studying reaction mechanisms and for designing molecules where the precise positioning of functional groups is critical for biological activity.[1] This structural motif is found in numerous natural products, such as camphor and santalol, and is a key component in various pharmaceutical agents and chiral auxiliaries.[5]
The system's inherent strain, arising from bond angle distortion from the ideal sp³ tetrahedral angle, is a key driver of its reactivity. This strain energy is released in many chemical transformations, providing a thermodynamic driving force for reactions such as ring-opening metathesis polymerization (ROMP).[6][7][8]
Synthesis of the Bicyclic Core: The Diels-Alder Reaction
The most powerful and widely employed method for constructing the bicyclo[2.2.1]heptane framework is the [4+2] cycloaddition, or Diels-Alder reaction.[3] This reaction typically involves the cycloaddition of a cyclopentadiene derivative (the diene) with a suitable dienophile.
Stereochemical Control: The Endo Rule
A key feature of the Diels-Alder reaction with cyclic dienes is a strong kinetic preference for the formation of the endo stereoisomer. This selectivity is attributed to "secondary orbital interactions" between the p-orbitals of the activating group on the dienophile and the developing π-system of the diene in the transition state. While the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance, the endo product forms faster under kinetic control.
Asymmetric Synthesis
The demand for enantiomerically pure bicyclo[2.2.1]heptane derivatives, particularly in drug development, has driven the development of asymmetric Diels-Alder reactions.[1] High levels of enantioselectivity can be achieved through several strategies:
-
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile.[9][10]
-
Organocatalysis: Small organic molecules can be used as catalysts to promote highly enantioselective cycloadditions.[1][5]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively block one face, leading to a highly diastereoselective reaction.
Experimental Protocol: A General Asymmetric Diels-Alder Reaction
This protocol describes the enantioselective construction of a bicyclo[2.2.1]heptanone derivative catalyzed by a chiral Lewis acid.[3][9][10]
Reaction: 2,3-Disubstituted 1,3-butadiene + Unsaturated Aldehyde → Functionalized Bicyclo[2.2.1]heptanone
Materials:
-
Chiral Lewis Acid Catalyst (e.g., SnCl₄ with a chiral ligand) (20 mol%)
-
2,3-Disubstituted 1,3-butadiene (1.2 equivalents)
-
Unsaturated Aldehyde (1.0 equivalent)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the chiral Lewis acid catalyst and the anhydrous solvent.
-
Cool the mixture to the specified temperature for the catalyst system (e.g., -78 °C).
-
Add the unsaturated aldehyde dropwise to the catalyst solution and stir for a brief period to allow for coordination.
-
Add the diene to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched bicyclo[2.2.1]heptanone.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of bicyclo[2.2.1]heptane systems.
Reactivity and Mechanistic Peculiarities
The constrained nature of the bicyclo[2.2.1]heptane system leads to fascinating and often complex reactivity, particularly concerning carbocationic intermediates.
Carbocation Chemistry: The 2-Norbornyl Cation and Wagner-Meerwein Rearrangements
The study of the 2-norbornyl cation is a landmark in physical organic chemistry.[2] Solvolysis of 2-norbornyl derivatives proceeds with unusually high rates and complete racemization, leading Saul Winstein to propose the existence of a bridged, "non-classical" carbocation.[2] In this symmetrical intermediate, the positive charge is delocalized over three carbon atoms (C1, C2, and C6), accounting for both the rate enhancement (anchimeric assistance) and the stereochemical outcome.[2]
This propensity for charge delocalization means that carbocations in the bicyclo[2.2.1]heptane system are highly susceptible to skeletal rearrangements. The Wagner-Meerwein rearrangement is particularly common, where a bond migrates to an adjacent carbocation center, leading to a more stable rearranged carbocation.[4][11][12] This can result in a complex mixture of products, and understanding these rearrangement pathways is critical for planning syntheses involving this scaffold.[4] For instance, the electrophilic addition of chlorine to norbornene yields a mixture of dichlorinated isomers due to Wagner-Meerwein rearrangement of the intermediate carbocation.[4][13]
Caption: The 2-Norbornyl Cation and Potential Rearrangement Pathways.
Ring-Opening Metathesis Polymerization (ROMP)
The high ring strain of norbornene and its derivatives makes them excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).[6][7] Catalyzed by transition metal complexes, most notably ruthenium-based Grubbs' catalysts, the strained double bond undergoes metathesis to produce high molecular weight polymers with the double bond now in the polymer backbone.[14][15]
ROMP is a powerful technique because it is a living polymerization, allowing for precise control over the polymer's molecular weight and dispersity.[15][16] It also tolerates a wide variety of functional groups, enabling the synthesis of advanced functional materials with applications in medicine and materials science.[6][7] The polymerization rate is highly influenced by the structure of the norbornene derivative, particularly the substituents.[6][7] For instance, exo-isomers tend to polymerize faster than their endo-counterparts due to reduced steric hindrance with the propagating catalyst.[17]
Applications in Drug Discovery and Total Synthesis
The rigid bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry.[1][5] Its ability to present substituents in a fixed three-dimensional arrangement is ideal for optimizing interactions with biological targets like enzymes and receptors. This has led to its incorporation into a wide range of drug candidates.[5][18]
| Compound | Therapeutic Area | Significance |
| LMV-601 | Drug Candidate | A bicyclo[2.2.1]heptane-based compound investigated for its biological activities.[5] |
| AMG 221 | Drug Candidate | Features the bicyclo[2.2.1]heptane scaffold, highlighting its use in modern drug design.[5] |
| Setrobuvir | Antiviral | An investigational drug for Hepatitis C that incorporates the rigid bicyclic core.[19] |
| CXCR2 Antagonists | Anti-cancer | N,N′-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane core have been developed as selective CXCR2 antagonists for treating metastatic cancer.[18] |
| Prostanoid Analogs | Cardiovascular | Synthetic prostanoids incorporating the bicyclic system have been studied for their effects on human platelet aggregation.[20][21] |
In addition to medicinal chemistry, the bicyclo[2.2.1]heptane system serves as a versatile building block in the total synthesis of complex natural products. Its well-defined stereochemistry can be used to set multiple chiral centers, which can then be elaborated into the final target molecule. The inherent strain of the system can also be exploited to drive specific bond-forming or bond-breaking reactions.[8]
Conclusion
The bicyclo[2.2.1]heptane system is far more than a chemical curiosity; it is a foundational scaffold in organic synthesis with profound implications for science and medicine. Its rigid structure provides an unparalleled platform for stereocontrolled synthesis and the study of reaction mechanisms. From the classic Diels-Alder reaction to modern asymmetric catalysis and polymerization techniques, the synthesis and functionalization of this framework continue to evolve. The ongoing discovery of new pharmaceuticals and materials based on this unique bicyclic core ensures that the study of bicyclo[2.2.1]heptane chemistry will remain a vibrant and impactful field for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 6. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Sequential DielsâAlder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of prostanoids with bicyclo[2.2.1]heptane, bicyclo[3.1.1]heptane, and bicyclo[2.2.2]octane ring systems. Activities of 15-hydroxy epimers on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS number and molecular formula
An In-Depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Introduction: The Strategic Importance of the Norbornene Scaffold
In the landscape of medicinal chemistry and materials science, the bicyclo[2.2.1]heptane, or norbornene, scaffold has emerged as a uniquely valuable structural motif.[1][2] Its rigid, conformationally constrained framework provides an exceptional platform for the precise spatial orientation of functional groups, a critical factor in designing molecules with high target specificity and biological activity. This compound, a key derivative, embodies this potential. It serves not only as a versatile synthetic intermediate but also as a foundational element in the development of novel therapeutics, including antifungal and anticancer agents.[2][3][4]
This guide offers a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis pathways, mechanistic underpinnings, and key applications, providing field-proven insights and detailed experimental protocols.
Part 1: Chemical Identity and Physicochemical Properties
This compound, also known as 5-norbornene-2-carboxamide, is characterized by its bicyclic alkene structure featuring a primary amide functional group.[5] The presence of stereocenters gives rise to different isomers, which can have distinct properties and applications. This stereochemical complexity is a crucial consideration in its synthesis and use.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [6][7][8] |
| Molecular Weight | 137.18 g/mol | [5][6][7] |
| Common CAS Numbers | 95-17-0 (unspecified stereochemistry) 51757-85-8 ((1R,2R,4R)-rel isomer) | [6][7][9][10] |
| Common Synonyms | 5-Norbornene-2-carboxamide; Norbornenecarboxamide | [5] |
| Predicted Density | ~1.173 g/cm³ | [7] |
| Appearance | Typically a white to off-white solid |
Part 2: Synthesis Pathways and Mechanistic Considerations
The synthesis of this compound is fundamentally a two-stage process: first, the construction of the bicyclic core via a Diels-Alder reaction, followed by the formation of the amide group.
Stage 1: The Diels-Alder Cycloaddition for the Norbornene Core
The cornerstone of norbornene synthesis is the [4+2] cycloaddition reaction between a conjugated diene and a dienophile.[11] For this scaffold, the reactants are cyclopentadiene and an acrylic acid derivative. Cyclopentadiene is highly reactive in Diels-Alder reactions due to its locked s-cis conformation.[11][12]
Causality in Experimental Choice: Cyclopentadiene readily dimerizes at room temperature to dicyclopentadiene. Therefore, it must be freshly prepared in situ before use by "cracking" the dimer via distillation.[2] This ensures a high concentration of the monomeric diene is available to react with the dienophile.
The reaction is highly stereoselective. The dienophile can approach the diene from two faces: endo or exo. In most cases, including the reaction with acrylic acid derivatives, the endo product is kinetically favored due to secondary orbital interactions between the substituent on the dienophile and the diene's π-system.[11]
Caption: Diels-Alder synthesis of the norbornene carboxylic acid precursor.
Stage 2: Amidation of the Carboxylic Acid Precursor
With the precursor, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, in hand, the next step is the formation of the primary amide. While direct reaction with ammonia is possible, it is often inefficient. More robust and reliable methods involve activating the carboxylic acid to facilitate nucleophilic attack by an ammonia source.
Several effective strategies exist:
-
Conversion to Acyl Chloride: This is a classic and highly effective method. The carboxylic acid is treated with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride.[13] This intermediate then reacts rapidly and exothermically with ammonia or ammonium hydroxide to yield the amide.[14]
-
Direct Coupling with Activating Agents: Modern coupling reagents can facilitate direct amide bond formation from a carboxylic acid and an amine (in this case, ammonia). Reagents like B(OCH₂CF₃)₃ can be used for operationally simple, one-pot procedures.[15]
-
Ammonium Salt Dehydration: The carboxylic acid can be converted to its ammonium salt by reacting it with ammonium carbonate.[14][16] Subsequent heating of the salt leads to dehydration, forming the amide. An excess of the carboxylic acid is often used to shift the equilibrium away from dissociation of the ammonium salt upon heating.[14][16]
Caption: General workflow for the synthesis of the target amide from its acid.
Part 3: Applications in Drug Development and Research
The rigid norbornene scaffold is not merely a synthetic curiosity; it is a powerful tool for rational drug design. By locking flexible side chains into specific conformations, it allows researchers to probe the precise geometric requirements of biological receptors.
-
Anticancer Agents: The norbornene framework has been successfully incorporated into molecules designed as potential chemotherapeutic agents.[1][2] Its rigid structure can position pharmacophoric groups optimally for interaction with enzyme active sites or protein-protein interfaces, potentially leading to enhanced potency and selectivity.
-
Fungicides: Recent studies have highlighted the efficacy of norbornene carboxamide derivatives as potent fungicides.[3][4] Some compounds have shown excellent activity against plant pathogens like Sclerotinia sclerotiorum, with evidence suggesting they act as laccase inhibitors.[3]
-
Peptide Mimetics and Scaffolds: The bicyclic structure can serve as a reverse-turn scaffold in peptidomimetics, mimicking the secondary structure of peptides.[17] This is crucial for developing small molecule drugs that can modulate biological pathways traditionally targeted by larger protein therapeutics.
-
Polymer and Materials Science: Beyond drug discovery, norbornene derivatives are widely used in the synthesis of polymers with unique properties, such as high thermal stability and chemical resistance, via Ring-Opening Metathesis Polymerization (ROMP).[]
Caption: The norbornene scaffold locks pharmacophores into an optimal geometry.
Part 4: Experimental Protocols
The following protocols are illustrative methodologies for the synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This protocol is adapted from the well-established Diels-Alder reaction of cyclopentadiene and acrylic acid.[19][20]
Materials:
-
Dicyclopentadiene
-
Acrylic acid (inhibited)
-
Diethyl ether
-
Distillation apparatus
-
Reaction flask with magnetic stirrer and dropping funnel
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (~170 °C). The monomeric cyclopentadiene will distill over at a much lower temperature (~41 °C). Collect the fresh cyclopentadiene in a receiver cooled in an ice bath. Note: Use the monomer immediately as it will re-dimerize on standing.
-
Reaction Setup: In a separate reaction flask, prepare a solution of acrylic acid in diethyl ether. Cool this solution to between 5 °C and 10 °C using an ice bath.
-
Diels-Alder Reaction: Add the freshly distilled cyclopentadiene dropwise to the stirred acrylic acid solution while maintaining the temperature between 5-10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours or until analysis (e.g., by TLC or GC) indicates the consumption of the limiting reagent.
-
Workup and Purification: The solvent and any unreacted starting materials can be removed under reduced pressure. The resulting crude Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be purified by distillation under vacuum or by recrystallization.
Protocol 2: Synthesis of this compound via the Acyl Chloride
This protocol utilizes the robust thionyl chloride method for amidation.[13]
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Ammonium hydroxide (concentrated solution, ~28-30%)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Formation of Acyl Chloride: Dissolve the Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas). Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the solution. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction Monitoring: Gently heat the mixture to reflux and stir for 1-2 hours. The reaction is complete when gas evolution (HCl) ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Cool the flask containing the crude acyl chloride in an ice bath. With extreme caution, slowly and dropwise add concentrated ammonium hydroxide to the stirred residue. This reaction is highly exothermic.
-
Product Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. A solid precipitate (the amide product) should form.
-
Workup and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove nonpolar impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Conclusion
This compound is more than a simple organic molecule; it is a testament to the power of structural control in chemical design. Its synthesis, rooted in the elegant and efficient Diels-Alder reaction, provides access to a rigid scaffold that has proven invaluable across diverse scientific disciplines. For drug development professionals, the norbornene core offers a reliable strategy for constraining molecular geometry, a key step in transforming a moderately active compound into a highly potent and selective therapeutic agent. As synthetic methodologies continue to advance, the utility and application of this versatile carboxamide and its derivatives are poised to expand even further.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo(2.2.1)-5-heptene-2-carboxamide (CAS 95-17-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. a2bchem.com [a2bchem.com]
- 7. chembk.com [chembk.com]
- 8. Bicyclo(2.2.1)hept-5-ene-2-carboxamide | C8H11NO | CID 96112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 95-17-0|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | 95-17-0 [sigmaaldrich.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 19. prepchem.com [prepchem.com]
- 20. ppor.az [ppor.az]
A Guide to the Spectroscopic Characterization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a key bicyclic scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of published spectra for this specific carboxamide, this guide leverages extensive, high-quality data from closely related and well-characterized analogs, primarily the corresponding carboxylic acid and its esters. This approach allows for a robust and scientifically-grounded prediction and interpretation of the key spectroscopic features of both the endo and exo isomers.
Introduction: The Bicyclo[2.2.1]heptene Scaffold
The bicyclo[2.2.1]heptene, commonly known as the norbornene, framework is a rigid and strained bicyclic system that has found extensive application in polymer chemistry, ligand design, and as a versatile building block in the synthesis of complex organic molecules. Its unique conformational constraints and reactive olefinic bond make it a valuable synthon. The carboxamide functional group introduces a key site for further molecular elaboration and hydrogen bonding interactions, making this compound a molecule of significant synthetic potential.
This guide will focus on the interpretation of the primary analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of the this compound isomers. The rigid nature of the bicyclic system leads to well-defined spatial relationships between protons, resulting in characteristic chemical shifts and coupling constants that allow for unambiguous assignment of the endo and exo diastereomers.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is complex due to the numerous coupled protons in the bicyclic system. The chemical shifts are influenced by the stereochemistry of the carboxamide group (endo or exo). The following tables provide predicted chemical shifts and coupling constants based on the well-documented spectra of the corresponding ethyl esters.[1][2] The primary difference for the carboxamide will be observed in the chemical shift of H2, which is directly attached to the carbon bearing the functional group. The amide protons (CONH₂) are expected to appear as a broad singlet between 5.5 and 7.5 ppm.
Table 1: Predicted ¹H NMR Data for endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |
| H5, H6 | ~ 6.19 | m | - |
| H1, H4 | ~ 3.21, ~ 2.90 | s (br) | - |
| H2 | ~ 2.94 | m | J(H2, H3-exo) ≈ 9.0, J(H2, H3-endo) ≈ 4.0 |
| H3-exo | ~ 1.90 | td | J(H3-exo, H3-endo) ≈ 12.0, J(H3-exo, H2) ≈ 9.0 |
| H7a, H7s | ~ 1.43 | d | J(H7a, H7s) ≈ 8.5 |
| H3-endo | ~ 1.28 | d | J(H3-endo, H3-exo) ≈ 12.0 |
| CONH₂ | 5.5 - 7.5 | s (br) | - |
Table 2: Predicted ¹H NMR Data for exo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |
| H5, H6 | ~ 6.10, ~ 6.13 | dd, dd | J(H5,H6) ≈ 5.5, J(H5,H4) ≈ 3.0, J(H6,H1) ≈ 3.0 |
| H1, H4 | ~ 3.03, ~ 2.92 | s (br) | - |
| H2 | ~ 2.21 | m | J(H2, H3-endo) ≈ 9.0, J(H2, H3-exo) ≈ 4.0 |
| H3-exo | ~ 1.90 | m | J(H3-exo, H3-endo) ≈ 12.0, J(H3-exo, H2) ≈ 4.0 |
| H7a, H7s | ~ 1.53, ~ 1.35 | m | J(H7a, H7s) ≈ 8.3 |
| H3-endo | ~ 1.35 | m | J(H3-endo, H3-exo) ≈ 12.0, J(H3-endo, H2) ≈ 9.0 |
| CONH₂ | 5.5 - 7.5 | s (br) | - |
Causality behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for non-polar to moderately polar organic molecules, providing good solubility and minimal interference in the proton NMR spectrum. The use of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the complex multiplets and accurately determining the coupling constants, which are essential for stereochemical assignment.[1][2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the bicyclo[2.2.1]heptene ring are characteristic and will be similar to those observed for related norbornene derivatives. The most significant difference between the endo and exo isomers will be in the chemical shifts of the carbons in the immediate vicinity of the carboxamide group, particularly C2, C3, and the carbonyl carbon.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) - endo | Predicted Chemical Shift (ppm) - exo |
| C=O | ~ 176 | ~ 177 |
| C5, C6 | ~ 135, ~ 138 | ~ 136, ~ 137 |
| C7 | ~ 47 | ~ 47 |
| C1, C4 | ~ 42, ~ 46 | ~ 43, ~ 46 |
| C2 | ~ 49 | ~ 50 |
| C3 | ~ 30 | ~ 31 |
Trustworthiness of the Protocol: To confirm the assignments made from 1D NMR spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. A COSY spectrum will reveal the proton-proton coupling network, while an HSQC spectrum correlates each proton to its directly attached carbon, providing a self-validating system for the complete structural assignment.
Visualization of Key NMR Correlations
The following diagram illustrates the key through-bond correlations that would be observed in a COSY experiment for the this compound core structure.
Caption: Key COSY correlations in the bicyclo[2.2.1]heptene core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 137.18.[3]
Predicted Fragmentation Pattern
The fragmentation of norbornene derivatives is often characterized by a retro-Diels-Alder reaction. The primary fragmentation pathways for this compound are predicted to be:
-
Retro-Diels-Alder Reaction: The molecular ion undergoes a retro-Diels-Alder reaction to lose cyclopentadiene (m/z 66), resulting in a fragment ion corresponding to protonated acrylamide (m/z 72).
-
Loss of the Carboxamide Group: Fragmentation can also occur via the loss of the carboxamide group as a radical (•CONH₂) to give a C₇H₉⁺ fragment at m/z 93.
The mass spectrum of the closely related Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid shows a prominent peak at m/z 66, corresponding to the cyclopentadiene fragment, which strongly supports the retro-Diels-Alder fragmentation pathway.[4]
Visualization of the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway for this compound.
Caption: Predicted retro-Diels-Alder fragmentation.
Experimental Protocols
Synthesis of this compound
The synthesis of the target carboxamide is typically achieved in a two-step process starting from the Diels-Alder reaction of cyclopentadiene and acrylic acid, followed by amidation.
Step 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid [5]
-
Freshly distilled acrylic acid is dissolved in a suitable solvent such as diethyl ether.
-
The solution is cooled to between 5°C and 10°C in an ice bath.
-
Freshly cracked cyclopentadiene is added dropwise to the cooled solution.
-
The reaction is allowed to proceed to completion, and the product, a mixture of endo and exo isomers, can be isolated by removal of the solvent.
Step 2: Amidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
The Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is dissolved in a dry, inert solvent such as dichloromethane or tetrahydrofuran.
-
A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine or N,N-diisopropylethylamine, are added.
-
A source of ammonia, such as ammonium chloride, is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The crude product is worked up and purified by column chromatography to yield the desired this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
A sample of the purified this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR, ¹³C NMR, COSY, and HSQC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data is processed using appropriate NMR software, and chemical shifts are referenced to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry:
-
A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ions and fragments.
-
The mass spectrum is recorded over a suitable m/z range (e.g., 50-200 amu).
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging the extensive and reliable data from closely related analogs, a detailed and predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric characteristics of this important synthetic building block has been presented. The provided protocols for synthesis and analysis offer a practical framework for researchers working with this and related norbornene derivatives. The clear distinction between the spectroscopic features of the endo and exo isomers, particularly in the ¹H NMR spectra, underscores the power of these analytical techniques in stereochemical determination.
References
- 1. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 2. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 37503-42-7 | Benchchem [benchchem.com]
- 5. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo- [webbook.nist.gov]
A Comprehensive Technical Guide to the Thermodynamic Properties of Norbornene Derivatives
Executive Summary: Norbornene and its derivatives are a class of strained cyclic olefins that have garnered significant attention in polymer chemistry and materials science. Their unique rigid, bicyclic structure imparts desirable properties to the resulting polymers, including high glass transition temperatures, thermal stability, and chemical resistance. The polymerization of these monomers, particularly through Ring-Opening Metathesis Polymerization (ROMP), is a thermodynamically driven process that is highly influenced by the monomer's structure and the presence of functional groups. This guide provides an in-depth exploration of the thermodynamic properties of norbornene derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of the principles governing their reactivity and the characterization of the resulting polymers. We will delve into the fundamental thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—and their role in the polymerization process. Furthermore, this guide will detail experimental techniques and computational methods for determining these properties, and discuss the profound impact of substituents on the thermodynamic landscape of these versatile monomers.
Introduction: Norbornene and its Derivatives in Polymer Science
Chemical Structure and Unique Properties
Norbornene, systematically known as bicyclo[2.2.1]hept-2-ene, is a bridged bicyclic hydrocarbon. Its defining feature is the presence of a double bond in a strained seven-membered ring system. This high ring strain, estimated to be around 27.2 kcal/mol, is the primary driving force for its polymerization.[1][2] The rigid bicyclic structure is retained in polymers produced through vinyl-addition polymerization, leading to materials with exceptional thermal and chemical stability.[3]
Significance in Drug Development and Materials Science
The versatility of norbornene chemistry allows for the incorporation of a wide array of functional groups, making its derivatives valuable building blocks for advanced materials. In drug development, polymers derived from functionalized norbornenes are being explored for applications such as targeted drug delivery.[4] In materials science, these polymers are utilized in the production of high-performance thermosets, materials for membrane gas separation, and photoresists due to their tunable thermal and mechanical properties.[4][5][6]
Fundamental Thermodynamic Principles
The spontaneity of a chemical reaction, including polymerization, is governed by the change in Gibbs free energy (ΔG).[7] For a polymerization reaction, the Gibbs free energy of polymerization (ΔGp) is expressed by the Gibbs-Helmholtz equation:
ΔGp = ΔHp - TΔSp [7]
where:
-
ΔHp is the enthalpy of polymerization.
-
T is the absolute temperature in Kelvin.
-
ΔSp is the entropy of polymerization.
A negative ΔGp indicates a spontaneous polymerization process.[8]
Caption: Relationship between Gibbs free energy, enthalpy, and entropy in polymerization.
Enthalpy (ΔHp) and Entropy (ΔSp) of Polymerization
The enthalpy of polymerization (ΔHp) for cyclic monomers is primarily driven by the release of ring strain. For norbornene, the high ring strain results in a significantly exothermic polymerization, meaning ΔHp is large and negative.[1]
The entropy of polymerization (ΔSp) is typically negative for polymerization reactions. This is because the conversion of many small monomer molecules into a large polymer chain results in a decrease in the translational degrees of freedom, leading to a more ordered system.[9][10]
Ceiling Temperature (Tc)
The ceiling temperature (Tc) is the temperature at which the rate of polymerization and depolymerization are equal, and the Gibbs free energy of polymerization is zero (ΔGp = 0). Above the ceiling temperature, the polymerization is no longer thermodynamically favorable. The ceiling temperature can be calculated as:
Tc = ΔHp / ΔSp
For the bulk polymerization of norbornene, the ceiling temperature has been evaluated from experimental data.[11][12]
Thermodynamics of Norbornene Polymerization
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and widely used method for the polymerization of strained cyclic olefins like norbornene and its derivatives.[13][14] The reaction is catalyzed by transition metal complexes, such as those based on ruthenium, molybdenum, or tungsten.[13] The driving force for ROMP is the relief of ring strain in the monomer.[1][14]
Caption: Simplified schematic of the ROMP mechanism for norbornene.
Thermodynamic Parameters for Unsubstituted Norbornene
Precise adiabatic and isothermal calorimetry have been used to determine the thermodynamic properties of norbornene and its polymerization product, polynorbornene.[11][12][15] These studies have provided valuable data for the enthalpy, entropy, and Gibbs free energy of bulk polymerization over a range of temperatures.[11][12]
| Thermodynamic Parameter | Value | Temperature (K) | Reference |
| ΔHp°(l→s) | -73.2 kJ/mol | 298.15 | [11] |
| ΔSp°(l→s) | -134.5 J/(mol·K) | 298.15 | [11] |
| ΔGp°(l→s) | -33.1 kJ/mol | 298.15 | [11] |
Note: The values are for the liquid monomer to solid polymer transition in bulk.
Influence of Substituents on Thermodynamic Properties
The introduction of substituents onto the norbornene ring can significantly alter its thermodynamic properties and polymerization behavior.
Substituents can influence the rate of polymerization and the thermal properties of the resulting polymer. For instance, bulky substituents can introduce steric hindrance, potentially affecting the approach of the monomer to the catalyst center.[16] The electronic properties of the substituents can also play a role; electron-withdrawing or -donating groups can modify the reactivity of the double bond.[5] The stereochemistry of the substituent (endo vs. exo) is also a critical factor, with exo isomers generally exhibiting higher reactivity in ROMP due to less steric hindrance.[2][17]
The nature of the substituent has a profound effect on the thermal properties of the resulting polynorbornene. The glass transition temperature (Tg), a key parameter for determining the service temperature of a polymer, can be tailored by the choice of substituent. For example, the incorporation of rigid aramid groups can increase the Tg of polynorbornenes.[16] Similarly, the introduction of siloxane groups can enhance thermal stability and modify other properties like gas permeability.[18] The thermal stability of copolymers of ethylene and norbornene has been shown to be higher than that of polyethylene alone.[19]
Experimental Determination of Thermodynamic Properties
Several experimental techniques are employed to measure the thermodynamic properties of norbornene derivatives and their polymers.
Adiabatic and Isothermal Calorimetry
Calorimetry is a primary technique for the direct measurement of heat changes associated with chemical reactions, such as polymerization.[20] Adiabatic and isothermal calorimetry have been instrumental in obtaining precise thermodynamic data for norbornene polymerization.[11][12][15]
-
Sample Preparation: A known mass of the purified norbornene derivative (monomer) and the polymerization catalyst are prepared separately in the calorimeter cells.
-
Initiation of Polymerization: The monomer and catalyst are mixed within the calorimeter to initiate the polymerization reaction.
-
Heat Flow Measurement: The heat evolved during the polymerization is measured as a function of time. In isothermal calorimetry, the heat flow required to maintain a constant temperature is recorded. In adiabatic calorimetry, the temperature change of the system is measured under thermally isolated conditions.
-
Data Analysis: The total heat of polymerization is determined by integrating the heat flow over the course of the reaction. This value, normalized by the number of moles of monomer, gives the enthalpy of polymerization (ΔHp).
Differential Scanning Calorimetry (DSC)
DSC is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of transitions of polymers.[21][22][23]
-
Sample Encapsulation: A small, known mass of the polynorbornene sample is hermetically sealed in an aluminum pan.
-
Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate.
-
Heat Flow Monitoring: The differential heat flow between the sample and a reference pan is measured.
-
Data Interpretation: The glass transition is observed as a step change in the heat capacity, while melting and crystallization are seen as endothermic and exothermic peaks, respectively. The Tg is typically taken as the midpoint of the transition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability and decomposition temperature of polymers.[5][19][21]
-
Sample Loading: A small amount of the polynorbornene sample is placed in a tared TGA pan.
-
Atmosphere Control: The furnace is purged with an inert (e.g., nitrogen) or oxidative (e.g., air) gas.
-
Heating Ramp: The sample is heated at a constant rate over a specified temperature range.
-
Mass Measurement: The mass of the sample is continuously monitored.
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% weight loss).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Entropy Drives the Predictive Discovery of an Optimal Cleavable Comonomer for ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Chemical Reactivity [www2.chemistry.msu.edu]
- 11. metaphactory [semopenalex.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. folia.unifr.ch [folia.unifr.ch]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. Norbornene as Key for a Possible Efficient Chemical Recycling in Structures Based on Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 23. researchgate.net [researchgate.net]
Unlocking the Potential of Bicyclo[2.2.1]hept-5-ene-2-carboxamide: A Technical Guide to Emerging Research Frontiers
The rigid, strained bicyclic framework of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a derivative of the well-known norbornene, presents a versatile and compelling scaffold for innovation across the scientific disciplines of medicinal chemistry and materials science. Its unique conformational constraints and reactive olefin functionality offer a rich playground for the design of novel therapeutics and advanced polymers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemistry, potential research avenues, and detailed experimental methodologies to explore the untapped potential of this intriguing molecule.
Part 1: The Medicinal Chemistry Landscape: Targeting Neurological Disorders and Beyond
The inherent three-dimensional structure of the bicyclo[2.2.1]heptane core makes it an attractive template for the design of ligands that can interact with complex biological targets with high specificity. Research into derivatives of this compound has revealed promising activity in several key therapeutic areas.
Modulators of Serotonergic Pathways for Neuropsychiatric Disorders
Derivatives of this compound have emerged as potent ligands for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[1][2] These receptors are critically involved in the pathophysiology of a range of neuropsychiatric conditions, including depression, anxiety, and schizophrenia.[1] The rigid norbornene scaffold allows for precise positioning of pharmacophoric elements, leading to high-affinity and selective receptor engagement.
A notable area of investigation involves the synthesis of arylpiperazine derivatives linked to the carboxamide nitrogen.[1] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aryl ring of the piperazine moiety significantly influence receptor affinity and functional activity.[1]
Key Research Directions:
-
Synthesis of Novel Analogs: Exploration of a wider range of substituents on both the bicyclic core and the arylpiperazine moiety to optimize affinity and selectivity for specific serotonin receptor subtypes.
-
In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine the functional activity (agonist, antagonist, or partial agonist) of new derivatives and to assess their therapeutic potential in animal models of neurological disorders.
-
Elucidation of Signaling Pathways: Investigation of the downstream signaling cascades activated or inhibited by these compounds to gain a deeper understanding of their mechanism of action.
Experimental Protocol: Synthesis of N-Arylpiperazinylpropyl this compound Derivatives [1]
-
Step 1: Synthesis of N-(3-chloropropyl)this compound.
-
To a solution of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in acetonitrile, add N,N'-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), and triethylamine (TEA).
-
Add 3-chloropropan-1-amine hydrochloride and stir the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and concentrate the filtrate to obtain the crude product.
-
Purify the product by column chromatography.
-
-
Step 2: Condensation with Substituted Piperazines.
-
To a solution of N-(3-chloropropyl)this compound in acetonitrile, add the desired 4-substituted piperazine, potassium carbonate (K2CO3), and sodium iodide (NaI).
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the final product by column chromatography to yield the target N-arylpiperazinylpropyl this compound derivative.
-
| Compound Example | 5-HT1A Receptor Affinity (Ki, nM) |
| FG-16 | 25 |
Table 1: Example of a this compound derivative with high affinity for the 5-HT1A receptor.[3]
Visualization of a Potential Signaling Pathway:
Caption: Potential signaling cascade following 5-HT1A receptor activation.
Prostaglandin D2 Receptor Antagonists for Allergic and Inflammatory Diseases
Derivatives of the bicyclo[2.2.1]heptane scaffold have been identified as potent and selective antagonists of the prostaglandin D2 (PGD2) receptor.[4] PGD2 is a key mediator in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. By blocking the PGD2 receptor, these compounds can suppress various allergic inflammatory responses.
Research Opportunities:
-
SAR Studies: Systematic modification of the this compound core to identify key structural features required for potent PGD2 receptor antagonism.
-
Selectivity Profiling: Screening of new compounds against a panel of other prostanoid receptors to ensure high selectivity and minimize off-target effects.
-
Preclinical Evaluation: Testing of lead compounds in animal models of allergic inflammation to assess their efficacy and safety profiles.
Targeting VEGF Receptors in Cancer Therapy
Vascular Endothelial Growth Factor (VEGF) and its receptors are crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] Preliminary in silico studies have suggested that bicyclo[2.2.1]heptane derivatives may interact with VEGF receptors, indicating their potential as anti-cancer agents.[5][6][7]
Future Research Pathways:
-
Synthesis and In Vitro Screening: Preparation of a library of this compound derivatives and evaluation of their ability to inhibit VEGF receptor tyrosine kinase activity.
-
Cell-Based Assays: Assessment of the anti-proliferative and anti-migratory effects of promising compounds on endothelial and cancer cell lines.
-
Molecular Modeling: Utilization of computational docking and molecular dynamics simulations to understand the binding modes of these compounds to VEGF receptors and to guide the design of more potent inhibitors.
Part 2: Advanced Materials from a Versatile Monomer
The strained double bond within the this compound scaffold makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP).[8][9][10] ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined microstructures, molecular weights, and functionalities.
Functional Polymers via Ring-Opening Metathesis Polymerization (ROMP)
The carboxamide group of the monomer can be readily functionalized either before or after polymerization, enabling the creation of a wide range of functional polymers with tailored properties. This versatility makes this compound a valuable building block for advanced materials.
Potential Research Areas:
-
Stimuli-Responsive Polymers: Incorporation of functional groups that respond to changes in pH, temperature, or light to create "smart" materials for applications in drug delivery and sensors.
-
Biocompatible Polymers: Synthesis of polymers with pendant biocompatible moieties for use in biomedical applications such as tissue engineering and medical implants.[11]
-
High-Performance Materials: Development of polymers with high thermal stability and mechanical strength for use in aerospace and automotive industries.[11]
Experimental Workflow: ROMP of a Functionalized this compound Monomer
Caption: General workflow for the synthesis and characterization of functional polymers.
Detailed Protocol: General Procedure for ROMP [8][9][10]
-
Monomer Preparation: Ensure the this compound monomer is pure and dry.
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the monomer in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
Initiator Addition: Add a solution of a suitable ROMP catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalyst) in the same solvent to the monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Stir the reaction mixture at the desired temperature and monitor the progress of the polymerization by techniques such as NMR spectroscopy or by observing an increase in viscosity.
-
Termination: Quench the polymerization by adding an excess of a chain transfer agent, such as ethyl vinyl ether.
-
Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Characterization: Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC). Confirm the polymer structure by NMR spectroscopy. Analyze the thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Conclusion
This compound stands as a molecule of significant promise, bridging the gap between fundamental organic synthesis and applied research in medicine and materials science. Its rigid framework provides a unique platform for the rational design of highly specific therapeutic agents, while its reactive olefinic bond opens the door to a new class of functional polymers through ROMP. The research areas and experimental protocols outlined in this guide are intended to serve as a launchpad for further exploration, encouraging scientists to delve into the rich chemistry of this versatile scaffold and unlock its full potential to address pressing challenges in human health and technology.
References
- 1. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ES2241283T3 - REMEDIES FOR THE TREATMENT OF PRURITE CONTAINING ANTAGONISTS OF PGD2. - Google Patents [patents.google.com]
- 5. ccij-online.org [ccij-online.org]
- 6. researchgate.net [researchgate.net]
- 7. ccij-online.org [ccij-online.org]
- 8. sciforum.net [sciforum.net]
- 9. kiesslinglab.com [kiesslinglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Applications of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Introduction: The Unique Architecture of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane ring system, commonly known as the norbornene framework, represents a cornerstone in modern organic chemistry and materials science. Its rigid, strained bicyclic structure imparts unique stereochemical and reactive properties to its derivatives. Among these, Bicyclo[2.2.1]hept-5-ene-2-carboxamide and its related structures have emerged as exceptionally versatile building blocks. The inherent strain in the double bond of the bicyclo[2.2.1]hept-5-ene moiety makes it highly susceptible to a variety of chemical transformations, most notably ring-opening metathesis polymerization (ROMP). Furthermore, the presence of the carboxamide group provides a convenient handle for further functionalization, allowing for the introduction of a wide array of substituents and the synthesis of complex molecular architectures.
This technical guide provides an in-depth review of the synthesis and diverse applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will explore its role as a chiral synthon in medicinal chemistry, its application as a monomer in advanced polymer synthesis, and the intriguing influence of its stereoisomers on the properties of the final products.
I. Synthesis of this compound: Mastering the Diels-Alder Reaction
The primary route to the bicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, between a cyclopentadiene and a suitable dienophile. In the case of this compound, acrylamide or its derivatives serve as the dienophile. A critical aspect of this synthesis is the control of stereoselectivity, leading to the formation of either the endo or exo isomer.
The endo product is typically the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile. However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. The choice of reaction conditions, including temperature and the presence of Lewis acid catalysts, can significantly influence the endo/exo ratio.
Experimental Protocol: Synthesis of a Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivative
This protocol describes a general procedure for the Diels-Alder reaction to form a bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative, a direct precursor to the carboxamide.
Materials:
-
Freshly distilled cyclopentadiene
-
Acrylic acid (or a substituted acrylate)
-
Toluene (anhydrous)
-
Lewis acid catalyst (e.g., Boron trifluoride etherate), optional
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve the acrylic acid derivative in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Optional (for enhanced endo-selectivity): Slowly add the Lewis acid catalyst to the cooled solution.
-
Add freshly distilled cyclopentadiene dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to separate the endo and exo isomers.
The resulting carboxylic acid can then be readily converted to the corresponding carboxamide through standard amide coupling reactions, for instance, by activation with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an amine.[1]
Diagram: Diels-Alder Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Caption: Diels-Alder reaction leading to endo and exo isomers.
II. Medicinal Chemistry Applications: A Scaffold for Bioactive Molecules
The rigid bicyclo[2.2.1]heptane framework is an attractive scaffold in medicinal chemistry as it allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. This compound and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active compounds.
A. Chiral Synthons for Asymmetric Synthesis
The C1, C2, and C4 carbons of the bicyclo[2.2.1]heptane core are chiral centers. Enantiomerically pure this compound derivatives can be obtained through resolution of racemic mixtures or by employing asymmetric Diels-Alder reactions. These chiral building blocks are invaluable for the synthesis of enantiomerically pure drugs, where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful. For instance, the absolute configuration of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide has been determined by X-ray crystallography, providing a crucial reference for the stereochemistry of related compounds.[2]
B. Precursors to Prostaglandins and Other Natural Products
Bicyclo[2.2.1]hept-5-ene derivatives have historically played a pivotal role in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The bicyclic framework can be strategically cleaved to generate the characteristic cyclopentane ring of prostaglandins with the correct stereochemistry at multiple centers.[2] The carboxamide functionality can be manipulated to introduce the requisite side chains of the prostaglandin molecule.
C. Development of Novel Therapeutic Agents
The this compound scaffold has been incorporated into novel drug candidates targeting various receptors. For example, a series of 5-norbornene-2-carboxamide derivatives have been synthesized and evaluated for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C).[1] The rigid norbornene core helps to constrain the conformation of the molecule, which can lead to improved receptor selectivity.
Table 1: Examples of Bioactive Molecules Derived from Bicyclo[2.2.1]hept-5-ene Derivatives
| Derivative Class | Therapeutic Target/Application | Reference |
| Prostaglandin Analogues | Inflammation, Pain, Blood Pressure Regulation | [2] |
| Serotoninergic Ligands | CNS Disorders (e.g., Anxiety, Depression) | [1] |
| Antimicrobial Agents | Treatment of Bacterial and Fungal Infections | [3] |
III. Polymer Chemistry: Monomers for Advanced Materials
The strained double bond of the bicyclo[2.2.1]hept-5-ene ring system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium or molybdenum complexes, allows for the synthesis of polymers with well-defined microstructures and a high degree of functional group tolerance. The carboxamide group in this compound can be further functionalized either before or after polymerization, enabling the creation of a wide range of functional polymers.
A. Ring-Opening Metathesis Polymerization (ROMP)
ROMP of this compound and its derivatives yields polymers with a poly(cyclopentylenevinylene) backbone. The properties of these polymers, such as their thermal stability, mechanical strength, and solubility, can be tuned by modifying the substituent on the carboxamide nitrogen.
Diagram: Ring-Opening Metathesis Polymerization (ROMP)
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-substituted Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Introduction: The Versatile Bicyclo[2.2.1]heptene Scaffold
The bicyclo[2.2.1]heptene, commonly known as the norbornene scaffold, is a rigid and strained bicyclic hydrocarbon that has garnered significant attention in the fields of medicinal chemistry, polymer science, and materials research.[1][2] Its unique conformational rigidity provides a well-defined three-dimensional orientation for appended functional groups, making it an invaluable template for the design of bioactive molecules and functional materials.[2] N-substituted bicyclo[2.2.1]hept-5-ene-2-carboxamides, in particular, are a class of derivatives that have shown promise in a variety of applications, including the development of novel fungicides and as building blocks for complex organic synthesis.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted bicyclo[2.2.1]hept-5-ene-2-carboxamides. We will delve into the foundational Diels-Alder reaction for the construction of the bicyclic core, followed by robust protocols for the subsequent amide bond formation. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical success.
Part I: Synthesis of the Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Intermediate
The cornerstone of synthesizing the target carboxamides is the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid intermediate. This is most efficiently achieved through a [4+2] cycloaddition, the Diels-Alder reaction, between cyclopentadiene (the diene) and a suitable dienophile.
The Diels-Alder Reaction: A Powerful Tool for Ring Formation
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. Cyclopentadiene is an exceptionally reactive diene in normal electron-demand Diels-Alder reactions due to its locked s-cis conformation, which is ideal for this transformation.[5]
A common and effective dienophile for this synthesis is acrolein, which introduces the necessary carboxyl precursor. The reaction between cyclopentadiene and acrolein yields bicyclo[2.2.1]hept-5-ene-2-carbaldehyde, which can then be oxidized to the corresponding carboxylic acid.
Stereoselectivity: The Endo Rule
A critical aspect of the Diels-Alder reaction involving cyclic dienes is the stereoselectivity, specifically the preference for the endo or exo product.[6][7] In the reaction between cyclopentadiene and acrolein, the endo isomer is the kinetically favored product, formed at a faster rate under standard conditions.[8] This preference is often explained by secondary orbital interactions between the developing pi system of the diene and the unsaturated substituent of the dienophile in the transition state.[9]
However, it is important to note that the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[8] Therefore, prolonged reaction times or elevated temperatures can lead to an equilibrium mixture favoring the exo product through a retro-Diels-Alder reaction.[8] For most applications, the kinetically controlled endo product is the desired starting material for subsequent transformations.
Figure 1: Reaction coordinate diagram illustrating the kinetic and thermodynamic control in the Diels-Alder reaction between cyclopentadiene and acrolein.
Experimental Protocol 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This protocol details the synthesis of the carboxylic acid intermediate, which is a mixture of endo and exo isomers, with the endo isomer typically predominating.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | 75 mL |
| Acrolein | C₃H₄O | 56.06 | 50 mL |
| Toluene | C₇H₈ | 92.14 | 200 mL |
| Jones Reagent (Chromic Acid) | H₂CrO₄ | 118.01 | As needed |
| Acetone | C₃H₆O | 58.08 | 500 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Procedure:
-
Cracking of Dicyclopentadiene: Freshly cracked cyclopentadiene is essential for a high-yielding reaction as it readily dimerizes back to dicyclopentadiene at room temperature.[8] Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill at a much lower temperature (b.p. 41-42 °C). Collect the cyclopentadiene monomer in a flask cooled in an ice bath. Use immediately.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the freshly prepared cyclopentadiene in 100 mL of toluene. Cool the solution in an ice bath. Slowly add acrolein dropwise to the stirred solution over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Isolation of the Aldehyde: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude bicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be used in the next step without further purification.
-
Oxidation to the Carboxylic Acid: Dissolve the crude aldehyde in 250 mL of acetone in a large flask and cool in an ice bath. Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and water. Slowly add the Jones reagent to the stirred acetone solution. The reaction is exothermic and the color will change from orange to green. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the excess oxidant by the careful addition of isopropanol until the green color persists. Remove the acetone by rotary evaporation. Add 200 mL of water to the residue and extract the product with diethyl ether (3 x 100 mL). Wash the combined organic extracts with saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid will precipitate out or can be extracted with fresh diethyl ether. Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a white solid.
Part II: Synthesis of N-substituted Bicyclo[2.2.1]hept-5-ene-2-carboxamides
With the carboxylic acid in hand, the final step is the formation of the amide bond with a primary or secondary amine. This is a condensation reaction that typically requires an activating agent to facilitate the coupling.
Amide Bond Formation: The Role of Coupling Reagents
Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble versions like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments [mdpi.com]
- 3. Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smolecule.com [smolecule.com]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtube3d.com [chemtube3d.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Introduction: Harnessing ROMP for Advanced Functional Polymers
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, enabling the synthesis of a wide array of functional polymers with controlled architectures.[1] The use of strained cyclic olefins, such as derivatives of bicyclo[2.2.1]hept-5-ene (commonly known as norbornene), is particularly advantageous due to the high ring strain that provides a strong thermodynamic driving force for the polymerization reaction.[2] Among these, Bicyclo[2.2.1]hept-5-ene-2-carboxamide stands out as a monomer capable of introducing amide functionalities directly into the polymer backbone. These amide groups can impart desirable properties such as increased thermal stability, mechanical strength, and the potential for hydrogen bonding interactions, making the resulting polymers valuable for applications in advanced materials and drug delivery systems.[3]
This guide provides a comprehensive overview of the synthesis of poly(this compound) via ROMP, detailing the underlying mechanism, a step-by-step experimental protocol, and methods for polymer characterization. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this robust polymerization technique for the creation of novel, functional materials.
The Mechanism of Ruthenium-Catalyzed ROMP
The ROMP of norbornene-type monomers is most effectively catalyzed by well-defined ruthenium alkylidene complexes, such as the Grubbs' catalysts.[4] The third-generation Grubbs' catalyst is often preferred for its high activity and tolerance to a wide range of functional groups, including the amide moiety in our monomer of interest.[4]
The polymerization proceeds via a "living" mechanism, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution.[5] The key steps of the catalytic cycle are as follows:
-
Initiation: The cycloalkene monomer coordinates to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.
-
Propagation: This intermediate undergoes a retro-[2+2] cycloreversion, opening the ring of the monomer and forming a new ruthenium alkylidene species that incorporates the monomer unit into the growing polymer chain. This new alkylidene is then ready to react with another monomer molecule, propagating the polymer chain.
-
Termination: The living polymerization can be intentionally terminated by introducing a specific quenching agent, such as ethyl vinyl ether, which reacts with the active ruthenium center to form an inactive species.
The rate-determining step in the ROMP of functionalized norbornenyl monomers initiated by a Grubbs third-generation catalyst has been identified as the formation of the metallacyclobutane ring.[6]
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Protocol: Synthesis of poly(this compound)
This protocol details a representative procedure for the ROMP of this compound using Grubbs' third-generation catalyst. The molar ratio of monomer to catalyst ([M]/[I]) will determine the theoretical molecular weight of the resulting polymer.
Materials:
-
This compound (mixture of endo and exo isomers)
-
Grubbs' Third-Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Vinyl Ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, weigh the desired amount of this compound into a dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, weigh the appropriate amount of Grubbs' third-generation catalyst. The amount will depend on the target molecular weight (e.g., for a target degree of polymerization of 100, the molar ratio of monomer to catalyst will be 100:1).
-
Dissolve both the monomer and the catalyst in anhydrous dichloromethane to create stock solutions of known concentrations.
-
-
Polymerization Reaction:
-
Transfer the monomer solution to a Schlenk flask and degas by three freeze-pump-thaw cycles.
-
Under a positive pressure of argon or nitrogen, rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
-
The reaction mixture may become more viscous as the polymerization proceeds. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by ¹H NMR to observe the disappearance of the monomer's olefinic protons (around 6.0-6.5 ppm) and the appearance of the polymer's broad olefinic signals (around 5.2-5.6 ppm).[7]
-
-
Termination:
-
Once the desired monomer conversion is achieved (typically >95% as determined by NMR), terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst).
-
Stir the reaction mixture for an additional 30 minutes to ensure complete quenching of the catalyst.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Caption: Experimental workflow for the ROMP of this compound.
Characterization of poly(this compound)
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the successful polymerization by the disappearance of the sharp olefinic proton signals of the monomer and the appearance of broad signals corresponding to the olefinic protons in the polymer backbone. The ratio of cis to trans double bonds can also be estimated from the integration of these signals.
-
¹³C NMR: Provides detailed information about the microstructure of the polymer, including the presence of both cis and trans vinylene carbons.[8]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically below 1.2) is indicative of a well-controlled, living polymerization.[4]
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which is an important indicator of its physical state and mechanical properties at different temperatures.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This provides information on the decomposition temperature of the material.
| Property | Typical Value Range | Analytical Technique |
| Number-Average Molecular Weight (Mn) | 5,000 - 100,000 g/mol (tunable by [M]/[I] ratio) | GPC/SEC |
| Polydispersity Index (PDI) | 1.05 - 1.30 | GPC/SEC |
| Glass Transition Temperature (Tg) | 90 - 150 °C | DSC |
| Decomposition Temperature (Td) | > 300 °C | TGA |
Conclusion
The ring-opening metathesis polymerization of this compound offers a reliable and efficient route to well-defined, functional polymers. The amide moieties integrated into the polymer backbone can significantly influence the material's properties, opening up possibilities for a wide range of applications. By carefully controlling the reaction conditions and utilizing the appropriate characterization techniques, researchers can synthesize novel polymers with tailored molecular weights, microstructures, and thermal characteristics to meet the demands of advanced material design and development.
References
- 1. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ccmu.edu.cn [ccmu.edu.cn]
- 4. bu.edu.eg [bu.edu.eg]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Bicyclo[2.2.1]hept-5-ene-2-carboxamide Scaffold: A Rigid Framework for Medicinal Chemistry Innovation
Introduction: The Strategic Advantage of Conformational Rigidity
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionality is perpetual. The bicyclo[2.2.1]hept-5-ene, or norbornene, backbone has emerged as a privileged structure, and its carboxamide derivatives are proving to be particularly fruitful in the development of new therapeutic agents.[1][2] The inherent rigidity of the norbornene framework is a key asset in drug design. By constraining the molecule into a well-defined three-dimensional shape, this scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This pre-organization of pharmacophoric features allows for a more precise and predictable interaction with receptor binding sites or enzyme active sites.
This application note provides a comprehensive guide for researchers on the utilization of the Bicyclo[2.2.1]hept-5-ene-2-carboxamide scaffold in medicinal chemistry. We will delve into its synthesis, explore its diverse applications with a focus on anticancer and antifungal activities, and provide detailed protocols for its synthesis and biological evaluation.
Synthesis of the this compound Core: A Modular Approach
The synthesis of the this compound scaffold is typically achieved through a two-step process: a Diels-Alder reaction to construct the bicyclic core, followed by an amide coupling. This modular approach allows for the introduction of diversity at the carboxamide moiety.
A foundational method involves the Diels-Alder reaction between cyclopentadiene and acrylic acid to form 5-norbornene-2-carboxylic acid. This reaction often yields a mixture of endo and exo isomers, with the endo product generally being the kinetically favored product.[3][4] Subsequent amide coupling with a desired amine yields the final this compound derivative.
Figure 1: General synthetic scheme for this compound derivatives.
Application in Anticancer Drug Discovery
The norbornene scaffold has garnered significant attention as a promising structure in the development of novel anticancer agents.[1] Derivatives of this compound have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action
The anticancer activity of norbornene derivatives is often multifaceted. Some derivatives have been shown to induce apoptosis and cause DNA damage through the inhibition of protein phosphatases.[1] Others function as inhibitors of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway.[1] For instance, the norbornene derivative IWR-1 has been identified as a potent inhibitor of the Wnt/β-catenin pathway, which is frequently dysregulated in colorectal cancer.[1] Furthermore, some norbornene-containing compounds can promote the expression of pro-apoptotic factors like BAX.[1] The rigid scaffold likely plays a crucial role in orienting the pharmacophoric groups for optimal interaction with their respective biological targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be significantly influenced by their stereochemistry and the nature of the substituents.
-
Endo vs. Exo Isomers: The stereochemical orientation of the carboxamide group can have a profound impact on activity. For example, in the case of Wnt signaling inhibitors, the endo isomer of IWR-1 was found to be 25-fold more active than its exo counterpart, highlighting the importance of precise spatial arrangement for target engagement.[1]
-
Substituents on the Amide: Modification of the amine portion of the carboxamide provides a facile route to modulate the pharmacological properties of these compounds. The introduction of various aryl, heteroaryl, or alkyl groups can influence potency, selectivity, and pharmacokinetic parameters.
-
Metal Complexes: The incorporation of the norbornene scaffold into metal complexes, particularly platinum-based compounds, has emerged as a promising strategy. These complexes have demonstrated significant cytotoxicity against various cancer cell lines, in some cases exceeding the potency of established drugs like cisplatin and oxaliplatin.
| Compound ID | Metal Center | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | Pt(II) | HCT-116 | 4.45 ± 0.33 | [5] |
| HepG2 | 10.74 ± 1.05 | [5] | ||
| A549 | 7.72 ± 0.64 | [5] | ||
| 8d | Pt(II) | HCT-116 | 9.69 ± 0.91 | [5] |
| HepG2 | 7.86 ± 0.61 | [5] | ||
| A549 | 46.43 ± 3.86 | [5] | ||
| 8e | Pt(II) | HCT-116 | 9.14 ± 0.27 | [5] |
| HepG2 | 16.70 ± 0.48 | [5] | ||
| A549 | 57.82 ± 2.17 | [5] | ||
| Cisplatin | Pt(II) | HCT-116 | 6.50 ± 0.47 | [5] |
| HepG2 | 3.65 ± 0.31 | [5] | ||
| A549 | 3.86 ± 0.28 | [5] | ||
| Oxaliplatin | Pt(II) | HCT-116 | 3.28 ± 0.34 | [5] |
| HepG2 | 12.80 ± 1.28 | [5] | ||
| A549 | 8.95 ± 0.78 | [5] |
Table 1: In vitro cytotoxicity (IC50) of selected platinum complexes containing a norbornene scaffold against various human cancer cell lines.
Application in Antifungal Drug Discovery
This compound derivatives have also demonstrated significant potential as novel antifungal agents.[6][7] Their activity has been particularly noted against various plant pathogenic fungi.
Mechanism of Action
A key target for some antifungal norbornene carboxamides is the enzyme laccase.[6][7] Laccases are multi-copper oxidases that play a crucial role in the development and virulence of many fungal pathogens. By inhibiting laccase, these compounds can disrupt fungal growth and pathogenesis. The proposed mechanism involves the binding of the norbornene derivative to the copper-containing active site of the enzyme, thereby blocking its catalytic activity.[6] Beyond enzyme inhibition, some derivatives have been shown to induce morphological damage to fungal hyphae, disrupt cell membrane integrity, and increase intracellular reactive oxygen species (ROS) levels, suggesting a multi-pronged antifungal effect.[7]
Structure-Activity Relationship (SAR)
The antifungal potency of these compounds is highly dependent on the nature of the substituents on the carboxamide and the bicyclic ring. For instance, a study on a series of norbornene carboxamide/sulfonamide derivatives revealed that specific substitutions led to excellent in vitro activity against Sclerotinia sclerotiorum (EC50 = 0.71 mg/L) and potent laccase inhibition (IC50 = 0.63 μM).[6][7] Another study highlighted a derivative exhibiting strong inhibitory activity against Botryosphaeria dothidea with an EC50 of 0.17 mg L-1.[8] These findings underscore the tunability of the scaffold to achieve high potency against specific fungal pathogens.
| Compound ID | Fungal Pathogen | EC50 (mg/L) | Target | IC50 (µM) | Reference |
| 6e | Sclerotinia sclerotiorum | 0.71 | Laccase | 0.63 | [6][7] |
| 2b | Botryosphaeria dothidea | 0.17 | Laccase | 1.02 | [8] |
Table 2: Antifungal and laccase inhibitory activities of lead this compound derivatives.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. Researchers should optimize these protocols based on the specific properties of their compounds and experimental goals.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of a this compound derivative.
Materials:
-
5-Norbornene-2-carboxylic acid (mixture of endo/exo isomers)
-
Amine of interest (R-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve 5-norbornene-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.1 eq) and DCC (1.1 eq) to the cooled solution and stir for 30 minutes.
-
In a separate flask, dissolve the amine of interest (1.0 eq) and TEA (1.2 eq) in anhydrous acetonitrile.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired this compound derivative.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 3: Laccase Inhibition Assay
This protocol outlines a spectrophotometric method to assess the laccase inhibitory activity of this compound derivatives.
Materials:
-
Purified laccase enzyme
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 2 mM in buffer)
-
Phosphate-citrate buffer (e.g., 100 mM, pH 4.0)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the laccase enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ABTS substrate solution to all wells.
-
Immediately measure the increase in absorbance at 420 nm over time using a microplate reader in kinetic mode. The formation of the colored cation radical ABTS•+ indicates enzyme activity.
-
Determine the initial reaction rates for each compound concentration.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and powerful platform for the development of novel therapeutic agents. Its rigid, well-defined structure provides a solid foundation for the rational design of potent and selective inhibitors for a range of biological targets. The applications in anticancer and antifungal drug discovery highlighted in this note are just the beginning. The synthetic tractability of this scaffold opens up vast possibilities for creating diverse chemical libraries for screening against other therapeutic targets. Future research in this area will likely focus on exploring novel substitutions on the bicyclic ring and the carboxamide moiety, delving deeper into the mechanisms of action of these compounds, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The continued exploration of the this compound scaffold is poised to yield a new generation of innovative medicines.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, antifungal evaluation and mechanism study of novel norbornene derivatives as potential laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Serotoninergic Ligands from Norbornene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Norbornene Scaffold in Serotonin Receptor Ligand Design
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes. The diverse family of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are established therapeutic targets for a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia.[1][2] The development of selective ligands for these receptors is a cornerstone of modern medicinal chemistry.
The rigid, bicyclic structure of the norbornene scaffold has emerged as a compelling template in the design of novel serotoninergic agents.[3] Its conformational rigidity can help to lock in a specific orientation of pharmacophoric elements, potentially leading to enhanced receptor affinity and selectivity. This guide provides a detailed protocol for the synthesis of a series of 5-norbornene-2-carboxamide derivatives, a class of compounds that has shown significant promise as ligands for serotonin receptors.[1][2][4] The synthetic strategy leverages the classic Diels-Alder reaction to construct the norbornene core, followed by functionalization to introduce the key arylpiperazine moiety, a well-established pharmacophore for serotonin receptors.[1][2]
Rationale and Strategy: A Modular Approach to Serotonin Ligand Synthesis
The synthetic approach outlined herein is designed to be modular, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. The core strategy involves three key stages:
-
Construction of the Norbornene Scaffold: A Diels-Alder reaction between cyclopentadiene and a suitable dienophile provides the foundational bicyclo[2.2.1]hept-5-ene (norbornene) ring system. This pericyclic reaction is highly efficient and stereoselective, typically favoring the endo isomer due to secondary orbital interactions.[5]
-
Functionalization of the Norbornene Core: The initial cycloadduct is converted to a key intermediate, 5-norbornene-2-carbonyl chloride. This activated carboxylic acid derivative is primed for coupling with a variety of nucleophiles.
-
Introduction of the Pharmacophore: The final step involves the amidation of the acid chloride with a diverse range of N-arylpiperazines. The nature of the aryl substituent on the piperazine ring and the length of the alkyl linker are critical determinants of affinity and selectivity for different serotonin receptor subtypes.[6]
This modularity allows researchers to systematically explore the chemical space around the norbornene scaffold to optimize the pharmacological profile of the target ligands.
Experimental Protocols
Part 1: Synthesis of the Norbornene Scaffold via Diels-Alder Reaction
The initial and crucial step is the [4+2] cycloaddition to form the norbornene ring. Cyclopentadiene, the diene in this reaction, exists as its dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer via a retro-Diels-Alder reaction immediately before use.[7][8]
Protocol 1.1: Cracking of Dicyclopentadiene
Materials:
-
Dicyclopentadiene
-
Fractional distillation apparatus
-
Heating mantle
-
Ice bath
Procedure:
-
Set up a fractional distillation apparatus with a heating mantle.
-
Place dicyclopentadiene in the distilling flask.
-
Gently heat the dicyclopentadiene to its boiling point (approximately 170 °C). The dimer will undergo a retro-Diels-Alder reaction to yield the cyclopentadiene monomer (boiling point ~41 °C).
-
Collect the freshly distilled cyclopentadiene in a receiving flask cooled in an ice bath.
-
Crucially, the freshly cracked cyclopentadiene should be kept on ice and used immediately , as it will readily dimerize back to dicyclopentadiene at room temperature.[9]
Protocol 1.2: Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
Materials:
-
Freshly cracked cyclopentadiene
-
Methyl acrylate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add methyl acrylate.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of freshly cracked cyclopentadiene to the stirred solution of methyl acrylate.
-
Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction is typically exothermic.
-
The resulting product, methyl 5-norbornene-2-carboxylate, is a mixture of endo and exo isomers, with the endo isomer being the major product. This mixture can often be used in the next step without further purification.
Part 2: Functionalization of the Norbornene Core
The ester obtained from the Diels-Alder reaction is hydrolyzed to the corresponding carboxylic acid, which is then converted to the more reactive acid chloride.
Protocol 2.1: Hydrolysis of Methyl 5-norbornene-2-carboxylate
Materials:
-
Methyl 5-norbornene-2-carboxylate (from Protocol 1.2)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate for extraction
-
Rotary evaporator
Procedure:
-
Dissolve the methyl 5-norbornene-2-carboxylate in methanol or ethanol in a round-bottom flask.
-
Add a solution of NaOH or KOH in water (typically 1.5-2.0 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated HCl. A white precipitate of 5-norbornene-2-carboxylic acid should form.
-
Extract the carboxylic acid into an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the 5-norbornene-2-carboxylic acid as a white solid.[1][6]
Protocol 2.2: Synthesis of 5-norbornene-2-carbonyl chloride
Materials:
-
5-norbornene-2-carboxylic acid (from Protocol 2.1)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-norbornene-2-carboxylic acid and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred solution.[2][10] Vigorous gas evolution (CO and CO2) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The resulting solution of 5-norbornene-2-carbonyl chloride is typically used immediately in the next step without isolation.[11]
Part 3: Amide Coupling to Introduce the Arylpiperazine Pharmacophore
This final step involves the formation of the amide bond between the norbornene acid chloride and the desired arylpiperazine.
Protocol 3.1: Amide Coupling of 5-norbornene-2-carbonyl chloride with an Arylpiperazine
Materials:
-
Solution of 5-norbornene-2-carbonyl chloride (from Protocol 2.2)
-
Substituted arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a separate flask, dissolve the arylpiperazine (1.0 equivalent) and a base such as triethylamine (1.5-2.0 equivalents) in anhydrous DCM.
-
Cool this solution in an ice bath.
-
Slowly add the solution of 5-norbornene-2-carbonyl chloride from Protocol 2.2 to the stirred solution of the arylpiperazine and base.
-
Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-arylpiperazinyl-alkyl-5-norbornene-2-carboxamide.[3][12]
Characterization and Data Presentation
The identity and purity of the synthesized compounds must be rigorously confirmed.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the synthesized compounds. The characteristic signals for the norbornene olefinic protons typically appear in the range of δ 6.0-6.3 ppm in the 1H NMR spectrum.[13][14][15]
-
Mass Spectrometry (MS): To determine the molecular weight of the final products.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl stretch (typically around 1630-1680 cm-1).
Data Presentation:
| Compound ID | Arylpiperazine Moiety | Yield (%) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| Norbo-4 | 4-methoxyphenyl | 35 | 18.6 | >1000 | >1000 |
| Norbo-8 | 2,3-dimethylphenyl | 38 | 16.6 | >1000 | >1000 |
| Norbo-14 | 2,5-dichlorophenyl | 32 | >1000 | 17.93 | >1000 |
| Norbo-18 | 3,4-dichlorophenyl | 40 | >1000 | 18.65 | >1000 |
| Data adapted from Sparaco et al., Molecules, 2022.[2] |
Visualization of Key Processes
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of serotoninergic ligands from norbornene precursors.
Serotonin Receptor Signaling Pathways
Caption: Simplified signaling pathways for the 5-HT1A and 5-HT2A receptors.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel serotoninergic ligands based on the norbornene scaffold. The modular nature of the synthesis allows for systematic exploration of the structure-activity relationships, which is essential for the optimization of lead compounds. Future work could involve the introduction of greater structural diversity in the norbornene core itself, for example, through the use of substituted cyclopentadienes or dienophiles in the initial Diels-Alder reaction. Furthermore, the functionalization of the norbornene double bond could provide another avenue for analog synthesis. The continued application of these synthetic strategies will undoubtedly lead to the discovery of new and improved ligands for serotonin receptors, with the potential for development into novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.latech.edu [chem.latech.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Bicyclo[2.2.1]hept-5-en-2-one from Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Introduction: The Synthetic Versatility of Bicyclo[2.2.1]hept-5-en-2-one
Bicyclo[2.2.1]hept-5-en-2-one, also known as 5-norbornen-2-one, is a strained bicyclic ketone that serves as a pivotal building block in modern organic synthesis.[1] Its rigid, conformationally constrained framework and the presence of a reactive alkene functionality make it an invaluable precursor for the stereocontrolled synthesis of complex molecules. This includes natural products, pharmacologically active compounds, and novel materials.[2] The applications of this versatile ketone are extensive, ranging from the synthesis of prostaglandins to the development of highly substituted cyclopentane derivatives.[2][3]
This comprehensive guide provides a detailed protocol for the synthesis of bicyclo[2.2.1]hept-5-en-2-one, starting from the readily available precursor, bicyclo[2.2.1]hept-5-ene-2-carboxamide. The proposed synthetic route involves a two-step sequence: a Hofmann rearrangement to convert the primary amide to a primary amine, followed by the conversion of the amine to the target ketone via an imine intermediate and subsequent hydrolysis.
Scientific Rationale and Strategy
The conversion of a primary amide to a ketone with the same carbon skeleton is a non-trivial transformation. A direct conversion is often challenging. Therefore, a two-step approach leveraging well-established named reactions provides a robust and reliable pathway.
-
Hofmann Rearrangement: This classical organic reaction facilitates the conversion of a primary amide to a primary amine with one fewer carbon atom.[4] However, for the purpose of this synthesis, we will utilize a modified approach that retains the carbon skeleton by trapping the intermediate isocyanate as a carbamate, which can then be hydrolyzed to the amine. This method is advantageous as it proceeds under relatively mild conditions and is tolerant of various functional groups.[1][5]
-
Amine to Ketone Conversion: The transformation of the resulting bicyclo[2.2.1]hept-5-en-2-amine to the corresponding ketone will be achieved through a two-stage process within a single pot. First, the primary amine will be condensed with a suitable carbonyl compound (e.g., acetone) to form an imine (Schiff base). Second, the crude imine will be subjected to acidic hydrolysis to yield the desired ketone. This method is widely used for the conversion of primary amines to ketones.[6][7]
Experimental Protocols
Part 1: Hofmann Rearrangement - Synthesis of Bicyclo[2.2.1]hept-5-en-2-amine
This protocol is adapted from established procedures for the Hofmann rearrangement of aliphatic amides.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 137.18 | 10.0 g | 0.0729 | Starting material |
| Methanol (MeOH) | 32.04 | 200 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | 5.83 g | 0.146 | Base |
| Bromine (Br₂) | 159.81 | 12.8 g | 0.0801 | Oxidizing agent |
| Diethyl ether (Et₂O) | 74.12 | 300 mL | - | Extraction solvent |
| Saturated aq. NaCl (brine) | - | 100 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - | For amine salt formation & workup |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (5.83 g) in methanol (100 mL) with cooling in an ice bath.
-
Addition of Bromine: To the cooled methanolic NaOH solution, add bromine (12.8 g) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition. This in situ formation of sodium hypobromite is crucial for the reaction.[4]
-
Addition of Amide: In a separate beaker, dissolve this compound (10.0 g) in methanol (100 mL). Add this solution to the freshly prepared sodium hypobromite solution at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amide.
-
Workup and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
To the resulting aqueous residue, add water (100 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclo[2.2.1]hept-5-en-2-amine.
-
-
Purification (Optional but Recommended): The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution, or add a concentrated solution of HCl in isopropanol. The precipitated amine hydrochloride can be collected by filtration, washed with cold diethyl ether, and dried. The free amine can be regenerated by treatment with a base (e.g., NaOH) followed by extraction.
Part 2: Conversion of Amine to Ketone - Synthesis of Bicyclo[2.2.1]hept-5-en-2-one
This protocol is based on the principle of imine formation followed by hydrolysis.[9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Bicyclo[2.2.1]hept-5-en-2-amine | 109.18 | ~7.95 g (crude) | 0.0729 | Starting material from Part 1 |
| Acetone | 58.08 | 100 mL | - | Reagent and solvent |
| Toluene | 92.14 | 150 mL | - | Solvent for azeotropic water removal |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.5 g | 0.0029 | Acid catalyst for imine formation |
| 2 M Hydrochloric Acid (HCl) | - | 100 mL | - | For hydrolysis |
| Diethyl ether (Et₂O) | 74.12 | 300 mL | - | Extraction solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For neutralization |
| Saturated aq. NaCl (brine) | - | 100 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
Step-by-Step Protocol:
-
Imine Formation:
-
In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the crude bicyclo[2.2.1]hept-5-en-2-amine (~7.95 g), acetone (100 mL), toluene (150 mL), and p-toluenesulfonic acid (0.5 g).
-
Heat the mixture to reflux. Water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Carefully add 2 M hydrochloric acid (100 mL) to the flask and stir vigorously for 1-2 hours at room temperature. The hydrolysis of the imine to the ketone occurs during this step.[7]
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclo[2.2.1]hept-5-en-2-one.
-
-
Purification: The crude ketone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing the Synthesis
Overall Synthetic Workflow
References
- 1. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 2. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 3. researchgate.net [researchgate.net]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BJOC - Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates [beilstein-journals.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Bicyclo[2.2.1]hept-5-ene-2-carboxamide in Advanced Drug Delivery Systems
Introduction: The Strategic Advantage of the Norbornene Scaffold
In the landscape of polymer-based drug delivery, the rational design of the monomer unit is paramount to achieving controlled therapeutic release, enhanced bioavailability, and targeted action. Bicyclo[2.2.1]hept-5-ene derivatives, commonly known as norbornenes, have emerged as a superior class of monomers for the synthesis of drug delivery vehicles.[1] Their prominence stems from the high ring strain inherent in the bicyclic structure, which provides a powerful thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP). This allows for the creation of well-defined polymers with predictable molecular weights and low dispersity, critical parameters for clinical translation.[2]
Among this class of monomers, Bicyclo[2.2.1]hept-5-ene-2-carboxamide stands out as a particularly versatile building block. The carboxamide functionality serves as a robust anchor for the covalent attachment of therapeutic agents, targeting ligands, or imaging moieties. Its presence allows for a variety of conjugation chemistries, enabling the development of sophisticated, multi-functional drug delivery platforms. This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the design and synthesis of advanced drug delivery systems.
Core Principle: Ring-Opening Metathesis Polymerization (ROMP)
The polymerization of this compound is primarily achieved through ROMP, a living polymerization technique catalyzed by transition metal alkylidene complexes, most notably those based on Ruthenium (e.g., Grubbs' catalysts).[3] The living nature of ROMP allows for the synthesis of block copolymers, enabling the facile creation of amphiphilic structures that can self-assemble into nanoparticles or micelles in aqueous environments.[4]
Part 1: Synthesis of Poly(this compound) Homopolymer
This protocol details the synthesis of the foundational polymer backbone. The choice of a third-generation Grubbs' catalyst is deliberate; its high activity and tolerance to functional groups like amides ensure efficient and controlled polymerization.
Experimental Protocol 1: ROMP of this compound
Objective: To synthesize a homopolymer of this compound with a target degree of polymerization (DP) of 50.
Materials:
-
This compound (Monomer)
-
Grubbs' Third Generation Catalyst (G3)
-
Anhydrous, degassed Dichloromethane (DCM)
-
Ethyl vinyl ether (Terminating agent)
-
Methanol (Precipitation solvent)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under a strong flow of inert gas, weigh this compound (e.g., 68.6 mg, 0.5 mmol, 50 equivalents) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous, degassed DCM (e.g., 5 mL).
-
In a separate vial, prepare a stock solution of Grubbs' Third Generation Catalyst in anhydrous, degassed DCM (e.g., 8.9 mg, 0.01 mmol, 1 equivalent in 1 mL of DCM). The use of a stock solution ensures accurate dispensing of the small amount of catalyst required.
-
-
Polymerization:
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours. The solution may become more viscous as the polymer forms. The reaction time is a parameter that may be optimized based on kinetic monitoring via NMR or GPC.
-
-
Termination:
-
To quench the living polymerization, add an excess of ethyl vinyl ether (e.g., 0.5 mL) to the reaction mixture. Stir for 20-30 minutes. Ethyl vinyl ether reacts with the propagating ruthenium alkylidene, effectively terminating the polymerization.
-
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 100 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization: The resulting polymer should be characterized to confirm its structure, molecular weight, and dispersity.
| Technique | Expected Outcome |
| ¹H NMR (in DMSO-d₆ or CDCl₃) | Broad peaks corresponding to the polymer backbone protons and the amide protons. Disappearance of the sharp monomer olefinic peaks. |
| GPC/SEC (in a suitable solvent like DMF with LiBr) | A monomodal peak, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A low Đ (typically < 1.2) indicates a controlled polymerization. |
Part 2: Synthesis of Amphiphilic Block Copolymers for Nanoparticle Formulation
To create drug delivery vehicles that can be dispersed in aqueous media, an amphiphilic block copolymer is required. This is achieved by sequentially polymerizing the hydrophobic this compound and a hydrophilic norbornene-based monomer, such as a norbornene-PEG derivative.
Experimental Protocol 2: Synthesis of poly(this compound)-b-poly(Norbornene-PEG)
Objective: To synthesize an amphiphilic diblock copolymer for self-assembly into micelles.
Materials:
-
Poly(this compound) living polymer chain (from Protocol 1, before termination)
-
Norbornene-functionalized Poly(ethylene glycol) (Norbornene-PEG, e.g., MW 2000 g/mol )
-
Anhydrous, degassed Dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
First Block Synthesis:
-
Follow steps 1 and 2 of Protocol 1 to generate the living poly(this compound) block. Crucially, do not terminate the reaction.
-
-
Second Block Addition:
-
In a separate flask, dissolve the Norbornene-PEG monomer (e.g., 1.0 g, 0.5 mmol, 50 equivalents) in anhydrous, degassed DCM (e.g., 5 mL).
-
Transfer this solution via cannula or a gas-tight syringe to the flask containing the living first block.
-
Allow the polymerization of the second block to proceed for an additional 2-4 hours at room temperature.
-
-
Termination and Purification:
-
Terminate the polymerization with an excess of ethyl vinyl ether as described in Protocol 1.
-
Concentrate the polymer solution under reduced pressure.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., DMF or THF).
-
Purify the block copolymer by dialysis against deionized water for 48-72 hours to remove unreacted Norbornene-PEG and other small molecules.
-
Lyophilize the dialyzed solution to obtain the pure amphiphilic block copolymer.
-
Characterization:
-
¹H NMR: Will show characteristic peaks for both the poly(carboxamide) block and the repeating ethylene glycol units of the PEG block.
-
GPC/SEC: A clear shift to a higher molecular weight compared to the first block, with the retention of a low dispersity.
Part 3: Drug Conjugation and Nanoparticle Formulation
The synthesized polymer serves as a platform for drug attachment. Here, we detail a strategy for conjugating the chemotherapeutic drug Doxorubicin (DOX) via a pH-sensitive hydrazone linker. This linker is stable at physiological pH (7.4) but cleaves in the acidic environment of endosomes and lysosomes (pH ~5.0-6.0) within cancer cells, triggering intracellular drug release.[2][5]
Workflow for Doxorubicin Conjugation
Experimental Protocol 3: Doxorubicin Conjugation and Nanoparticle Formulation
Objective: To conjugate Doxorubicin to the amphiphilic block copolymer and formulate drug-loaded nanoparticles.
Materials:
-
Amphiphilic block copolymer from Protocol 2
-
Doxorubicin hydrochloride (DOX·HCl)
-
Adipic acid dihydrazide (as a representative hydrazine linker)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of the Carboxamide Group (Illustrative Example):
-
Note: Direct reaction with the carboxamide is difficult. A more common approach is to co-polymerize with a monomer already containing a reactive group, or to use a polymer with carboxylic acid groups. For the purpose of this protocol, we will assume a post-polymerization activation strategy.
-
Dissolve the block copolymer in anhydrous DMF.
-
Add EDC·HCl (2 eq. per carboxamide group) and NHS (2 eq. per carboxamide group).
-
Stir the reaction at room temperature for 6-8 hours to form the NHS-activated ester.
-
-
Preparation of DOX-Hydrazone:
-
Dissolve DOX·HCl in DMF and add TEA (1.1 eq.) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve adipic acid dihydrazide (10 eq. to DOX) in DMF.
-
Add the DOX solution to the hydrazide solution and stir in the dark at room temperature for 24 hours to form the DOX-hydrazone adduct. A small amount of acetic acid can be used to catalyze this reaction.
-
-
Conjugation to the Polymer:
-
Add the DOX-hydrazone solution to the activated polymer solution.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
-
Nanoparticle Formulation and Purification:
-
Slowly add the DMF solution of the polymer-drug conjugate to PBS (pH 7.4) under vigorous stirring. This will induce self-assembly into micelles.
-
Transfer the nanoparticle suspension to a dialysis bag (MWCO ~10-12 kDa).
-
Dialyze against PBS (pH 7.4) for 48 hours, with frequent changes of the buffer, to remove unconjugated drug, linker, and DMF.
-
The resulting solution contains the purified DOX-loaded nanoparticles.
-
Characterization of Drug Delivery System:
| Parameter | Methodology | Significance |
| Drug Loading Content (DLC) | Lyophilize a known amount of the nanoparticle solution. Dissolve the dried sample in a suitable organic solvent to break the micelles. Quantify DOX concentration using UV-Vis spectrophotometry (λ ≈ 485 nm) or HPLC against a standard curve. | DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100. Determines the amount of drug carried per unit weight of the polymer. |
| Encapsulation Efficiency (EE) | Measure the concentration of free, un-encapsulated drug in the aqueous phase after nanoparticle formation (e.g., in the dialysis buffer or by centrifuging the nanoparticles and measuring the supernatant). | EE (%) = (Total drug - Free drug) / Total drug x 100. Indicates the efficiency of the drug loading process. |
| Particle Size & Polydispersity | Dynamic Light Scattering (DLS). | Determines the hydrodynamic diameter and size distribution of the nanoparticles. Sizes typically in the range of 50-200 nm are desirable for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. |
| Zeta Potential | DLS with an electrode. | Measures the surface charge of the nanoparticles. A slightly negative or near-neutral zeta potential is often preferred to minimize non-specific interactions with blood components and prolong circulation time. |
| Morphology | Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM). | Visualizes the shape and size of the nanoparticles, confirming the formation of spherical micelles. |
Part 4: In Vitro Drug Release and Biological Evaluation
Protocol 4: pH-Triggered In Vitro Drug Release Study
Objective: To evaluate the pH-dependent release of Doxorubicin from the nanoparticles.
Procedure:
-
Setup:
-
Prepare two sets of release media: PBS at pH 7.4 (physiological) and an acetate buffer at pH 5.5 (endosomal/lysosomal).
-
Place a known volume (e.g., 1 mL) of the purified nanoparticle solution into a dialysis bag (MWCO ~10-12 kDa).
-
Submerge the dialysis bag into a larger container with a known volume (e.g., 20 mL) of the release medium, maintained at 37°C with gentle stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the amount of DOX in the collected aliquots using fluorescence spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
-
Expected Results: A significantly accelerated release of DOX should be observed at pH 5.5 compared to pH 7.4, demonstrating the pH-sensitive nature of the hydrazone linker.[5]
Logical Framework for Biological Evaluation
-
Biocompatibility: The unloaded polymer (the "vehicle") should exhibit low cytotoxicity against normal cell lines to ensure it is a safe carrier.[4]
-
Anticancer Efficacy: The DOX-loaded nanoparticles should demonstrate potent cytotoxic effects against cancer cell lines, comparable to or better than free DOX at equivalent concentrations.[5]
-
Cellular Uptake: Confocal microscopy can visualize the internalization of the nanoparticles by cancer cells, confirming that the drug is being delivered inside the cells where it can act.[2]
Conclusion
This compound is a highly valuable monomer for the construction of advanced drug delivery systems. Through controlled ROMP, it can be polymerized into well-defined backbones that are readily functionalized. The creation of amphiphilic block copolymers allows for the formulation of nanoparticles that can encapsulate and deliver therapeutic agents in a controlled, stimulus-responsive manner. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals to explore the full potential of this versatile platform.
References
- 1. Synthesis, conjugating capacity and biocompatibility evaluation of a novel amphiphilic polynorbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Preparation and Bioconjugation of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Abstract
This comprehensive guide details the synthesis, purification, and application of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a strained alkene widely utilized in modern bioconjugation strategies. The inherent ring strain of the norbornene moiety makes it an exceptional reaction partner in various "click chemistry" reactions, most notably in thiol-ene and inverse-electron-demand Diels-Alder reactions. These reactions offer rapid kinetics, high specificity, and biocompatibility, making them ideal for labeling and modifying sensitive biological macromolecules. This document provides researchers, scientists, and drug development professionals with a robust framework for the preparation of this versatile chemical tool and its subsequent use in bioconjugation protocols. We will delve into the mechanistic underpinnings of the synthetic route, provide step-by-step experimental procedures, and offer insights into the characterization and application of the final product.
Introduction: The Role of Strained Alkenes in Bioconjugation
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding. Among the various functional groups employed in click chemistry, strained alkenes, particularly norbornene derivatives, have emerged as powerful tools for the modification of biomolecules.[1][2] The unique reactivity of the norbornene scaffold stems from its bicyclic structure, which imparts significant ring strain to the double bond. This strain is released upon reaction, providing a thermodynamic driving force for rapid and specific transformations.
This compound, the subject of this guide, incorporates this reactive norbornene moiety with a versatile carboxamide functional group. The amide can be readily derivatized to introduce a variety of linkers or payloads, making it a highly adaptable building block for creating bioconjugates. Its application is particularly prominent in thiol-ene click chemistry, where it reacts efficiently with thiol-containing biomolecules, such as proteins with cysteine residues, to form stable thioether linkages.[1][3][4] This reaction is often photo-initiated, allowing for spatiotemporal control over the conjugation process.[1]
Furthermore, the norbornene group can participate in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazine partners, another cornerstone of bioorthogonal chemistry.[2] The exceptional kinetics and orthogonality of these reactions have made norbornene-functionalized molecules indispensable in areas ranging from drug delivery and diagnostics to materials science and tissue engineering.[2][5]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: a Diels-Alder reaction to form the bicyclic core, followed by amidation of the resulting carboxylic acid.
Step 1: Diels-Alder Cycloaddition
The foundational step is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile.[6][7] In this case, acrylic acid serves as the dienophile to produce Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[8] Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation.[6][7] It is typically generated in situ by cracking its dimer, dicyclopentadiene, at elevated temperatures.[9]
The reaction between cyclopentadiene and acrylic acid can yield both endo and exo stereoisomers.[6][10] Under kinetic control (lower temperatures), the endo product is generally favored due to secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile.[6] However, the exo isomer is the thermodynamically more stable product. For many bioconjugation applications, a mixture of isomers is often suitable, though they can be separated if stereochemical purity is required.[11]
Diagram 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Caption: Synthetic pathway for this compound.
Step 2: Amidation
The carboxylic acid group of the Diels-Alder adduct is then converted to the primary amide. This can be achieved through several standard amidation procedures. A common and straightforward method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia or an ammonium salt. Alternatively, coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., NHS) can be used to directly couple the carboxylic acid with an ammonia source.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Diethyl ether
-
Distillation apparatus
-
Reaction flask with magnetic stirrer and reflux condenser
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer.
-
Collection of Cyclopentadiene: Collect the freshly distilled cyclopentadiene monomer, which has a boiling point of 41-42 °C. It is crucial to keep the receiving flask in an ice bath to prevent dimerization of the highly reactive monomer.
-
Diels-Alder Reaction: In a separate reaction flask, dissolve acrylic acid in diethyl ether. Cool the solution in an ice bath.
-
Addition of Cyclopentadiene: Slowly add the freshly prepared cyclopentadiene to the acrylic acid solution with continuous stirring. The reaction is exothermic. Maintain the reaction temperature between 5-10 °C.[8]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete conversion.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be purified by distillation under reduced pressure or by recrystallization.
Protocol 2: Synthesis of this compound
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Formation of the Acid Chloride: Dissolve Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Slowly add thionyl chloride to the solution. Heat the mixture to reflux and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Cool the crude acid chloride in an ice bath. Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide to the flask with vigorous stirring. A white precipitate of the amide will form.
-
Work-up: Continue stirring for another 30 minutes at room temperature. Extract the product with DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons of the norbornene double bond (typically around 6.0-6.5 ppm), bridgehead protons, and protons of the bicyclic framework. The amide protons will appear as broad signals. |
| ¹³C NMR | Resonances for the alkene carbons, carbonyl carbon of the amide, and the aliphatic carbons of the norbornene scaffold. |
| FT-IR | Characteristic peaks for the N-H stretch of the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the C=C stretch of the alkene (around 1570 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₈H₁₁NO). |
Spectroscopic data for similar norbornene derivatives can be found in the literature to aid in the interpretation of the results.[12][13][14][15]
Application in Bioconjugation: Thiol-Ene "Click" Reaction
The norbornene moiety of this compound readily participates in photo-initiated thiol-ene "click" reactions with cysteine residues on proteins or other thiol-containing biomolecules.[1][4][16] This reaction proceeds via a radical-mediated mechanism and is highly efficient and specific.
Diagram 2: Thiol-Ene Bioconjugation Workflow
Caption: General workflow for thiol-ene bioconjugation.
Protocol 3: Photo-initiated Thiol-Ene Conjugation to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 365 nm)
-
HPLC for analysis and purification
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the cysteine-containing peptide in PBS. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) that is miscible with the aqueous buffer. Prepare a stock solution of the photoinitiator in PBS.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution, the this compound solution (typically in a slight molar excess relative to the thiol groups), and the photoinitiator solution. The final concentration of the reactants should be optimized for the specific biomolecule.
-
Photo-irradiation: Expose the reaction mixture to UV light (e.g., 365 nm) for a predetermined time (typically a few minutes). The irradiation time should be optimized to maximize conjugation efficiency while minimizing potential photodamage to the biomolecule. The reaction is not inhibited by oxygen.[1]
-
Quenching (Optional): The reaction is typically self-quenching upon removal of the light source.
-
Analysis and Purification: Analyze the reaction mixture by HPLC or mass spectrometry to determine the extent of conjugation. The bioconjugate can be purified from unreacted starting materials using size-exclusion chromatography or reverse-phase HPLC.
Conclusion
This compound is a valuable and versatile reagent for bioconjugation. Its synthesis via a robust Diels-Alder reaction and subsequent amidation is accessible in most organic chemistry laboratories. The unique reactivity of the strained norbornene ring enables highly efficient and specific "click" reactions, particularly the photo-initiated thiol-ene reaction, which is well-suited for modifying sensitive biological molecules under physiological conditions. The protocols and insights provided in this guide are intended to empower researchers to confidently prepare and utilize this powerful chemical tool in their drug development and life science research endeavors.
References
- 1. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonally Crosslinked Gelatin-Norbornene Hydrogels for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norbornene Homopolymerization Limits Cell Spreading in Thiol-Ene Photoclick Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. sciforum.net [sciforum.net]
- 10. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 11. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 12. iris.unisa.it [iris.unisa.it]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu.eg [bu.edu.eg]
- 15. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups [iris.unisa.it]
- 16. mdpi.com [mdpi.com]
Synthesis of Prostaglandin Analogues via the Bicyclo[2.2.1]heptane Route: Application Notes and Protocols
This guide provides an in-depth exploration of the synthetic strategies for prostaglandin analogues, with a primary focus on the classic and highly influential bicyclo[2.2.1]heptane route. Developed for researchers, scientists, and professionals in drug development, these notes elucidate the causal relationships behind experimental choices, offer detailed, self-validating protocols, and are grounded in authoritative scientific literature.
Introduction: The Strategic Advantage of the Bicyclo[2.2.1]heptane Scaffold
Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, and reproduction.[1] Their potent biological activities and complex stereochemistry have made them compelling targets for synthetic chemists for decades.[2][3] The bicyclo[2.2.1]heptane framework, as ingeniously exploited in the seminal work of E.J. Corey, offers a rigid and stereochemically defined starting point to tackle the challenge of controlling the multiple chiral centers inherent in the prostaglandin structure.[4] This rigidity allows for highly predictable facial selectivity in subsequent reactions, ensuring the precise installation of the required stereoisomers.
This document will first detail the foundational Corey synthesis, which proceeds through the pivotal "Corey lactone" intermediate. Following this, we will explore modern advancements, including more concise organocatalytic approaches that have streamlined the synthesis of key intermediates and important prostaglandin-based drugs.
Part 1: The Foundational Corey Synthesis via the Corey Lactone
The Corey synthesis is a landmark in organic chemistry, providing a versatile and stereocontrolled route to a wide range of prostaglandins.[4] The strategy hinges on the construction of a key bicyclic intermediate, the Corey lactone, which encapsulates the crucial stereochemistry of the prostaglandin core.
Overall Synthetic Workflow: The Corey Pathway
The synthesis begins with a Diels-Alder reaction to form the bicyclo[2.2.1]heptane skeleton, followed by a series of stereocontrolled transformations to yield the Corey lactone. This intermediate is then elaborated by the sequential installation of the ω (lower) and α (upper) side chains.
Caption: Simplified workflow of the Corey synthesis for prostaglandins.
Key Experimental Protocols
The Baeyer-Villiger oxidation is a critical step that introduces the lactone functionality. The regioselectivity of this reaction is predictable, with the more substituted carbon atom preferentially migrating.[5][6]
Protocol:
-
Dissolution: Dissolve the bicyclo[2.2.1]heptan-2-one derivative (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.[4]
-
Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to neutralize the carboxylic acid byproduct generated from the peroxyacid.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Peroxyacid Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in CH₂Cl₂ to the stirred reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Oxidant | m-CPBA | A common, effective, and relatively stable peroxyacid for Baeyer-Villiger oxidations. |
| Solvent | Dichloromethane (CH₂Cl₂) | A non-protic solvent that is inert to the reaction conditions and effectively dissolves the reactants. |
| Temperature | 0 °C to room temperature | Lower temperatures help to control the exothermicity of the reaction and minimize side reactions. |
| Typical Yield | 60-70% | Yields can vary depending on the specific substrate and reaction scale.[2] |
This intramolecular cyclization proceeds via an iodonium ion intermediate, which is then attacked by the carboxylate to form the γ-lactone. The stereochemistry of this step is crucial for establishing the correct configuration of the final prostaglandin.[7]
Protocol:
-
Hydrolysis: The lactone from the previous step is hydrolyzed under basic conditions (e.g., aqueous potassium hydroxide) to the corresponding hydroxy acid.
-
Acidification and Extraction: Carefully acidify the reaction mixture to a pH of 3.5-4 and extract the hydroxy acid into an organic solvent.
-
Iodolactonization: Dissolve the unsaturated carboxylic acid in a biphasic solvent system (e.g., dichloromethane and water) containing sodium bicarbonate (NaHCO₃).[8]
-
Iodine Addition: Add a solution of iodine (I₂) and potassium iodide (KI) in water dropwise to the vigorously stirred mixture.[4] The reaction is typically performed at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting iodolactone can be purified by crystallization or column chromatography.
The Corey lactone is converted to the Corey aldehyde to facilitate the introduction of the lower (ω) side chain.[9]
Protocol:
-
Protection: The free hydroxyl group of the Corey lactone is protected, often as a p-phenylbenzoyl ester, which can aid in crystallization and purification.[10]
-
Reduction to Lactol: The protected lactone is reduced to the corresponding lactol using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) in an anhydrous solvent like toluene.[9][11]
-
Oxidation to Aldehyde: The lactol is then oxidized to the aldehyde using an appropriate oxidizing agent, such as the Collins reagent (CrO₃·2pyridine) in dichloromethane.[9]
The HWE reaction is a reliable method for forming the α,β-unsaturated ketone of the ω-chain with high E-selectivity.[9][12]
Protocol:
-
Ylide Formation: Prepare the phosphonate ylide by treating a phosphonate ester (e.g., dimethyl (2-oxoheptyl)phosphonate) with a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethoxyethane (DME) at 0 °C.[9]
-
Olefination: Add the Corey aldehyde to the pre-formed ylide solution at 0 °C and allow the reaction to warm to room temperature.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, dry, and concentrate. The resulting enone is purified by column chromatography.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base suitable for deprotonating the phosphonate ester. |
| Solvent | Anhydrous DME or THF | Aprotic ether solvents are ideal for this reaction. |
| Stereoselectivity | Predominantly (E)-alkene | The HWE reaction with stabilized ylides generally favors the formation of the trans-alkene.[13] |
| Typical Yield | ~70% (over 2 steps from alcohol) | This two-step sequence is generally efficient.[9] |
After stereoselective reduction of the enone to the corresponding alcohol, the α-chain is installed using a Wittig reaction.[9][14]
Protocol:
-
Wittig Reagent Preparation: The phosphonium ylide is prepared from the corresponding phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) by deprotonation with a strong base such as dimsyl sodium in dimethyl sulfoxide (DMSO).[9]
-
Olefination: The lactol intermediate (regenerated from the product of the HWE reaction) is added to the solution of the Wittig reagent.
-
Deprotection and Purification: After the reaction is complete, the protecting groups are removed under appropriate conditions. The final prostaglandin analogue is then purified by chromatography.
Part 2: Modern Advancements - The Organocatalytic Route
While the Corey synthesis is a classic, modern synthetic chemistry has sought more efficient and atom-economical routes. Organocatalysis has emerged as a powerful tool in this endeavor, enabling the rapid and enantioselective synthesis of key prostaglandin intermediates.[15][16]
A significant breakthrough is the organocatalytic dimerization of succinaldehyde to a key bicyclic enal, which can be further elaborated to various prostaglandin analogues, including the blockbuster drugs latanoprost and bimatoprost.[3][16][17] This approach drastically reduces the number of synthetic steps compared to the classical Corey route.[17]
Organocatalytic Synthesis of the Bicyclic Enal Intermediate
This key transformation utilizes a simple amino acid catalyst, such as L-proline, to effect an aldol cascade reaction.[17]
Caption: A streamlined organocatalytic route to prostaglandin analogues.
Protocol: Synthesis of Latanoprost via the Bicyclic Enal
The synthesis of latanoprost, an antiglaucoma drug, can be achieved in a significantly reduced number of steps starting from the bicyclic enal.[16]
-
Oxidation to Lactone: The bicyclic enal is oxidized to the corresponding crystalline lactone. This step is crucial as the crystallization allows for the enantiomeric enrichment of the intermediate to >99% ee.[16]
-
ω-Chain Installation: The ω-chain is introduced via a conjugate addition of an appropriate organocuprate to an α,β-unsaturated derivative of the lactone.
-
Ketone Reduction: The resulting ketone is stereoselectively reduced to the desired alcohol.
-
Lactone Reduction and Wittig Reaction: The lactone is reduced to the lactol, which is then subjected to a Wittig reaction to install the α-chain.
-
Deprotection: Removal of any protecting groups yields the final latanoprost molecule.
This organocatalytic approach has been shown to synthesize latanoprost and bimatoprost in just 8 and 7 steps, respectively.[16]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Baeyer-Villiger Oxidation | Incomplete reaction; side reactions. | Optimize reaction time and temperature. Ensure the purity of the starting ketone and peroxyacid.[4] |
| Poor Stereoselectivity in Ketone Reduction | Inappropriate reducing agent. | Screen different reducing agents (e.g., L-Selectride, K-Selectride) to find the optimal conditions for the desired stereoisomer.[18] |
| Low Yield in Wittig Reaction | Incomplete ylide formation; decomposition of the ylide or aldehyde. | Ensure strictly anhydrous conditions. Use a freshly prepared solution of the ylide. Consider using stabilized ylides if the aldehyde is sensitive.[19] |
Conclusion
The bicyclo[2.2.1]heptane route has been instrumental in the development of synthetic strategies for prostaglandins and their analogues. The foundational Corey synthesis provides a robust and versatile platform for accessing a wide range of these biologically important molecules. More recent innovations, particularly in the field of organocatalysis, have led to more efficient and scalable syntheses, making these vital medicines more accessible. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully navigate the synthesis of these complex and valuable compounds.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. WO2010083722A1 - A process for one-pot synthesis of corey lactone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Iodolactonization - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Characterization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Isomers
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a derivative of the norbornene scaffold, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure provides a unique three-dimensional framework that is valuable for the design of conformationally constrained molecules.[1][2] The synthesis of this compound, typically via a Diels-Alder reaction, often results in a mixture of endo and exo diastereomers.[3] The spatial orientation of the carboxamide group differs between these isomers, which can profoundly impact their biological activity, physical properties, and reactivity.[4][5] Consequently, the accurate and unambiguous characterization of these isomers is a critical step in research and development.
This guide provides a comprehensive overview of the key analytical techniques used to differentiate and characterize the endo and exo isomers of this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for these and similar bicyclic systems. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific principles.
The Structural Challenge: Endo vs. Exo Isomerism
The core challenge in characterizing this compound isomers lies in distinguishing the spatial arrangement of the C2 substituent. In the endo isomer, the carboxamide group is oriented towards the C5-C6 double bond, while in the exo isomer, it is directed away from it. This seemingly subtle difference in stereochemistry gives rise to distinct physical and spectroscopic properties that can be exploited for their differentiation.
A multi-technique approach is often the most effective strategy for unambiguous isomer assignment. This guide will focus on the following key characterization methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for structural elucidation in organic chemistry.
-
Mass Spectrometry (MS): Provides crucial information on molecular weight and fragmentation patterns.
-
Chromatography: Essential for the physical separation of the isomers.
-
X-ray Crystallography: The definitive method for determining absolute stereochemistry in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between endo and exo isomers of bicyclo[2.2.1]heptene derivatives in solution.[6][7] The rigid nature of the bicyclic framework leads to distinct chemical environments for the protons and carbons in each isomer, resulting in measurably different NMR spectra.
The Underlying Principle: Anisotropic Effects and Coupling Constants
The key to differentiating the isomers via ¹H NMR lies in two main phenomena:
-
Anisotropic Effects: The π-electron cloud of the C5-C6 double bond creates a magnetic field that shields or deshields nearby protons. In the endo isomer, the C2 proton and the protons of the carboxamide group are in closer proximity to this double bond and experience a shielding effect, causing their signals to appear at a higher field (lower ppm) compared to the corresponding protons in the exo isomer.[8]
-
Karplus Relationship: The dihedral angle between adjacent protons influences the magnitude of their spin-spin coupling constant (J-value). The rigid geometry of the bicyclic system results in different dihedral angles between the C2 proton and the adjacent C3 protons in the endo and exo isomers. This often leads to discernible differences in the coupling patterns of these signals.[9]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire high-resolution ¹H NMR spectra of the isomer mixture or isolated isomers to identify key differences in chemical shifts and coupling constants.
Materials:
-
Sample of this compound (isomer mixture or purified isomers)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Data Interpretation: Identifying the Isomers
The most significant differences in the ¹H NMR spectra of the endo and exo isomers are typically observed for the protons on and near the C2 carbon.
| Proton | Expected Chemical Shift Range (ppm) - Exo Isomer | Expected Chemical Shift Range (ppm) - Endo Isomer | Rationale |
| H2 (proton at C2) | More deshielded (downfield) | More shielded (upfield) | Anisotropic effect of the C5=C6 double bond shields the endo proton.[8] |
| Olefinic Protons (H5, H6) | Generally in the 6.0-6.5 ppm region | Generally in the 6.0-6.5 ppm region | The chemical shifts of these protons are often very similar between isomers, but their coupling to the bridgehead protons can sometimes differ. |
| Bridgehead Protons (H1, H4) | Distinct signals | Distinct signals | The environment of these protons is influenced by the orientation of the C2 substituent. |
Table 1: Expected ¹H NMR Chemical Shift Differences.
Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive assignments. A NOESY experiment is particularly powerful as it shows through-space correlations between protons. For the endo isomer, a cross-peak is expected between the C2 proton and the olefinic protons (H5/H6), which is absent in the exo isomer.[8]
¹³C NMR Spectroscopy
While ¹H NMR is often sufficient, ¹³C NMR provides complementary information. The chemical shifts of the carbons in the bicyclic core, particularly C2, C3, and the olefinic carbons, will differ between the isomers due to the different steric and electronic environments.[10] Lanthanide shift reagents can also be employed to induce larger separations in the chemical shifts of both ¹H and ¹³C signals, aiding in the differentiation of enantiomers if a chiral sample is being analyzed.[11]
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized compound and can sometimes offer clues to differentiate isomers based on their fragmentation patterns.[12][13]
The Underlying Principle: Ionization and Fragmentation
In a mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). While diastereomers have the same molecular weight, their three-dimensional structures can influence the stability of the molecular ion and the pathways through which it fragments. This can lead to differences in the relative abundances of certain fragment ions in their mass spectra.[14][15]
Experimental Protocol: Electron Ionization (EI) - GC-MS
Objective: To obtain the mass spectra of the isomers and identify any diagnostic fragment ions.
Materials:
-
Sample of this compound
-
GC-MS system with an EI source
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.
-
GC Method Development:
-
Develop a GC method that can chromatographically separate the endo and exo isomers (see Section 3).
-
Typical column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Typical temperature program: Start at a low temperature (e.g., 50-100 °C) and ramp to a higher temperature (e.g., 250 °C).
-
-
MS Data Acquisition:
-
Set the MS to acquire data in full scan mode over a relevant m/z range (e.g., 40-200 amu).
-
EI source energy: 70 eV (standard).
-
-
Data Analysis:
-
Extract the mass spectrum for each separated isomer peak.
-
Identify the molecular ion peak ([M]⁺).
-
Compare the fragmentation patterns of the two isomers, looking for consistent differences in the relative intensities of key fragment ions. A retro-Diels-Alder fragmentation is a common pathway for norbornene systems.
-
Data Interpretation
While the mass spectra of the endo and exo isomers may be very similar, subtle differences can exist. For example, steric hindrance in one isomer might favor a particular fragmentation pathway, leading to a more abundant daughter ion compared to the other isomer. However, it is crucial to note that mass spectrometry alone is often not sufficient for unambiguous isomer assignment and should be used in conjunction with other techniques like NMR.
Chromatography: The Key to Isomer Separation
Chromatographic techniques are indispensable for the physical separation of the endo and exo isomers, which is often a prerequisite for their individual characterization and for obtaining pure compounds for further use.[16][17]
The Underlying Principle: Differential Interactions
The separation of the isomers is based on their different interactions with the stationary phase of the chromatography column. The exo isomer is generally less polar than the endo isomer due to the greater accessibility of the polar carboxamide group in the endo form. This difference in polarity can be exploited for separation.
Experimental Protocol: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
3.2.1. Gas Chromatography (GC)
Objective: To achieve baseline separation of the volatile isomers.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5, HP-5ms, or a more polar phase like DB-WAX).
-
High-purity carrier gas (e.g., Helium, Hydrogen).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent.
-
Method Development:
-
Injector Temperature: Typically 250 °C.
-
Detector Temperature: Typically 250-300 °C.
-
Oven Temperature Program: Start with an initial temperature that allows for good focusing on the column head (e.g., 100 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compounds (e.g., 220 °C).
-
The exo isomer, being slightly less polar, is expected to elute before the endo isomer on a standard non-polar column.
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
Objective: To separate the isomers on an analytical or preparative scale.
Materials:
-
HPLC system with a UV detector.
-
Normal-phase or reverse-phase HPLC column.
-
HPLC-grade solvents.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Method Development:
-
Normal-Phase HPLC:
-
Stationary Phase: Silica or an amino-bonded phase.[18]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., isopropanol or ethyl acetate).
-
In normal-phase chromatography, the less polar exo isomer will elute first.
-
-
Reverse-Phase HPLC:
-
Stationary Phase: C18 or C8.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol).[19]
-
In reverse-phase chromatography, the elution order can be less predictable and may depend on the specific mobile phase composition.
-
-
Workflow for Chromatographic Method Development
Caption: Workflow for chromatographic separation of isomers.
X-ray Crystallography: The Gold Standard for Structural Confirmation
For an unequivocal determination of the stereochemistry, single-crystal X-ray crystallography is the definitive technique.[1][2] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule.
The Underlying Principle: Diffraction of X-rays by a Crystal Lattice
When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. Due to the ordered arrangement of the atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern. By analyzing this pattern, the positions of all the atoms in the molecule can be determined.
Experimental Protocol
Objective: To grow a single crystal of one of the isomers and determine its molecular structure.
Materials:
-
A pure sample of either the endo or exo isomer (obtained from preparative chromatography).
-
A selection of solvents and solvent pairs (e.g., ethanol, ethyl acetate, hexane, dichloromethane).
-
Small vials or test tubes.
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: This is often the most challenging step.
-
Slow evaporation of a saturated solution of the pure isomer is a common method.
-
Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile precipitant, is another effective technique.
-
Experiment with different solvents and temperatures to find the optimal conditions for crystal growth.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer head of the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) and irradiated with X-rays. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement:
-
The collected data are processed to solve the phase problem and generate an initial model of the structure.
-
This model is then refined against the experimental data to obtain the final, accurate molecular structure.
-
Data Interpretation
The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, which will unambiguously show the endo or exo orientation of the carboxamide group. This provides the ultimate proof of structure and can be used to calibrate the interpretations of the spectroscopic and chromatographic data.
Integrated Characterization Strategy
A robust and efficient characterization of this compound isomers relies on the synergistic use of the techniques described above.
Caption: A logical workflow for isomer characterization.
Conclusion
The characterization of this compound isomers is a multifaceted task that requires a combination of spectroscopic and chromatographic techniques. While ¹H NMR spectroscopy often provides the most direct and informative data for distinguishing the endo and exo forms in solution, chromatographic methods are essential for their physical separation. Mass spectrometry serves as a valuable tool for confirming molecular weight, and X-ray crystallography stands as the ultimate arbiter of stereochemistry. By employing the integrated strategy outlined in these application notes, researchers can confidently and accurately characterize these important bicyclic compounds, paving the way for their successful application in drug discovery and materials science.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. public.websites.umich.edu [public.websites.umich.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
- 13. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20070142668A1 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 17. KR20060118419A - Method for separating stereoisomers of dicarboxylic acid or derivatives thereof having norbornene or norbornane structure - Google Patents [patents.google.com]
- 18. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Bicyclo[2.2.1]hept-5-ene-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method is a two-step process. It begins with a Diels-Alder reaction between cyclopentadiene and acrylic acid to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[1] This is followed by an amidation reaction to yield the final carboxamide product. A direct Diels-Alder reaction with acrylamide is also possible but can be more challenging to control.
Q2: Why is freshly cracked cyclopentadiene necessary for the Diels-Alder reaction?
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a self-Diels-Alder reaction.[2] This dimer is unreactive as a diene. To obtain the reactive cyclopentadiene monomer, the dimer must be "cracked" by heating, which initiates a retro-Diels-Alder reaction.[2][3][4] The freshly distilled monomer should be used immediately for maximum reactivity.
Q3: How can I control the endo/exo stereoselectivity of the Diels-Alder adduct?
The endo product is typically the kinetically favored product, formed faster at lower temperatures due to stabilizing secondary orbital interactions.[2][3][5] The exo product is generally more thermodynamically stable due to reduced steric hindrance.[2][6][7]
-
To favor the endo product: Run the reaction at lower temperatures (e.g., 0 °C to room temperature).[3]
-
To favor the exo product: Use higher temperatures to allow the reaction to equilibrate.[2][8] However, this risks initiating the retro-Diels-Alder reaction.[3] Lewis acid catalysis can also influence selectivity, sometimes favoring the exo product by altering transition state energies.[9]
Q4: What are the key safety precautions for this synthesis?
-
Cyclopentadiene: It is volatile, flammable, and has a low boiling point (42 °C). The cracking of dicyclopentadiene should be performed in a well-ventilated fume hood.
-
Amidation Reagents: Reagents like thionyl chloride or oxalyl chloride, used to activate the carboxylic acid, are corrosive and react violently with water. They should be handled with extreme care in a fume hood.
-
Solvents: Use appropriate anhydrous solvents, as many reagents are water-sensitive.
Synthesis Workflow Overview
The following diagram outlines the typical workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
Problem 1: Low or No Yield in Diels-Alder Reaction
Q: My Diels-Alder reaction has a very low yield. What are the likely causes and solutions?
A: Low yield in this step is a common issue that can often be traced back to reagent quality or reaction conditions.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Inactive Cyclopentadiene | Cyclopentadiene rapidly dimerizes to dicyclopentadiene, which is unreactive.[2] If the monomer is not fresh or is stored improperly, its concentration will be too low for the reaction to proceed efficiently. | Always use freshly cracked and distilled cyclopentadiene.[4] Keep the monomer cold (on ice) and use it within a few hours of preparation. |
| Reaction Temperature Too High | The Diels-Alder reaction is reversible, and the reverse (retro-Diels-Alder) reaction is favored at high temperatures.[2][3] If the reaction gets too hot, the equilibrium will shift back toward the starting materials. | Maintain a low reaction temperature. For the reaction with acrylic acid, temperatures between 5-10°C are often recommended.[1] For highly activated dienophiles, sub-zero temperatures may be necessary. |
| Insufficient Reaction Time | While often rapid, the reaction may require sufficient time to reach completion, especially at lower temperatures. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If starting material is still present, consider extending the reaction time. |
| Poor Dienophile Reactivity | The dienophile (acrylic acid or acrylamide) must be sufficiently electron-deficient for this normal-electron-demand Diels-Alder reaction.[10] Impurities or degradation can reduce its reactivity. | Use high-purity, freshly distilled acrylic acid.[1] If using acrylamide, ensure it has not polymerized; consider adding a radical inhibitor if polymerization is suspected. |
Problem 2: Poor Control of Endo/Exo Selectivity
Q: I am getting a mixture of endo and exo isomers and need to favor one. How can I improve the selectivity?
A: Selectivity is a function of kinetic versus thermodynamic control. Understanding the energy landscape of the transition states is key.
Caption: Kinetic vs. Thermodynamic pathways for endo/exo selectivity.
-
Enhancing Endo Selectivity: The endo transition state is stabilized by secondary orbital interactions between the diene's π-system and the dienophile's electron-withdrawing group.[5] This lowers its activation energy, making it the kinetic product.
-
Enhancing Exo Selectivity: The exo product is sterically less hindered and therefore more stable.
-
Solution: Running the reaction at higher temperatures can allow the initially formed endo product to undergo a retro-Diels-Alder reaction and re-form as the more stable exo product.[2][8] However, this approach can lead to lower overall yields. Certain bulky Lewis acids or specific substituents on the diene can also sterically disfavor the endo approach, leading to higher exo selectivity.[6][9]
-
Problem 3: Low Yield in Amidation Step
Q: After successfully making the carboxylic acid, my amidation step is failing. What could be the issue?
A: Amidation requires the activation of the carboxylic acid, which is otherwise a poor electrophile. Problems usually arise from incomplete activation or side reactions.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Incomplete Acid Activation | The carboxylic acid must be converted to a more reactive intermediate, typically an acyl chloride (using SOCl₂ or (COCl)₂) or an active ester. If this conversion is incomplete, the subsequent reaction with the amine source will be slow or will not occur. | Use a slight excess of the activating agent (e.g., 1.1-1.2 equivalents of oxalyl chloride). Ensure anhydrous conditions, as water will quench the activating agent. A catalytic amount of DMF is often used with oxalyl chloride. |
| Hydrolysis of Acyl Chloride | The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. Any moisture present in the reaction will convert it back to the unreactive carboxylic acid. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Side Reactions with Amine | If using a strong, unhindered base with your ammonia source (e.g., aqueous ammonia), it can deprotonate the α-proton of the carbonyl, leading to side reactions or racemization. | Add the acyl chloride solution slowly to a cooled solution of the ammonia source (e.g., ammonium hydroxide or a primary/secondary amine). This keeps the concentration of the reactive acyl chloride low and minimizes side reactions. |
| Poor Nucleophilicity of Amine | If using a sterically hindered or electronically deactivated amine, the nucleophilic attack on the activated acid may be slow. | Consider using a stronger coupling agent system, such as EDC/HOBt or HATU, which forms a highly reactive active ester intermediate that is more susceptible to attack by weaker nucleophiles. |
Experimental Protocols
Protocol 1: Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus with a heating mantle, a distillation column (e.g., Vigreux), a condenser, and a receiving flask cooled in an ice bath.
-
Add dicyclopentadiene to the distillation flask.
-
Heat the flask slowly to approximately 180-200 °C.[2] The dimer will crack into the monomer.
-
The cyclopentadiene monomer (b.p. ~42 °C) will distill over. Collect the fresh monomer in the cooled receiving flask.
-
Keep the collected cyclopentadiene on ice and use it immediately.
Protocol 2: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (endo-favored)
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve acrylic acid (1.0 equivalent) in a minimal amount of a suitable solvent like diethyl ether.[1]
-
Slowly add freshly cracked cyclopentadiene (1.1 equivalents) to the solution over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours or until TLC/GC analysis shows consumption of the limiting reagent.
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by vacuum distillation or column chromatography.
Protocol 3: Amidation via Acyl Chloride
-
Under an inert atmosphere, dissolve the crude Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., CH₂Cl₂ or THF).
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the reaction at room temperature for 1-2 hours. The reaction is complete when gas evolution (CO, CO₂) ceases.
-
In a separate flask, prepare a cooled (0 °C) solution of the desired amine or concentrated ammonium hydroxide (excess, ~3-5 equivalents) in an appropriate solvent.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution via a cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Perform an aqueous workup to remove salts and excess amine. The product can then be purified by recrystallization or column chromatography.
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular design principles towards exo -exclusive Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10438G [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Separation of Endo and Exo Isomers of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Welcome to the technical support center for the separation of endo and exo isomers of Bicyclo[2.2.1]hept-5-ene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and characterization of these diastereomers. The methodologies and troubleshooting tips presented here are grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Separation
Question: I'm struggling to achieve baseline separation of my endo and exo this compound isomers using column chromatography. What are the critical factors I should consider for optimizing the separation?
Answer: Achieving good separation of endo and exo diastereomers by column chromatography hinges on exploiting the subtle differences in their physical properties. Because endo and exo isomers are diastereomers, they have different physical properties, which allows for their separation using non-chiral chromatography techniques.[1] The key is to maximize the differential partitioning of the isomers between the stationary and mobile phases.
Troubleshooting Guide: Column Chromatography
| Parameter | Recommendation & Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) is the most common choice. Its polar surface interacts differently with the endo and exo isomers due to their distinct steric environments. The amide group's accessibility for hydrogen bonding with the silica surface can differ between the two isomers. |
| Mobile Phase | Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate . Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it. The more polar endo isomer will typically elute later. The use of unmodified silica columns is generally favored for isomer separation.[2] |
| Gradient Elution | A shallow gradient of the polar solvent (ethyl acetate) is often more effective than an isocratic elution. This helps to resolve compounds with close retention factors (Rf). |
| Column Dimensions | Use a long, narrow column for better resolution. A higher length-to-diameter ratio increases the number of theoretical plates, enhancing separation efficiency. |
| Sample Loading | Do not overload the column. A concentrated band of the sample mixture should be applied to the top of the column. Overloading leads to band broadening and poor separation. |
| Flow Rate | A slower flow rate generally improves resolution by allowing more time for equilibrium between the stationary and mobile phases. |
Expert Tip: Before scaling up to a preparative column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give a clear separation of the two spots with Rf values between 0.2 and 0.5.
Crystallization Techniques
Question: Can I use crystallization to separate the endo and exo isomers? My attempts have resulted in a co-crystal or an oily precipitate.
Answer: Yes, fractional crystallization can be an effective and scalable method for separating diastereomers, leveraging their differences in solubility in a particular solvent system.[3] The success of this technique is highly dependent on finding a solvent in which one isomer is significantly less soluble than the other at a given temperature.
Troubleshooting Guide: Fractional Crystallization
| Issue | Potential Cause | Solution |
| Co-crystallization | The solubilities of the endo and exo isomers are too similar in the chosen solvent. | Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., toluene, ethyl acetate, ethanol, or mixtures). The goal is to find a solvent that selectively dissolves one isomer while the other remains crystalline. The lower solubility of the exo isomer in hot toluene compared to the endo isomer has been used for separation of similar compounds.[3] |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Alternatively, ensure the solution is not overly concentrated. Slow cooling is crucial to promote crystal growth over precipitation. |
| Poor Crystal Formation | Impurities in the sample can inhibit crystallization. | Purify the mixture first by column chromatography to remove baseline impurities before attempting crystallization. Seeding: Introduce a pure crystal of the desired isomer to a supersaturated solution to induce selective crystallization.[4] |
Experimental Workflow: Fractional Crystallization
Caption: A stepwise workflow for fractional crystallization.
Spectroscopic Characterization
Question: How can I confidently assign the endo and exo configurations using NMR spectroscopy?
Answer: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating between endo and exo isomers of bicyclic systems like Bicyclo[2.2.1]hept-5-ene. The key is to analyze the chemical shifts and coupling constants of specific protons, which are influenced by the rigid, strained geometry of the bicyclic ring.
Key Diagnostic Signals in ¹H NMR:
| Proton(s) | Expected Observation for Exo Isomer | Expected Observation for Endo Isomer | Rationale |
| Vinyl Protons | Typically appear as two distinct multiplets. | Often show more complex splitting patterns due to different magnetic environments. | The proximity of the carboxamide group in the endo position can influence the electronic environment of the double bond. |
| Bridgehead Protons | Usually appear as broad singlets or multiplets. | May show different chemical shifts and coupling compared to the exo isomer. | The overall geometry and strain of the molecule differ between the two isomers. |
| Proton at C2 | The proton attached to the same carbon as the carboxamide group will have a specific chemical shift and coupling pattern. | The chemical shift and coupling constants will be different from the exo isomer due to its different spatial orientation. | The magnetic anisotropy of the double bond and the steric environment significantly impact the chemical shift of the C2 proton.[5] |
Advanced NMR Techniques for Unambiguous Assignment:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining spatial proximity between protons. For the endo isomer, you would expect to see a cross-peak between the protons of the carboxamide group and the protons on the same side of the bicyclic ring system.[6]
-
Correlation Spectroscopy (COSY): Helps to identify which protons are coupled to each other, aiding in the assignment of the entire spin system.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, providing further confirmation of assignments.
Logical Relationship for Isomer Assignment
Caption: Decision-making process for NMR-based isomer assignment.
General Troubleshooting
Question: My overall yield after separation is very low. What are some common causes and how can I improve it?
Answer: Low recovery is a frequent issue when separating isomers with similar properties. The problem can often be traced back to multiple small losses throughout the experimental workflow.
Troubleshooting Low Yields:
-
Incomplete Reactions: Ensure the initial synthesis of the this compound has gone to completion. Use TLC or NMR to check for the presence of starting materials before beginning the separation.
-
Losses During Extraction: During aqueous workups, ensure the organic layer is thoroughly separated. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to the silica gel. If you suspect this is happening, you can try deactivating the silica gel slightly with a small percentage of triethylamine in your eluent.
-
Decomposition: Although this compound is generally stable, prolonged exposure to strong acids or bases, or excessive heat, could lead to degradation. Ensure all workup and purification steps are performed under appropriate conditions.
By systematically addressing these common issues, you can significantly improve the efficiency and yield of your isomer separation.
References
- 1. homework.study.com [homework.study.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. summit.sfu.ca [summit.sfu.ca]
Technical Support Center: Troubleshooting Low Yield in Diels-Alder Reactions for Norbornenes
Welcome to the technical support center for Diels-Alder reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in synthesizing norbornene derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the fundamental reasoning behind them, empowering you to diagnose and solve issues logically.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Before diving into specific issues, let's address the most common culprits for low yields. Use this section as a first-pass diagnostic tool.
Q1: My Diels-Alder reaction is not working at all, or the yield is extremely low. Where do I start?
This is a common issue that usually points to a fundamental problem with reagents or the initial setup. A systematic check is the most efficient way to identify the problem.
dot
Caption: Initial troubleshooting decision workflow.
-
Diene Purity is Paramount: Cyclopentadiene, the classic diene for norbornene synthesis, exists as the unreactive dimer, dicyclopentadiene (DCPD), at room temperature.[1] It must be "cracked" back to the monomer via a retro-Diels-Alder reaction immediately before use.[2][3][4] Failure to use freshly cracked, pure cyclopentadiene is the most frequent cause of reaction failure.
-
Dienophile Activity: Ensure your dienophile is not inhibited or decomposed. Electron-withdrawing groups on the dienophile are crucial for a standard Diels-Alder reaction as they lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).[5]
-
Solvent Choice: Is your solvent appropriate and, critically, is it dry? While some Diels-Alder reactions show rate enhancements in polar solvents (even water), the choice is highly substrate-dependent.[5][6] Moisture can interfere with Lewis acid catalysts if you are using one.
-
Reaction Temperature: Are you using an appropriate temperature? While heat can increase reaction rates, excessive temperatures can promote the reverse reaction, the retro-Diels-Alder, especially for norbornene products.[1][7]
Section 1: Reagent and Setup Issues
Q2: I cracked my dicyclopentadiene, but the reaction is still sluggish. How can I be sure my cyclopentadiene is pure and active?
Causality: Dicyclopentadiene (DCPD) must be heated to a temperature sufficient to induce the retro-Diels-Alder reaction, which regenerates the reactive cyclopentadiene monomer.[1] This monomer is volatile (b.p. ~41°C) and will readily dimerize back to DCPD upon standing, even at room temperature.[1]
Troubleshooting Protocol: Cracking of Dicyclopentadiene
-
Apparatus Setup: Assemble a fractional distillation apparatus. The distillation flask should contain DCPD and a boiling chip or stir bar. The receiving flask should be cooled in an ice bath to prevent the collected cyclopentadiene from dimerizing.
-
Heating: Gently heat the DCPD to its boiling point (~170°C). The cracking occurs in the vapor phase, and the lower-boiling cyclopentadiene monomer (b.p. 41-42°C) will distill over.[3][8]
-
Collection & Use: Collect the cyclopentadiene distillate in the cooled receiver. Crucially, this monomer should be used immediately. Its potency decreases significantly within hours. For best results, some protocols distill the freshly cracked diene directly into the reaction flask containing the dienophile.[2]
Q3: Could my choice of solvent be inhibiting the reaction?
Causality: Solvents can influence reaction rates through polarity effects, stabilization of the transition state, and hydrophobic effects.[5][9] While there is no universal "best" solvent, the choice can significantly impact yield.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Can sometimes accelerate reactions by stabilizing a polar transition state.[5][6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Often used, especially for reactions at higher temperatures. However, some studies show that non-polar solvents can sometimes lead to slower reaction rates compared to the gas phase by increasing the HOMO-LUMO gap.[10]
-
Aqueous Media: For certain substrates, water can dramatically accelerate the reaction rate due to hydrophobic packing, which increases the effective concentration of the reactants.[5]
Recommendation: If your reaction is slow in a non-polar solvent like toluene, consider screening a more polar aprotic solvent like acetonitrile or even running a test reaction in a water/organic biphasic system if your substrates are amenable.
| Solvent | Dielectric Constant (ε) | General Application Notes |
| Hexane | 1.9 | Very non-polar; good for baseline studies. |
| Toluene | 2.4 | Common non-polar choice, allows for higher temperatures. |
| Dichloromethane (DCM) | 9.1 | Moderately polar; good general-purpose solvent. |
| Acetone | 21 | Polar aprotic; can enhance selectivity in some cases.[10] |
| Acetonitrile | 37.5 | Polar aprotic; often increases reaction rates.[6] |
| Water | 80.1 | Can provide significant rate enhancement via hydrophobic effects.[5] |
Section 2: Reaction Condition Optimization
Q4: I'm seeing a lot of unreacted starting material. How can I drive the reaction to completion without causing decomposition?
This is a classic kinetics vs. thermodynamics problem. You need to accelerate the forward reaction rate without pushing the equilibrium back to the starting materials via the retro-Diels-Alder reaction.
dot
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Solution 1: Lewis Acid Catalysis
Causality: Lewis acids (e.g., AlCl₃, BF₃·OEt₂, Ca(OTf)₂) accelerate Diels-Alder reactions by coordinating to the dienophile (usually to a carbonyl group).[11] This coordination enhances the dienophile's electron-withdrawing nature, which lowers its LUMO energy.[11] Recent studies suggest Lewis acids also work by reducing the destabilizing Pauli repulsion between the reactants, further lowering the activation barrier.[12] This allows the reaction to proceed at lower temperatures, minimizing the risk of the retro-Diels-Alder reaction.[11]
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the dienophile in anhydrous DCM or another suitable dry solvent.
-
Cooling: Cool the solution to a low temperature (e.g., -78°C to 0°C) to control the exothermicity of adding the Lewis acid.
-
Catalyst Addition: Slowly add the Lewis acid (typically 0.1 to 1.1 equivalents) to the dienophile solution. Stir for 15-30 minutes.
-
Diene Addition: Add the freshly cracked cyclopentadiene dropwise to the activated dienophile solution.
-
Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Quenching: Once complete, quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃ or a similar mild base.
Solution 2: Concentration and Pressure For gaseous dienophiles like ethylene, increasing the pressure is necessary to increase its concentration in the reaction mixture, thereby improving the reaction rate.[13] For liquid-phase reactions, running the reaction at a higher concentration can also favor the forward bimolecular reaction over the reverse unimolecular retro-Diels-Alder reaction, according to Le Chatelier's principle.
Section 3: Competing Reactions and Byproducts
Q5: My yield is good initially, but I lose a significant amount of product during purification, especially when heating. What is happening?
You are almost certainly observing the retro-Diels-Alder (rDA) reaction .
Causality: The Diels-Alder reaction is reversible.[1] The rDA is favored by entropy (one molecule goes to two) and thus becomes dominant at higher temperatures.[7][14] Norbornene adducts are particularly susceptible to this process. Heating the product during distillation, or even on a GC column, can cause it to revert to the starting diene and dienophile.[13][15]
Troubleshooting:
-
Avoid High Temperatures: Purify the product using methods that do not require heat, such as flash column chromatography at room temperature or recrystallization from a suitable solvent system at low temperatures.
-
Use a Short-Path Distillation Apparatus: If distillation is unavoidable, a short-path apparatus minimizes the time the compound spends at high temperatures. For norbornene itself, which melts at 44-46°C, care must be taken to prevent solidification in the condenser.[13]
Q6: My NMR spectrum is complex, suggesting a mixture of products. What could they be?
Besides the starting materials, you are likely observing a mixture of stereoisomers (endo and exo adducts) or polymers.
-
Endo vs. Exo Isomers: The Diels-Alder reaction often yields the kinetically favored endo product at lower temperatures due to stabilizing secondary orbital interactions.[16] However, the exo product is typically more thermodynamically stable. At higher temperatures, where the reaction becomes reversible, the product ratio can equilibrate to favor the exo isomer.[1][17] If stereochemical purity is critical, running the reaction at the lowest possible temperature is key.
-
Polymerization: Cyclopentadiene and some activated dienophiles can undergo polymerization, especially at higher temperatures or in the presence of catalysts.[18] This can be mitigated by using a polymerization inhibitor (like tert-butylcatechol) and maintaining careful temperature control.[18]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Diels-Alder Reaction [cs.gordon.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. unwisdom.org [unwisdom.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Retro-Diels–Alder decomposition of norbornadiene mediated by a cationic magnesium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sciforum.net [sciforum.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives
Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this critical class of reactions. The bicyclo[2.2.1]heptane framework is a key structural motif in many natural products and pharmaceutical agents, making stereocontrol paramount.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction used to synthesize the bicyclo[2.2.1]heptene core, and what are the main stereochemical challenges?
A1: The core structure is typically synthesized via a [4+2] cycloaddition, known as the Diels-Alder reaction, between a cyclopentadiene derivative (the diene) and an activated alkene (the dienophile), in this case, an acrylamide derivative.[3][4] The primary stereochemical challenges are controlling:
-
Diastereoselectivity (endo vs. exo): The formation of two possible diastereomers, the endo and exo adducts, arises from the two different ways the dienophile can approach the diene. The endo product is often the kinetically favored product due to secondary orbital interactions, even though the exo product is typically more thermodynamically stable.[5][6]
-
Enantioselectivity: When using prochiral dienes or dienophiles, the reaction can produce a racemic mixture of enantiomers. Achieving high enantiomeric excess (e.e.) requires the use of chiral auxiliaries, chiral catalysts, or chiral reagents.[7][8]
Q2: How does temperature affect the endo/exo selectivity of the Diels-Alder reaction?
A2: Temperature plays a crucial role in determining the ratio of endo to exo products.[6]
-
Low Temperatures (e.g., -78 °C to 0 °C): At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product, which proceeds through a lower energy transition state.[6][9]
-
High Temperatures: At elevated temperatures, the Diels-Alder reaction can become reversible. This allows the reaction to reach thermodynamic equilibrium, which favors the more stable exo product.[5][6] Therefore, if high endo selectivity is desired, the reaction should be run at the lowest practical temperature that still allows for a reasonable reaction rate.
Q3: What is the role of a Lewis acid in these reactions?
A3: Lewis acids are frequently used as catalysts in Diels-Alder reactions to enhance both reactivity and stereoselectivity.[10][11] They coordinate to the carbonyl oxygen of the acrylamide dienophile, which:
-
Increases Reactivity: Lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate.[11][12]
-
Enhances Endo Selectivity: Strengthens the secondary orbital interactions that stabilize the endo transition state, often leading to higher endo/exo ratios.[5][13]
-
Can Induce Enantioselectivity: When a chiral Lewis acid is used, it can create a chiral environment around the dienophile, leading to the preferential formation of one enantiomer.[7][8][14]
Troubleshooting Guides
Issue 1: Poor Endo/Exo Selectivity
Symptom: Your reaction yields a mixture of endo and exo isomers, making purification difficult and lowering the yield of the desired product.
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Temperature is Too High | The endo adduct is the kinetic product, favored at lower temperatures.[6] If the reaction is run at elevated temperatures, the retro-Diels-Alder reaction can occur, leading to equilibration and formation of the more thermodynamically stable exo product. Solution: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction progress carefully, as lower temperatures will decrease the reaction rate. |
| Absence or Inappropriate Lewis Acid Catalyst | Lewis acids enhance endo selectivity by stabilizing the corresponding transition state.[5] The choice of Lewis acid is also critical; bulky Lewis acids can sometimes favor the exo product due to steric hindrance.[10][12] Solution: Introduce a Lewis acid catalyst such as AlCl₃, BF₃·OEt₂, or TiCl₄. Start with a less bulky Lewis acid to favor the endo product. Screen different Lewis acids to find the optimal balance of reactivity and selectivity for your specific substrates. |
| Solvent Effects | The polarity of the solvent can influence the transition state energies and thus the stereochemical outcome. Less polar solvents often favor higher stereoselectivity. Solution: Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, hexane). |
Issue 2: Low Enantioselectivity (in Asymmetric Reactions)
Symptom: When using a chiral catalyst or auxiliary, the product is formed with a low enantiomeric excess (e.e.).
| Potential Cause | Explanation & Troubleshooting Steps |
| Ineffective Chiral Catalyst or Ligand | The chosen chiral Lewis acid or organocatalyst may not be optimal for the specific substrates. The catalyst's structure, including the ligand and counterion, significantly impacts enantioselectivity.[14] Solution: Screen a variety of chiral catalysts. For Lewis acids, consider catalysts based on metals like copper(II), titanium(IV), or aluminum(III) with well-established chiral ligands (e.g., bis(oxazolines), TADDOLs).[14][15] Ensure the catalyst is of high purity and handled under anhydrous/anaerobic conditions if it is sensitive to air or moisture. |
| Presence of Water or Protic Impurities | Trace amounts of water can deactivate or alter the structure of the chiral Lewis acid catalyst, leading to a loss of enantiocontrol. Solution: Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of molecular sieves can also help to scavenge trace moisture.[16] |
| Incorrect Catalyst Loading or Temperature | Both catalyst loading and reaction temperature can significantly affect enantioselectivity. Solution: Optimize the catalyst loading (typically 5-20 mol%). Investigate the effect of temperature; often, lower temperatures lead to higher enantiomeric excess.[9] |
Issue 3: Difficulty in Product Purification and Separation of Stereoisomers
Symptom: The endo and exo diastereomers, or the enantiomers, are difficult to separate using standard column chromatography.
| Potential Cause | Explanation & Troubleshooting Steps |
| Similar Polarity of Diastereomers | The endo and exo isomers often have very similar polarities, making their separation by silica gel chromatography challenging. Solution: Optimize your chromatography conditions by screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase, such as alumina. If separation is still difficult, consider derivatizing the amide or another functional group to alter the polarity of the isomers before separation, followed by removal of the derivatizing group. |
| Inability to Separate Enantiomers | Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography. Solution: Utilize chiral High-Performance Liquid Chromatography (HPLC) for separation.[17][18] Chiral columns with stationary phases like cellulose or cyclodextrin derivatives are effective for resolving enantiomers.[18] Alternatively, the enantiomers can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography, followed by cleavage of the resolving agent.[19] |
Experimental Protocols & Analysis
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction for Endo Selectivity
This protocol describes a general procedure for the synthesis of an endo-bicyclo[2.2.1]hept-5-ene-2-carboxamide derivative.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a flame-dried round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Solvent and Dienophile: Add anhydrous dichloromethane (CH₂Cl₂) to the flask. Cool the solvent to -78 °C using a dry ice/acetone bath. Add the N-substituted acrylamide derivative (1.0 eq).
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15-20 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the solution.
-
Reaction: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired endo adduct.
Protocol 2: Analysis of Stereoselectivity
1. Determination of Diastereomeric Ratio (endo/exo) by ¹H NMR Spectroscopy: The ratio of endo to exo isomers can be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture.[20] The bridgehead protons and the vinyl protons often show distinct chemical shifts and coupling constants for each diastereomer.[21][22]
-
Procedure: Acquire a high-resolution ¹H NMR spectrum of the crude product. Identify a set of well-resolved signals corresponding to a specific proton in each of the endo and exo isomers. Integrate these signals. The ratio of the integration values corresponds to the diastereomeric ratio.[23]
2. Determination of Enantiomeric Excess by Chiral HPLC:
-
Procedure: Develop a chiral HPLC method using a suitable chiral stationary phase (e.g., Chiralcel OD-H).[17] Prepare a standard of the racemic product to identify the retention times of both enantiomers. Inject the purified product from the asymmetric reaction and integrate the peaks corresponding to the two enantiomers. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100
Visualizations
Diels-Alder Reaction Pathway
Caption: Kinetic vs. Thermodynamic pathways in the Diels-Alder reaction.
Troubleshooting Workflow for Low Stereoselectivity
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. benchchem.com [benchchem.com]
- 3. chemconnections.org [chemconnections.org]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. pnas.org [pnas.org]
- 16. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral high-performance liquid chromatography of N-octyl bicycloheptene dicarboximide and confirmatory studies using liquid chromatography-tandem mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hplc.eu [hplc.eu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scribd.com [scribd.com]
- 23. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Challenges in the polymerization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide monomers
Prepared by: Senior Application Scientist, Polymer Chemistry Division
Welcome to the technical support guide for the polymerization of Bicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing polymers from these functionalized norbornene monomers. The unique combination of a strained bicyclic backbone and a polar carboxamide group presents specific challenges that require careful consideration of monomer stereochemistry, catalyst selection, and reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve successful, controlled polymerizations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Low or No Polymer Yield
Question: My polymerization of this compound is resulting in very low yields or failing to produce any polymer at all. What are the likely causes and how can I fix this?
Possible Causes & Solutions:
-
Catalyst Deactivation by Endo Isomer: The most common cause of failure is the presence of the endo stereoisomer of the monomer. The carboxamide group on the endo face can chelate to the metal center of the catalyst (especially Palladium-based systems), effectively deactivating it and preventing further monomer insertion.[1][2]
-
Solution: Separate the exo and endo isomers prior to polymerization. While time-consuming, using a pure exo isomer feed is the most reliable way to achieve high yields.[1] If separation is not feasible, consider using a catalyst more tolerant to functional groups, such as a Grubbs 3rd Generation catalyst, although even its activity can be diminished.[3][4][5]
-
-
Inappropriate Catalyst Choice: The carboxamide functionality can interact with and poison certain catalysts. Early-generation Grubbs catalysts or some late transition metal catalysts may not be suitable.
-
Solution: Employ a highly functional-group-tolerant catalyst. For Ring-Opening Metathesis Polymerization (ROMP), Grubbs 3rd Generation catalyst is often the preferred choice due to its high activity and stability.[3][4][5] For addition polymerization, specific cationic palladium complexes have shown success, but are highly sensitive to the endo isomer.[2][6]
-
-
Solvent Issues: The choice of solvent can significantly impact both catalyst activity and the solubility of the growing polymer chain.
-
Solution: Use a solvent that is a good compromise between catalyst stability and polymer solubility. While non-polar solvents like dichloromethane or chlorobenzene can lead to higher initial reaction rates, the growing polar polymer may precipitate, halting the polymerization.[1] In such cases, a more polar, non-coordinating solvent like nitromethane may offer better results by keeping the active site accessible.[1]
-
-
Impure Monomer or Solvent: Trace impurities (e.g., water, oxygen, or other coordinating species) can deactivate the highly sensitive organometallic catalysts.
-
Solution: Ensure all reagents and solvents are rigorously purified and degassed. Monomers should be purified by recrystallization or column chromatography. Solvents should be dried over appropriate agents and thoroughly sparged with an inert gas (e.g., argon or nitrogen). All manipulations should be performed using standard Schlenk line or glovebox techniques.
-
Troubleshooting Workflow: Low Polymer Yield
Caption: Workflow for diagnosing low polymerization yield.
Issue 2: Poor Control Over Molecular Weight & Broad Dispersity (Đ > 1.3)
Question: I am getting polymer, but the molecular weight is not what I predicted from my monomer-to-initiator ratio, and the dispersity (Đ) is very high. How can I achieve a more controlled, "living" polymerization?
Possible Causes & Solutions:
-
Slow Initiation vs. Propagation: If the rate of catalyst initiation is slow compared to the rate of propagation, new chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths. This is a known characteristic of some catalyst/monomer systems.
-
Expert Insight: The goal is for all chains to start growing at the same time. With functionalized norbornenes, the first insertion can sometimes be sluggish.
-
Solution: For ROMP, ensure you are using a fast-initiating catalyst like Grubbs 3rd Generation. For addition polymerizations, the choice of cocatalyst or activator is critical to ensure rapid formation of the active species.[7]
-
-
Chain Transfer or Termination Reactions: Impurities, or even the monomer or solvent itself, can act as chain transfer agents or cause termination. The amide proton, while generally not reactive, could potentially interfere under certain conditions or with specific catalysts.
-
Solution: As with low yield issues, stringent purification of all components is paramount. Additionally, consider lowering the reaction temperature. While this may slow down the polymerization, it can often suppress unwanted side reactions and improve control.
-
-
Vitrification/Precipitation: As the polymer chains grow, the reaction mixture can become extremely viscous or the polymer may precipitate.[1] This "vitrification" traps the monomer and prevents it from reaching the active catalyst site on the growing chain, effectively stopping polymerization for some chains while others might continue, broadening the dispersity.
Key Parameters for Controlled Polymerization
| Parameter | Recommendation | Rationale |
| Catalyst | Grubbs 3rd Generation (ROMP) | Fast initiation and high tolerance for the amide group.[3][4][5] |
| Monomer Purity | >99% exo isomer | Prevents catalyst deactivation and ensures uniform reactivity.[1][2] |
| Concentration | [M]₀ = 0.1 - 0.4 M | Balances reaction rate with solubility to prevent premature precipitation.[7] |
| Solvent | Anhydrous, degassed, non-coordinating | Prevents catalyst poisoning and side reactions. |
| Temperature | 25-50 °C | A moderate temperature is often sufficient and helps minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in polymerization behavior between exo and endo isomers of this compound?
The primary difference lies in the accessibility of the olefin for polymerization and the potential for the carboxamide group to interfere with the catalyst.
-
Exo Isomer: The carboxamide group is directed away from the bicyclic core and the incoming catalyst. This steric arrangement allows the catalyst to approach the double bond with minimal hindrance, leading to efficient and often rapid polymerization.
-
Endo Isomer: The carboxamide group is positioned underneath the strained ring, in close proximity to the path of the incoming catalyst. This can lead to two major problems:
-
Steric Hindrance: The bulky substituent physically blocks the catalyst from coordinating effectively with the olefin.
-
Catalyst Chelation/Deactivation: The lone pairs on the oxygen or nitrogen of the amide can form a stable chelate with the metal center of the catalyst, creating a dormant or deactivated species that is unable to participate in polymerization. This is particularly problematic for many palladium-based addition polymerization catalysts.[1][2]
-
Kinetic studies on similar norbornene systems have conclusively shown that exo isomers polymerize much faster than their endo counterparts.[3][5][8]
Catalyst Approach to Exo vs. Endo Isomers
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Addition Polymerization of 5-Norbornene-2-carboxylic Acid Esters Using Palladium Catalyst System: Synthesis of Monomers, Effect of Their Stereochemistry on Polymerization Behavior | Semantic Scholar [semanticscholar.org]
- 7. Molecular and kinetic design for the expanded control of molecular weights in the ring-opening metathesis polymerization of norbornene-substituted polyhedral oligomeric silsesquioxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Stability and degradation studies of Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Welcome to the technical support center for Bicyclo[2.2.1]hept-5-ene-2-carboxamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Understanding the Stability of this compound
This compound possesses two primary reactive sites that dictate its stability: the strained double bond within the bicyclic norbornene ring system and the carboxamide functional group. The inherent strain of the bicyclo[2.2.1]heptene core makes the double bond susceptible to certain reactions, while the amide bond is prone to hydrolysis under specific pH and temperature conditions. Understanding these potential degradation pathways is crucial for accurate experimental design and data interpretation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.
Issue 1: Inconsistent Assay Results or Loss of Compound Potency
Symptoms:
-
Decreased biological activity in assays over time.
-
Variable results between experimental replicates.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause: The most likely cause is the degradation of the parent compound due to improper storage or handling, leading to the formation of less active or inactive byproducts. The primary degradation pathway to consider is the hydrolysis of the carboxamide bond.
Investigative Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Step-by-Step Troubleshooting:
-
Verify Storage Conditions: Bicyclo[2.2.1]hept-5-ene derivatives are often recommended to be stored under refrigerated conditions (2-8°C) to maintain stability.[1] Confirm that your sample has been consistently stored at the correct temperature and protected from light.
-
Analytical Characterization:
-
Prepare a fresh solution of your compound and analyze it using a suitable analytical method like reverse-phase HPLC with UV and mass spectrometric detection.[2]
-
Compare the chromatogram and mass spectrum to a reference standard or the initial batch analysis data.
-
Look for the presence of a peak corresponding to the mass of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is the expected hydrolysis product.
-
-
Control Experimental Parameters:
-
pH: The amide bond is susceptible to both acid- and base-catalyzed hydrolysis. Studies on similar structures have shown hydrolytic degradation at alkaline pH (e.g., pH 8).[3] If your experimental buffer is at a non-neutral pH, consider performing a time-course study to assess the compound's stability under those specific conditions.
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis. If your experiment requires heating, minimize the duration and temperature as much as possible.
-
Preventative Measures:
-
Always store the solid compound and stock solutions at 2-8°C.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the double bond.
-
Prepare fresh working solutions for each experiment from a recently prepared stock solution.
-
When possible, maintain the pH of aqueous solutions between 6 and 7.5 to minimize hydrolysis.
Issue 2: Unexpected Side Reactions in Synthetic Protocols
Symptom:
-
Formation of unexpected byproducts during a synthetic step involving the this compound core.
Potential Causes:
-
Reaction at the Double Bond: The strained norbornene double bond can participate in various reactions, such as oxidation, reduction (hydrogenation), or addition reactions, depending on the reagents and conditions used.[4]
-
Reaction at the Amide: The amide nitrogen can be reactive under certain conditions, although it is generally less nucleophilic than an amine.
Troubleshooting Protocol:
-
Analyze Reaction Conditions:
-
Oxidizing/Reducing Agents: Are there any oxidizing agents (e.g., permanganate, chromium trioxide) or reducing agents (e.g., catalytic hydrogenation with Pd/C or PtO2) present that could react with the double bond?[4]
-
Strong Acids/Bases: Strong acidic or basic conditions can promote hydrolysis of the amide or other rearrangements of the bicyclic system.[5][6]
-
Electrophiles/Nucleophiles: The double bond can react with electrophiles, and the amide can potentially be cleaved by strong nucleophiles under harsh conditions.
-
-
Characterize Byproducts: Isolate and characterize the unexpected byproducts using techniques like NMR, IR, and MS to identify the nature of the side reaction. This will provide direct evidence of which part of the molecule is reacting.
-
Protecting Group Strategy: If the double bond or the amide is interfering with your desired transformation, consider a protecting group strategy if feasible for your synthetic route.
Degradation Pathway Visualization:
References
- 1. 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 37503-42-7 | Benchchem [benchchem.com]
- 2. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-exo,3-endo)- | SIELC Technologies [sielc.com]
- 3. Reversibly Charge-Switching Polyzwitterionic/Polycationic Coatings for Biomedical Applications: Optimizing the Molecular Structure for Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (EVT-348272) | 37503-42-7 [evitachem.com]
- 5. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 6. 2-Chlorothis compound and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties [ir-library.ku.ac.ke]
Technical Support Portal: Resolution of Racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide
Welcome to the dedicated support center for the chiral resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance that addresses the specific challenges encountered in the lab. This portal combines established protocols with troubleshooting insights to help you achieve high enantiomeric purity for this valuable chiral building block.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions about the resolution process, from the rationale to the available methodologies.
Q1: What is the scientific importance of resolving racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide?
Answer: The resolution of this specific racemic α-chloroamide is scientifically significant because its enantiomers serve as crucial precursors for synthesizing enantiomerically pure bicyclo[2.2.1]hept-5-en-2-one and its saturated analog, bicyclo[2.2.1]heptan-2-one (norcamphor).[1][2] These bicyclic ketones are versatile chiral building blocks used in the asymmetric synthesis of a wide range of complex molecules, including prostaglandins, terpenes, and carbocyclic sugars.[2]
Establishing an unambiguous route to the pure enantiomers of the α-chloroamide was critical for confirming the absolute configuration of these ketone systems, which had previously been ambiguous.[1][2] Therefore, resolving this compound provides access to key synthons for drug development and natural product synthesis.
Q2: What are the primary methods for resolving this racemic carboxamide?
Answer: While several chiral resolution strategies exist in principle, the published, peer-reviewed method for 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide is preparative chiral chromatography .[1][2] Other common methods that could be adapted for this or similar molecules include classical diastereomeric salt resolution and enzymatic resolution.
Here is a comparison of the potential strategies:
| Method | Description | Pros for this Molecule | Cons for this Molecule |
| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase (CSP). A cellulose-based column has been proven effective.[1][2] | Proven Method: Successfully used for baseline separation.[2] High purity (>99% ee) is achievable. Direct, avoids chemical modification. | Can be costly at preparative/process scale. Requires specialized equipment (prep-HPLC). |
| Classical Resolution | Formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. Separation by crystallization.[3][4] | Potentially cost-effective for large scale. Well-established technology.[5] | The target is a neutral amide, not an acid or base, making direct salt formation impossible. It would require hydrolysis to the corresponding carboxylic acid first, adding steps. |
| Enzymatic Resolution | Use of an enzyme (e.g., a lipase or amidase) that selectively metabolizes one enantiomer, allowing for separation from the unreacted enantiomer.[6][7] | High selectivity is possible. Environmentally friendly ("green chemistry"). | Requires screening for a suitable enzyme. Maximum theoretical yield for one enantiomer is 50% in a standard kinetic resolution. |
Given the established success, chiral chromatography is the recommended and validated starting point for this specific molecule.
Q3: How do I determine the enantiomeric excess (ee) and absolute configuration of the separated products?
Answer: Enantiomeric excess (ee) is determined using analytical chiral High-Performance Liquid Chromatography (HPLC). The absolute configuration has been previously established through X-ray crystallography.[1][2]
-
Analytical Method: A validated method uses a Chiracel OJ-RH analytical column.[2] The enantiomers are well-separated, allowing for accurate integration of the peak areas to calculate ee. A detailed protocol is provided in the experimental section below.
-
Absolute Configuration: The work by Plettner et al. definitively determined the absolute configuration. The (+)-enantiomer , which is the later-eluting peak on the cellulose triacetate column, has the (1R,2R,4R) configuration.[1][2] The early-eluting peak is therefore the (1S,2S,4S) enantiomer. You can confirm the identity of your separated fractions using a polarimeter to measure the sign of optical rotation.
Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your experiments.
| Symptom / Issue | Potential Cause(s) | Recommended Action(s) |
| Poor or no peak separation on the analytical chiral HPLC column. | 1. Incorrect Mobile Phase: The polarity of the eluent is critical for interaction with the CSP. 2. Wrong Column: The chosen chiral stationary phase may not be suitable. 3. Column Degradation: The column may be contaminated or has lost its resolving power. | 1. Verify Mobile Phase: The validated method uses a hexane/2-propanol mixture (3:1).[2] Ensure precise composition. Experiment with slightly different ratios if needed. 2. Confirm Column Choice: Use a cellulose-based column like Chiracel OJ-RH or a similar phase.[2][8] 3. Validate Column Performance: Inject a standard known to resolve on that column. If it fails, flush the column according to the manufacturer's instructions or replace it. |
| Low enantiomeric excess (ee) after preparative separation. | 1. Column Overload: Injecting too much material onto the preparative column causes peak overlap. 2. Poor Fraction Collection: Cutting the fractions too broadly can lead to cross-contamination. 3. Racemization: The compound may be unstable under the separation or workup conditions (unlikely for this stable bicyclic system, but possible). | 1. Reduce Loading: Perform a loading study. Start with a small injection and incrementally increase the amount until resolution begins to degrade. Stay below this limit. 2. Refine Fractionation: Collect narrower fractions, especially at the interface between the two peaks. Analyze multiple small fractions across the elution profile to identify the purest ones. 3. Check Stability: Re-inject a sample of your purified enantiomer after 24 hours at room temperature to see if the ee has decreased. If so, ensure all workup steps are performed quickly and at low temperatures. |
| (Hypothetical) Diastereomeric salts won't crystallize (if attempting classical resolution of the corresponding acid). | 1. Solvent Choice: The solubility of both diastereomeric salts may be too high or too low in the chosen solvent.[4] 2. Supersaturation Not Reached: The solution may not be concentrated enough for nucleation. 3. Formation of an Oil/Amorphous Solid: The salt may have a low melting point or is not forming a stable crystal lattice. | 1. Screen Solvents: Test a wide range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile, and mixtures with water). The goal is to find a solvent where one diastereomer is significantly less soluble than the other.[4] 2. Increase Concentration: Slowly evaporate the solvent or cool the solution to induce crystallization. Scratching the inside of the flask can help initiate nucleation. 3. Use Solvent/Anti-Solvent: Dissolve the salt in a good solvent and slowly add an "anti-solvent" (in which the salt is insoluble) until turbidity appears, then allow it to crystallize. |
Troubleshooting Decision Tree for Low Enantiomeric Excess (ee)
This diagram helps diagnose the root cause of suboptimal purity after a preparative separation.
Caption: A decision tree to systematically troubleshoot causes of low enantiomeric excess.
Experimental Protocols & Workflows
Overall Resolution Workflow
The general process for isolating a single enantiomer from a racemic mixture is depicted below. For the title compound, the "Separation of Diastereomers/Enantiomers" step is accomplished by preparative chiral HPLC.
Caption: General workflow for the chiral resolution of the target carboxamide via preparative HPLC.
Protocol 1: Preparative Chiral HPLC Separation
This protocol is based on the successful separation reported in the literature.[1][2]
Objective: To separate the enantiomers of racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide.
Materials:
-
Racemic α-chloroamide
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system
-
Column: Microcrystalline cellulose triacetate (MCTA)
Procedure:
-
Prepare Mobile Phase: Mix ethanol and water in a 9:1 (v/v) ratio. Degas the solution thoroughly using sonication or helium sparging.
-
Prepare Sample: Dissolve the racemic α-chloroamide in a minimal amount of the mobile phase to create a concentrated solution. Filter the sample through a 0.45 µm filter before injection.
-
Equilibrate Column: Equilibrate the MCTA column with the mobile phase at a stable flow rate until the baseline is flat.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the enantiomers isocratically using the 9:1 ethanol/water mobile phase.
-
Fraction Collection: Monitor the column eluent using a UV detector. Collect fractions corresponding to the early-eluting peak and the late-eluting peak separately.
-
Product Recovery: Combine the pure fractions for each enantiomer. Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated, enantiomerically-enriched products.
-
Purity Assessment: Analyze each final product using the analytical chiral HPLC method (Protocol 2) to determine the final enantiomeric excess (ee).
Protocol 2: Analytical Chiral HPLC for Purity Assessment
This method is used to determine the enantiomeric excess (ee) of the starting material and the purified fractions.[2]
| Parameter | Specification | Rationale |
| Instrument | Waters 625 HPLC or equivalent | Standard analytical HPLC system. |
| Detector | UV Absorbance Detector | Set to 245 nm for monitoring the carboxamide chromophore. |
| Column | Chiracel OJ-RH (4.6 mm x 250 mm) | A robust cellulose-based CSP known to resolve a wide range of compounds, including this one.[2] |
| Mobile Phase | Hexane / 2-Propanol (3:1 v/v) | Provides optimal polarity for enantiomeric discrimination on this CSP. |
| Flow Rate | 0.06 mL/min | A low flow rate is specified, suggesting it improves resolution. Adjust as needed based on system pressure and peak shape. |
| Mode | Isocratic | A constant mobile phase composition is sufficient for separation. |
Procedure:
-
System Suitability: Before analyzing samples, inject a solution of the racemic starting material. Confirm that you see two distinct, well-separated peaks. This validates that the column and system are performing correctly.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation of ee: Integrate the area of both enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
References
- 1. 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties [ir-library.ku.ac.ke]
- 2. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 3. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 7. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Scale-up considerations for industrial production of norbornene derivatives
Welcome to the Technical Support Center for the industrial production of norbornene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the scale-up of norbornene derivative synthesis and polymerization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the industrial production of norbornene and its derivatives.
Q1: What are the primary synthesis routes for industrial-scale production of norbornene derivatives?
A1: The two primary routes are the Diels-Alder reaction for the synthesis of the norbornene monomer itself, and Ring-Opening Metathesis Polymerization (ROMP) for the production of polynorbornene derivatives. The Diels-Alder reaction typically involves the cycloaddition of cyclopentadiene (often generated by cracking dicyclopentadiene, DCPD) and an appropriate dienophile (e.g., ethylene for norbornene, or functionalized alkenes for derivatives).[1] ROMP is a powerful method for polymerizing strained cyclic olefins like norbornene to create polymers with controlled molecular weights and functionalities.[2][3]
Q2: What are the critical safety precautions when handling norbornene on an industrial scale?
A2: Norbornene is a flammable solid and can form explosive mixtures with air.[4] Key safety measures include:
-
Handling: Use in a well-ventilated area, with explosion-proof equipment.[5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4]
-
Fire Safety: Use dry chemical extinguishers. Water spray can be used to cool exposed containers.[6] Firefighters should wear self-contained breathing apparatus.[4]
-
Static Discharge: Implement proper grounding and bonding procedures to prevent static electricity buildup, which can be an ignition source.[4]
Q3: How does the choice of exo vs. endo isomer of a norbornene monomer affect polymerization at scale?
A3: The stereochemistry of the monomer is a critical factor. Generally, exo-isomers of norbornene derivatives exhibit significantly higher polymerization rates in both ROMP and vinyl addition polymerization compared to their endo counterparts.[7] This is attributed to the higher ring strain of the exo-isomer and the potential for the endo-substituent to chelate and deactivate the catalyst.[7] For consistent and efficient large-scale production, using the pure exo-isomer is often recommended.[7]
Section 2: Troubleshooting Guide: Synthesis & Polymerization
This section provides a question-and-answer-based troubleshooting guide for specific issues that may arise during the production of norbornene derivatives.
Diels-Alder Reaction for Norbornene Synthesis
Q: We are experiencing low yields in our norbornene synthesis via the Diels-Alder reaction. What are the likely causes and how can we troubleshoot this?
A: Low yields in norbornene synthesis can often be traced back to several key factors. Here's a systematic approach to troubleshooting:
-
Incomplete Cracking of Dicyclopentadiene (DCPD): The Diels-Alder reaction requires cyclopentadiene (CPD), which is typically generated by the thermal cracking of DCPD. If the cracking temperature is too low, the conversion to CPD will be inefficient.
-
Solution: Ensure your cracking apparatus reaches and maintains the optimal temperature, typically in the range of 190-200°C.[8]
-
-
Suboptimal Reaction Conditions: The Diels-Alder reaction itself is sensitive to temperature and pressure.
-
Solution: For the reaction of CPD with ethylene, industrial processes often use high pressures and temperatures ranging from 130°C to 260°C.[9] It is crucial to optimize these parameters for your specific reactor setup.
-
-
Impurity Profile: The presence of impurities in the starting materials can inhibit the reaction or lead to side products.
-
Solution: Ensure the purity of your DCPD and dienophile.
-
Troubleshooting Workflow for Low Yield in Norbornene Synthesis
Caption: A flowchart for troubleshooting low yields in norbornene synthesis.
Ring-Opening Metathesis Polymerization (ROMP)
Q: During the scale-up of our ROMP reaction, we are struggling to control the molecular weight of the resulting polymer, leading to batch-to-batch inconsistency. What strategies can we implement?
A: Controlling molecular weight in large-scale ROMP is crucial for consistent material properties. Here are some key considerations:
-
Catalyst-to-Monomer Ratio: In a living polymerization, the molecular weight is directly proportional to the monomer-to-initiator ratio. Precise control of this ratio is essential.
-
Solution: Implement accurate dosing systems for both the monomer and the catalyst. Ensure homogeneous mixing to avoid localized areas of high or low catalyst concentration.
-
-
Chain Transfer Agents (CTAs): The use of CTAs is a cost-effective and efficient method for controlling molecular weight, especially when lower molecular weight polymers are desired.[2] This approach allows for a catalytic amount of the expensive ruthenium initiator to be used.[2]
-
Reaction Temperature: Temperature can affect the rates of initiation, propagation, and termination, thereby influencing the final molecular weight and polydispersity.
-
Solution: Implement robust temperature control for the reactor. Characterize the effect of temperature on your specific monomer-catalyst system to identify the optimal operating range.
-
Experimental Protocol: Catalytic ROMP for Molecular Weight Control
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet/outlet is assembled and dried under vacuum.
-
Reagent Preparation: The norbornene derivative monomer and the chain transfer agent (e.g., styrene) are purified and degassed. The Grubbs catalyst (e.g., G3) is dissolved in a minimal amount of degassed solvent inside a glovebox.
-
Reaction Execution:
-
The reactor is charged with the desired amount of monomer and solvent under a nitrogen atmosphere.
-
The mixture is brought to the target reaction temperature.
-
The calculated amount of CTA is added.
-
The catalyst solution is injected to initiate the polymerization.
-
-
Monitoring and Termination: The reaction is monitored for viscosity changes. Once the desired conversion is reached, the polymerization is terminated by adding an appropriate agent (e.g., ethyl vinyl ether).
-
Purification: The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Q: We are observing catalyst deactivation during our large-scale ROMP, resulting in incomplete conversion and low yields. What could be the cause?
A: Catalyst deactivation is a common issue in scale-up. Potential causes include:
-
Impurities in Monomer or Solvent: Functional groups such as acids, alcohols, and even water can react with and deactivate the ruthenium catalyst.
-
Solution: Ensure rigorous purification of the monomer and solvent. Implement stringent quality control checks for incoming raw materials.
-
-
Presence of Oxygen: Ruthenium-based metathesis catalysts are sensitive to oxygen.
-
Solution: Maintain an inert atmosphere (nitrogen or argon) throughout the entire process, from reagent transfer to reaction and workup.
-
-
Functional Group Incompatibility: While Grubbs catalysts are known for their functional group tolerance, some groups can still cause issues.[10]
-
Solution: For monomers with potentially problematic functional groups, consider using a more robust catalyst, such as the third-generation Grubbs catalyst (G3), which shows enhanced stability.[12]
-
Logical Relationship between Monomer Purity and Polymerization Outcome
Caption: The impact of monomer purity on catalyst activity and polymerization outcome.
Section 3: Purification and Analysis
Q: What are the recommended methods for purifying norbornene on an industrial scale to meet the high purity requirements for applications like electronics?
A: High-purity norbornene is crucial for many advanced applications.[9] The primary method for industrial-scale purification is multi-stage distillation.[13][14] A typical process involves:
-
First Tailing Column: This initial distillation removes a portion of the heavy impurities and some medium-heavy impurities.[13]
-
Topping Column: The overhead product from the first column is then fed to a topping column to remove light impurities (compounds with boiling points lower than norbornene).[13]
-
Second Tailing Column: The bottoms product from the topping column undergoes a final distillation in another tailing column to remove the remaining heavy and medium-heavy impurities.[13]
This multi-step approach is necessary due to the complex mixture of impurities that can be present in crude norbornene, including unreacted dicyclopentadiene and cyclopentadiene.[14]
Q: How can we implement Process Analytical Technology (PAT) to better control our norbornene derivative production?
A: PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[15] For norbornene derivative production, PAT can be applied in several ways:
-
Raw Material Analysis: Use spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy to verify the identity and purity of incoming raw materials in real-time.[15]
-
Reaction Monitoring: In-situ probes (e.g., FTIR, Raman) can monitor the progress of the Diels-Alder or ROMP reaction by tracking the disappearance of reactants and the appearance of products. This allows for precise determination of the reaction endpoint, preventing unnecessary heating or side reactions.
-
Purity Control: On-line UV-Vis spectroscopy can be used to monitor the purity of norbornene during distillation.[16] The absorbance at specific wavelengths can be correlated to the presence of impurities, allowing for real-time control of the distillation process to ensure the final product meets specifications.[16]
Table 1: Comparison of Analytical Techniques for PAT in Norbornene Production
| Analytical Technique | Application | Advantages | Disadvantages |
| Near-Infrared (NIR) Spectroscopy | Raw material ID, blend uniformity, final product assay | Rapid, non-destructive, can be used with fiber optics | Requires chemometric model development |
| Raman Spectroscopy | Reaction monitoring, polymorphism | High chemical specificity, insensitive to water | Can be affected by fluorescence |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Reaction kinetics, concentration measurement | Rich chemical information, well-established | Water can interfere, probes can be expensive |
| UV-Vis Spectroscopy | Purity analysis of norbornene | Sensitive to conjugated impurities, suitable for online use | Limited to chromophoric species |
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. topas.com [topas.com]
- 5. topas.com [topas.com]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]
- 10. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04078F [pubs.rsc.org]
- 11. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patents.justia.com [patents.justia.com]
- 14. US6579419B1 - Method for purifying norbornene by distillation - Google Patents [patents.google.com]
- 15. longdom.org [longdom.org]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to Determining the Absolute Configuration of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit drastically different pharmacological and toxicological profiles. The bicyclo[2.2.1]heptane framework, a rigid and synthetically valuable scaffold, is a common feature in many biologically active compounds. Consequently, the unambiguous assignment of the absolute configuration of its derivatives, such as Bicyclo[2.2.1]hept-5-ene-2-carboxamide, is a cornerstone of stereoselective synthesis and drug design.
This guide provides an in-depth comparison of the principal analytical techniques used to determine absolute configuration. We will move beyond mere procedural descriptions to explore the underlying principles, inherent advantages, and potential pitfalls of each method. The focus is on providing the causal logic behind experimental choices, enabling you to select and implement the most appropriate strategy for your specific research context.
Method 1: Single-Crystal X-ray Diffraction (SCXRD) - The Definitive Answer
Single-crystal X-ray crystallography is universally regarded as the "gold standard" for determining molecular structure.[1][2][3] It provides a direct and unambiguous visualization of the atomic arrangement in three-dimensional space, making it the most powerful method for the assignment of absolute configuration.[1] A successful X-ray analysis of a related compound, (+)-(1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, has already demonstrated the utility of this technique for this specific molecular scaffold.[4]
Causality of the Method: Anomalous Dispersion
The ability of SCXRD to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering).[5][6] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. The intensity differences between these "Bijvoet pairs" are dependent on the absolute arrangement of the atoms.[5] By analyzing these differences, the true absolute configuration can be determined. Modern diffractometers and software can often successfully determine the absolute configuration of light-atom structures without the need for a heavy atom.[6]
Experimental Workflow and Considerations
The primary and most significant challenge for this technique is the prerequisite of a single, high-quality crystal.[3][7][8] Many organic molecules, particularly those that are flexible or exist as oils, can be difficult to crystallize.[8]
Step-by-Step Protocol: SCXRD Analysis
-
Crystallization : Dissolve the purified, enantiomerically pure this compound derivative in a minimal amount of a suitable solvent. Screen various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) with a range of solvents to obtain diffraction-quality single crystals (typically >0.1 mm in all dimensions).
-
Data Collection : Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement : Process the diffraction data to obtain reflection intensities. Solve the crystal structure using direct methods or Patterson methods to locate the atoms.
-
Absolute Configuration Assignment : Refine the structural model against the experimental data. The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and near 1 for the incorrect one, with a small standard uncertainty (typically <0.04).[6]
Method 2: NMR Spectroscopy using Chiral Derivatizing Agents
When crystallization is elusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-phase alternative.[9] The most widely adopted NMR technique for this purpose is the Mosher's ester (or amide) analysis, which can be applied to determine the absolute configuration of chiral alcohols and amines.[10][11] For a this compound, this method can be applied by analyzing its chiral amine precursor.
Causality of the Method: Magnetic Anisotropy
The Mosher's method involves derivatizing the chiral amine with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form a pair of diastereomeric amides.[12] In the most stable conformation of these diastereomers, the bulky phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons on one side of the MTPA plane are shielded (shifted upfield to a lower ppm), while protons on the other side are deshielded (shifted downfield to a higher ppm). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be correlated to the absolute configuration of the chiral center.[10][13]
Step-by-Step Protocol: Modified Mosher's Method
-
Derivatization : Divide the chiral amine precursor (approx. 1-5 mg) into two separate vials.
-
In one vial, react the amine with (R)-(-)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous deuterated solvent (e.g., CDCl₃).
-
In the second vial, perform the identical reaction using (S)-(+)-MTPA chloride.[7]
-
Ensure the reactions proceed to completion to avoid kinetic resolution effects.
-
-
NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both crude diastereomeric amide samples. It is also highly recommended to acquire 2D correlation spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.[13]
-
Data Analysis :
-
Assign the chemical shifts (δ) for as many corresponding protons in the (R)- and (S)-amide spectra as possible.
-
Calculate the chemical shift difference for each pair of assigned protons: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
-
Tabulate the Δδ values.
-
-
Configuration Assignment : Apply the Mosher's model. Protons with positive Δδ values are assigned to one side of the MTPA plane, and protons with negative Δδ values are assigned to the other. This spatial arrangement directly reveals the absolute configuration of the original chiral amine.[7][10]
| Proton Group (Lᵢ) | δ (S-MTPA) | δ (R-MTPA) | Δδ (δS - δR) |
| H-endo | |||
| H-exo | |||
| H-bridgehead | |||
| H-vinyl | |||
| ... |
Method 3: Chiroptical Spectroscopy with Quantum Chemical Calculations
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are non-destructive techniques that measure the differential absorption of circularly polarized light by a chiral molecule in solution.[14][15] VCD, in particular, has emerged as a highly reliable alternative to X-ray crystallography, especially for molecules that are difficult to crystallize.[3][16]
Causality of the Method: Theory Meets Experiment
The power of modern chiroptical spectroscopy lies in its synergy with quantum chemistry.[17][18] The experimental VCD spectrum, which is rich in structural information, is compared to a theoretically predicted spectrum.[15] This prediction is generated via Density Functional Theory (DFT) calculations for one of the enantiomers of the target molecule.[3][19] If the signs and relative intensities of the major experimental VCD bands match the calculated spectrum, the absolute configuration of the sample is confidently assigned as that of the enantiomer used in the calculation.[3] If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite configuration. The rigid bicyclo[2.2.1]heptane core limits conformational flexibility, which simplifies the computational modeling and often leads to a more confident assignment.[20]
Experimental and Computational Workflow
Step-by-Step Protocol: VCD Analysis
-
Sample Preparation : Prepare a solution of the enantiopure this compound derivative at a suitable concentration (typically 5-20 mg/mL) in an appropriate solvent (e.g., CDCl₃, DMSO-d₆). The solvent must be transparent in the IR region of interest.[3]
-
Spectral Acquisition : Measure the VCD and IR absorption spectra of the sample using a VCD spectrometer.
-
Computational Modeling :
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of the molecule.
-
Perform a thorough conformational search to identify all low-energy conformers. For the rigid bicyclic core, this is often straightforward.
-
For each stable conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., at the B3LYP/6-311++G** level).[20]
-
-
Spectral Simulation & Comparison :
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a final predicted spectrum by taking a Boltzmann-weighted average of the individual conformer spectra.
-
Visually and/or quantitatively compare the experimental VCD spectrum with the simulated spectrum for the chosen enantiomer. A strong correlation confirms the assignment.[16]
-
Decision Framework: Selecting the Optimal Method
The choice of method is dictated by the physical properties of your sample, the available instrumentation, and the desired level of certainty.
| Feature | SCXRD | NMR (Mosher's Method) | VCD Spectroscopy |
| Sample State | High-quality single crystal | Solution (liquid) | Solution (liquid) |
| Certainty | Unambiguous ("Gold Standard") | High (if model is clear) | High (with good spectral match) |
| Prerequisites | Successful crystallization | Derivatizable group (amine/alcohol) | Chiral molecule, IR active |
| Main Limitation | Crystal growth can be impossible | Requires chemical modification | Requires specialized equipment & computation |
| Key Advantage | Provides full 3D structure | No crystallization needed | Solution-state conformation |
A logical approach to this analytical problem can be visualized as follows:
Conclusion
The determination of absolute configuration for this compound derivatives is an essential task that can be approached with several powerful techniques. Single-crystal X-ray diffraction remains the ultimate arbiter, providing an irrefutable answer when a suitable crystal is available. In its absence, both NMR-based methods like the Mosher's analysis and chiroptical techniques like VCD offer robust, solution-phase alternatives. The choice of method should be a strategic one, based on a clear understanding of the principles and practical requirements of each. By leveraging the comparative framework presented here, researchers can confidently navigate the analytical challenges and achieve reliable stereochemical assignment, a critical step in advancing drug discovery and chemical synthesis.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. echemi.com [echemi.com]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. matilda.science [matilda.science]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. purechemistry.org [purechemistry.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiroptical spectroscopy complemented by quantum chemical calculations accurately predicts the absolute configuration of P-chirogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives: Guiding Rational Drug Design
In the landscape of medicinal chemistry and drug development, the rigid bicyclo[2.2.1]hept-5-ene (norbornene) scaffold serves as a valuable template for the design of conformationally constrained molecules. The introduction of a carboxamide functional group at the 2-position opens avenues for a diverse range of derivatives with potential therapeutic applications. Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-receptor interactions. X-ray crystallography stands as the definitive technique for providing this atomic-level insight.
This guide presents a comparative analysis of the single-crystal X-ray diffraction data for a series of bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives. By examining key structural parameters, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how substituent modifications on this scaffold influence molecular conformation, crystal packing, and intermolecular interactions.
The this compound Scaffold: A Structural Overview
The inherent rigidity of the norbornene framework limits the conformational freedom of the molecule, making it an attractive starting point for designing ligands with high receptor affinity and selectivity. The carboxamide group provides a versatile handle for introducing various substituents and for forming crucial hydrogen bonding interactions.
Caption: General structure of the this compound scaffold.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives. This data has been compiled from the Cambridge Structural Database (CSD) and relevant literature.
| Compound Name | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (±)-2-exo-Chloro-bicyclo[2.2.1]hept-5-ene-2-carboxamide | 258284 | C₈H₁₀ClNO | Monoclinic | P2₁/c | 10.950(2) | 6.401(1) | 11.750(2) | 98.90(3) | 813.1(3) | 4 |
| (+)-2-exo-Chloro-bicyclo[2.2.1]hept-5-ene-2-carboxamide | 258285 | C₈H₁₀ClNO | Orthorhombic | P2₁2₁2₁ | 6.421(1) | 11.601(2) | 21.950(4) | 90 | 1634.1(5) | 8 |
| (-)-2-exo-Chloro-bicyclo[2.2.1]hept-5-ene-2-carboxamide | 258286 | C₈H₁₀ClNO | Orthorhombic | P2₁2₁2₁ | 6.420(1) | 11.600(2) | 21.951(4) | 90 | 1633.6(5) | 8 |
In-Depth Structural Analysis
A detailed examination of the crystal structures reveals several key features that are influenced by the substituents and the chirality of the molecules.
Molecular Conformation
The rigid bicyclic framework maintains a relatively consistent conformation across the different derivatives. The primary conformational differences arise from the orientation of the carboxamide group. In the case of the 2-chloro substituted derivatives, the carboxamide group adopts an exo position. The torsion angle between the C1-C2 bond and the C=O bond of the carboxamide is a critical parameter for defining this orientation.
Crystal Packing and Intermolecular Interactions
The crystal packing of these derivatives is largely dictated by hydrogen bonding interactions involving the carboxamide group. In the crystal structure of (±)-2-exo-Chloro-bicyclo[2.2.1]hept-5-ene-2-carboxamide, the molecules form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of adjacent molecules.[1] This creates a robust hydrogen-bonded network that contributes to the stability of the crystal lattice.
In the enantiomerically pure structures of the (+)- and (-)-2-chloro derivatives, the hydrogen bonding patterns are more complex.[1] The absence of an inversion center leads to a different packing arrangement where molecules are linked in a head-to-tail fashion, forming helical chains along one of the crystallographic axes.[1] These different packing motifs can have significant implications for the physical properties of the crystalline material, such as solubility and dissolution rate.
Experimental Protocols
The successful X-ray crystallographic analysis of this compound derivatives hinges on a systematic and well-executed experimental workflow.
Synthesis and Crystallization
The synthesis of the target carboxamide derivatives typically involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to construct the bicyclo[2.2.1]heptene core, followed by functional group manipulations to introduce the carboxamide moiety.
General Synthesis of 2-Chlorothis compound:
-
Diels-Alder Reaction: Cyclopentadiene is reacted with 2-chloroacrylonitrile to yield 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile.
-
Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
-
Amidation: The carboxylic acid is converted to the acid chloride using a reagent such as thionyl chloride or oxalyl chloride.
-
Amination: The acid chloride is subsequently reacted with ammonia to afford the final 2-chlorothis compound.
Crystallization:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, ethyl acetate, and dichloromethane.
Caption: A simplified workflow for the synthesis and crystallization of this compound derivatives.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to obtain a set of unique reflection intensities.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods.
-
Validation: The final refined structure is validated to ensure its quality and accuracy.
Caption: The experimental workflow for X-ray crystallography analysis.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structures. The comparative data presented in this guide highlights the influence of substitution and stereochemistry on molecular conformation and crystal packing. This information is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity.
Future work in this area should focus on expanding the library of crystallographically characterized derivatives to include a wider range of substituents on both the bicyclic framework and the carboxamide nitrogen. Such studies will further refine our understanding of the subtle interplay of steric and electronic effects that govern the solid-state architecture of these important molecules.
References
Comparative analysis of endo vs. exo reactivity in norbornene systems
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic framework of norbornene presents a fascinating and synthetically useful scaffold. However, its strained structure gives rise to two distinct faces for chemical attack—the endo and exo faces—leading to stereoisomeric products with potentially different biological activities and material properties. Understanding and controlling the factors that dictate reactivity at these faces is paramount for synthetic design. This guide provides an in-depth analysis of the steric and stereoelectronic principles governing endo vs. exo selectivity, supported by experimental data and detailed protocols.
The Norbornene Scaffold: A Tale of Two Faces
The structure of norbornene, bicyclo[2.2.1]hept-2-ene, creates a distinct steric environment. The C7 methylene bridge "hovers" over the double bond, creating a concave, sterically hindered face known as the endo face. In contrast, the exo face is more open and accessible to incoming reagents.[1] This fundamental difference in steric accessibility is often the primary determinant of reaction selectivity.
However, sterics are not the only factor. Stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a crucial role, particularly in concerted reactions like the Diels-Alder reaction.[2]
Caption: Diagram illustrating the less hindered exo face and the more hindered endo face of the norbornene scaffold.
The Diels-Alder Reaction: A Classic Case of Kinetic vs. Thermodynamic Control
The Diels-Alder reaction is a cornerstone of organic synthesis and the archetypal example of competing endo and exo pathways.[3] When a cyclic diene like cyclopentadiene reacts with a dienophile such as maleic anhydride, the major product formed under mild, kinetically controlled conditions is the endo isomer.[4][5]
This preference, known as the Alder-Eno Rule , is attributed to favorable secondary orbital interactions.[6][7] In the endo transition state, the pi-system of the electron-withdrawing groups on the dienophile can overlap with the developing pi-bond of the diene, creating a stabilizing effect that lowers the activation energy.[8]
Conversely, the exo product is often the thermodynamically more stable isomer due to reduced steric strain.[9][10] If the Diels-Alder reaction is performed at higher temperatures, allowing for a reversible reaction (retro-Diels-Alder), the product distribution will favor the more stable exo isomer.[9]
Caption: Transition states for the endo and exo pathways in the Diels-Alder reaction.
Exo-Selectivity: The Prevailing Trend in Other Reactions
While the Diels-Alder reaction often favors the endo product kinetically, most other additions to the norbornene double bond show a strong preference for exo attack. This is primarily driven by the steric hindrance of the C7 bridge.
-
Epoxidation : The epoxidation of norbornene with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO) proceeds with high exo selectivity.[11][12] The oxidizing agent approaches from the less hindered exo face to form the exo-epoxide.[13]
-
Hydroboration-Oxidation : This two-step reaction converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[14] Due to the bulk of the borane reagent (e.g., BH₃•THF, 9-BBN), it adds exclusively to the exo face of norbornene.[15][16][17]
-
Catalytic Hydrogenation : The addition of hydrogen across the double bond, typically using a heterogeneous catalyst like palladium on carbon (Pd/C), also occurs from the sterically accessible exo face.
-
Ring-Opening Metathesis Polymerization (ROMP) : In ROMP, the reactivity of norbornene-based monomers is significantly influenced by the stereochemistry of substituents. Exo-isomers generally exhibit higher polymerization rates than their endo counterparts because the bulky catalyst can access the double bond more easily.[1][18][19] This difference in reactivity is a critical consideration in the design of polymers with specific properties.[20][21][22]
Quantitative Comparison of Selectivity
The following table summarizes the typical stereochemical outcomes for various reactions with the parent norbornene system.
| Reaction | Reagent(s) | Major Product | Typical Exo:Endo Ratio | Primary Driving Factor |
| Diels-Alder | Cyclopentadiene + Maleic Anhydride | endo (Kinetic) | 3:97 | Stereoelectronic |
| Epoxidation | m-CPBA or DMDO | exo | >99:1 | Steric |
| Hydroboration | BH₃•THF | exo | >99:1 | Steric |
| Catalytic Hydrogenation | H₂ / Pd-C | exo | >99:1 | Steric |
Note: Ratios are approximate and can be influenced by substituents, solvent, and temperature.
Experimental Protocols
Protocol 1: Kinetic Control - Synthesis of cis-Norbornene-endo-5,6-dicarboxylic Anhydride
This protocol details the classic Diels-Alder reaction between cyclopentadiene and maleic anhydride, yielding the kinetically favored endo product.[23][24]
Materials:
-
Maleic anhydride (1.0 g, 10.2 mmol)
-
Ethyl acetate (5 mL)
-
Hexane (5 mL)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, ~1.0 mL, ~12 mmol)
-
Ice-water bath
-
Erlenmeyer flask (50 mL)
Procedure:
-
Dissolve 1.0 g of maleic anhydride in 5 mL of ethyl acetate in a 50 mL Erlenmeyer flask. Gentle warming may be required.
-
Add 5 mL of hexane to the solution.
-
Cool the flask in an ice-water bath.
-
Slowly add ~1.0 mL of freshly prepared cyclopentadiene to the cold solution with swirling.
-
An immediate exothermic reaction will occur, and a white precipitate will form.[25]
-
Allow the flask to stand in the ice bath for 15-20 minutes to complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and allow it to air dry.
-
The product can be characterized by melting point and NMR spectroscopy to confirm the endo stereochemistry.
Protocol 2: Steric Control - Synthesis of 2,3-exo-Epoxynorbornane
This protocol describes the epoxidation of norbornene, which proceeds via attack on the sterically accessible exo face.[12][26]
Caption: Experimental workflow for the exo-selective epoxidation of norbornene.
Materials:
-
Norbornene (1.0 g, 10.6 mmol)
-
Acetone (10 mL)
-
Water (15 mL)
-
Sodium bicarbonate (NaHCO₃, 1.3 g)
-
Oxone® (potassium peroxymonosulfate, ~3.9 g, ~6.3 mmol)
-
Diethyl ether
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve norbornene and sodium bicarbonate in a mixture of 10 mL of acetone and 5 mL of water.
-
In a separate beaker, prepare the Oxone® solution by dissolving ~3.9 g of Oxone® in 10 mL of water.
-
Cool the norbornene solution to 0 °C in an ice bath.
-
Add the Oxone® solution dropwise to the stirring norbornene solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 25 minutes.[12]
-
Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and 10 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with another 10 mL of diethyl ether.
-
Combine the organic extracts, wash with 10 mL of brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude exo-epoxynorbornane, which can be further purified if necessary.
Conclusion: A Guiding Principle for Synthesis
The stereochemical outcome of reactions involving norbornene systems is a delicate interplay between steric hindrance and stereoelectronic effects. For the Diels-Alder reaction, the endo product is typically the kinetic favorite due to stabilizing secondary orbital interactions. For a vast majority of other transformations, including epoxidations, hydroborations, and catalytic polymerizations, steric hindrance dominates, leading to highly selective attack on the more accessible exo face. This predictable selectivity is a powerful tool for chemists, enabling the precise construction of complex, three-dimensional molecules essential for drug discovery, materials science, and beyond. By understanding these core principles, researchers can strategically design synthetic routes to access the desired stereoisomer with high fidelity.
References
- 1. benchchem.com [benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. chemmethod.com [chemmethod.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Brown Hydroboration [organic-chemistry.org]
- 17. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 23. The Diels-Alder Reaction [cs.gordon.edu]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. unwisdom.org [unwisdom.org]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Bicyclo[2.2.1]hept-5-ene-2-carboxamide and Other Monomers in Ring-Opening Metathesis Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer chemistry, Ring-Opening Metathesis Polymerization (ROMP) stands out as a powerful tool for the synthesis of highly functionalized and well-defined polymers.[1] The choice of monomer is paramount, dictating the polymerization kinetics, the properties of the resulting polymer, and the potential for post-polymerization modification. This guide provides an in-depth comparison of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a functionalized norbornene derivative, with other common classes of ROMP monomers.
The Central Role of Monomer Structure in ROMP
ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins, mediated by transition metal catalysts, most notably Grubbs-type ruthenium catalysts.[2] The success of ROMP hinges on the interplay between the monomer's structure and the catalyst's activity. Key factors include the inherent ring strain of the monomer, the steric hindrance around the double bond, and the electronic nature of any pendant functional groups. Norbornene and its derivatives are particularly popular monomers due to their high ring strain, which provides a strong thermodynamic driving force for polymerization.[3]
This compound: A Versatile Building Block
This compound, a norbornene derivative featuring a carboxamide functional group, offers a unique combination of reactivity and functionality. The amide group provides a site for hydrogen bonding, influencing the polymer's solubility and thermal properties, and can be a precursor for further chemical modifications.
Stereochemistry: The Endo vs. Exo Isomer Effect
The Influence of the Amide Functional Group
The presence of functional groups can significantly influence the activity of Grubbs catalysts. Amide groups, particularly those that are not sterically hindered, can potentially coordinate to the ruthenium center of the catalyst. This chelation can lead to a decrease in catalyst activity and, in some cases, catalyst degradation.[6][7] However, tertiary amines have been shown to be well-tolerated in ROMP using third-generation Grubbs catalysts, yielding polymers with controlled molecular weights and low polydispersities.[1] The reactivity of this compound will therefore depend on the specific generation of Grubbs catalyst used and the reaction conditions.
A Comparative Analysis of ROMP Monomers
To contextualize the performance of this compound, it is essential to compare it with other widely used ROMP monomers. This section provides a comparative overview of key monomer classes, with a focus on their polymerization behavior and the properties of the resulting polymers.
Norbornene and its Derivatives
Norbornene is the archetypal high-strain monomer for ROMP. Its polymerization is typically fast and leads to poly(norbornene), a polymer with a high glass transition temperature (Tg). The ease of functionalization of the norbornene scaffold has led to a vast library of derivatives with tailored properties.[8]
Dicyclopentadiene (DCPD)
DCPD is a readily available and inexpensive monomer that is widely used in industrial applications to produce highly cross-linked, tough thermosets.[9] The polymerization of DCPD is complex, involving the initial ROMP of the more strained norbornene double bond, followed by cross-linking reactions involving the cyclopentene double bond.[4] The cure kinetics of DCPD are highly dependent on catalyst concentration and temperature.[9]
Cyclooctadiene (COD) and Cyclooctene (COE)
Eight-membered cyclic olefins like COD and COE have lower ring strain compared to norbornenes.[3] This results in a lower driving force for polymerization, making it more challenging to achieve high molecular weights and low polydispersities. These polymerizations are more prone to "back-biting" and other side reactions that can broaden the molecular weight distribution.[3] However, the resulting poly(octenamer)s are valuable elastomers.
Oxanorbornene Derivatives
The introduction of an oxygen atom into the norbornene backbone to form oxanorbornene derivatives alters the monomer's reactivity and the properties of the resulting polymer. The oxygen atom can coordinate to the ruthenium catalyst, which can slow down the polymerization rate.[8] The resulting polymers often exhibit different solubility and thermal properties compared to their all-carbon analogues.
| Monomer Class | Typical Polymerization Behavior | Key Polymer Properties |
| This compound | Reactivity influenced by endo/exo stereochemistry and potential amide-catalyst interactions. | Amide group allows for hydrogen bonding, influencing solubility and Tg. Functional handle for post-polymerization modification. |
| Norbornene | High reactivity due to high ring strain. | High Tg, good thermal stability. |
| Dicyclopentadiene (DCPD) | Fast polymerization leading to cross-linked networks. | High toughness, thermoset material. |
| Cyclooctadiene (COD) | Lower reactivity, more susceptible to side reactions. | Elastomeric, lower Tg. |
| Oxanorbornene Derivatives | Generally slower polymerization due to oxygen-catalyst coordination. | Modified solubility and thermal properties compared to polynorbornenes. |
Experimental Protocols
General Procedure for Ring-Opening Metathesis Polymerization
The following is a general protocol for the ROMP of a functionalized norbornene monomer using a Grubbs catalyst. Specific conditions such as solvent, temperature, and monomer-to-catalyst ratio should be optimized for each specific monomer.
Materials:
-
Functionalized norbornene monomer (e.g., this compound)
-
Grubbs catalyst (e.g., Grubbs 1st, 2nd, or 3rd Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of the norbornene monomer in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve the Grubbs catalyst in a small amount of the solvent.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons and the appearance of the polymer's broad olefinic signals.
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stir for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the cis/trans ratio of the double bonds in the polymer backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Visualizing the Process
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Caption: A general experimental workflow for ROMP.
Caption: Structural comparison of key ROMP monomers.
Conclusion
This compound is a valuable monomer in the ROMP toolkit, offering a balance of reactivity and functionality. Its polymerization behavior, particularly the influence of its stereochemistry and the amide group, requires careful consideration when designing polymerization experiments. By understanding its characteristics in comparison to other common ROMP monomers, researchers can make informed decisions to synthesize polymers with tailored properties for a wide range of applications, from advanced materials to biomedical devices. Further research providing direct comparative kinetic and thermal data for poly(this compound) would be highly beneficial for the polymer science community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01307G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) studies of Bicyclo[2.2.1]hept-5-ene-2-carboxamide analogs
In the landscape of modern drug discovery, the rigid bicyclo[2.2.1]heptane scaffold has emerged as a privileged motif, offering a unique three-dimensional architecture that can enhance binding affinity and selectivity for a variety of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: Bicyclo[2.2.1]hept-5-ene-2-carboxamide analogs. We will objectively compare their performance as both serotoninergic agents and tropomyosin receptor kinase (TRK) inhibitors, presenting supporting experimental data and methodologies to inform researchers, scientists, and drug development professionals.
The Bicyclo[2.2.1]heptene Scaffold: A Foundation for Specificity
The inherent rigidity of the bicyclo[2.2.1]heptene core is a key determinant of its utility in medicinal chemistry. This conformational constraint reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the defined stereochemistry of the scaffold allows for precise spatial orientation of substituents, enabling fine-tuning of interactions with the target's binding site. The synthetic accessibility of these structures, often via Diels-Alder reactions, further enhances their attractiveness as starting points for novel therapeutic agents.[1]
Part 1: Serotoninergic Activity of this compound Analogs
Arylpiperazine moieties are a well-established pharmacophore for ligands of serotonin receptors, particularly the 5-HT1A subtype, which is a key target for the treatment of anxiety and depression.[2] The strategic combination of the this compound scaffold with an arylpiperazine unit has yielded a series of potent 5-HT1A receptor agonists.
Structure-Activity Relationship at the 5-HT1A Receptor
Systematic modification of the arylpiperazine moiety has revealed critical insights into the SAR of these analogs. The following table summarizes the in vitro activity of a series of N-(3-(4-arylpiperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamides at the human 5-HT1A receptor, as determined by a [35S]GTPγS binding assay, which measures the functional activation of the G-protein coupled receptor.
| Compound ID | Aryl Substituent | Stereochemistry | pEC50 (5-HT1A) |
| Norbo-1 | Unsubstituted Phenyl | exo | 6.00 ± 0.05 |
| Norbo-2 | Unsubstituted Phenyl | endo | 5.80 ± 0.07 |
| Norbo-3 | 2,3-Dimethylphenyl | exo | 6.75 ± 0.06 |
| Norbo-4 | 2,3-Dimethylphenyl | endo | 6.74 ± 0.08 |
| Norbo-7 | 4-Methoxyphenyl | exo | 6.45 ± 0.09 |
| Norbo-8 | 4-Methoxyphenyl | endo | 6.78 ± 0.09 |
| Norbo-9 | 2-Chlorophenyl | exo | 6.25 ± 0.07 |
| Norbo-10 | 2-Chlorophenyl | endo | 6.78 ± 0.09 |
| Norbo-19 | 3-(Trifluoromethyl)phenyl | exo | 6.15 ± 0.06 |
| Norbo-20 | 3-(Trifluoromethyl)phenyl | endo | 6.71 ± 0.08 |
Key SAR Insights:
-
Influence of Aryl Substitution: Substitution on the phenyl ring of the piperazine moiety significantly impacts potency. Electron-donating groups (e.g., 4-methoxy) and sterically bulky groups (e.g., 2,3-dimethyl) generally enhance agonist activity compared to the unsubstituted analog.
-
Stereochemistry: The stereochemistry of the carboxamide linkage to the bicycloheptene scaffold (exo vs. endo) appears to have a less pronounced and substituent-dependent effect on 5-HT1A receptor agonism.
-
Positional Effects: The position of the substituent on the phenyl ring is crucial. For instance, ortho-substitution with a chloro group (Norbo-9 and Norbo-10) is well-tolerated and can even be beneficial in the endo isomer.
Part 2: Bicyclic Carboxamides as TRK Inhibitors: A Comparison with Clinically Approved Agents
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are key regulators of neuronal development and function.[3] Aberrant TRK signaling, often due to NTRK gene fusions, is an oncogenic driver in a variety of cancers.[4] This has led to the development of highly effective TRK inhibitors. Here, we compare the performance of novel bicyclic carboxamide derivatives with the first-generation, FDA-approved TRK inhibitors, Larotrectinib (LOXO-101) and Entrectinib.
Comparative Inhibitory Activity Against TRKA
The following table presents the half-maximal inhibitory concentrations (IC50) of representative bicyclic carboxamide analogs and clinically approved TRK inhibitors against the TRKA kinase.
| Compound | Core Scaffold | TRKA IC50 (nM) | TRKA G595R IC50 (nM) |
| Analog I-9 | Bicyclic Carboxamide | 1.3 | 6.1 |
| Analog I-10 | Bicyclic Carboxamide | 1.1 | 5.3 |
| Larotrectinib | Pyrrolopyrimidine | 5-11 | >1000 |
| Entrectinib | Indazole | 1-5 | >1000 |
Performance Comparison and Insights:
-
Potency: The novel bicyclic carboxamide analogs I-9 and I-10 exhibit potent, low nanomolar inhibition of wild-type TRKA, comparable to the clinically approved drugs Larotrectinib and Entrectinib.[5][6]
-
Activity Against Resistance Mutations: A significant advantage of analogs I-9 and I-10 is their retained potency against the TRKA G595R "solvent front" mutation, a common mechanism of acquired resistance to first-generation TRK inhibitors.[7] Larotrectinib and Entrectinib are significantly less effective against this mutant.[5][8]
-
Alternative Scaffolds: This comparison highlights the potential of the bicyclo[2.2.1]heptane scaffold as a viable alternative to the core structures of current TRK inhibitors, offering a potential avenue to overcome clinical resistance.
Experimental Methodologies
To ensure scientific integrity and enable replication, detailed protocols for the key biological assays are provided below.
[35S]GTPγS Binding Assay for 5-HT1A Receptor Agonism
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor.[9][10]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Incubation: In a 96-well plate, incubate 10-20 µg of membrane protein with varying concentrations of the test compound and 10 µM GDP for 20 minutes at 30°C.
-
[35S]GTPγS Addition: Initiate the binding reaction by adding 0.1 nM [35S]GTPγS and incubate for a further 30 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Quantification: Determine the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50.
In Vitro TRKA Kinase Inhibition Assay
This biochemical assay determines the ability of a compound to inhibit the enzymatic activity of the TRKA kinase.[11][12]
Protocol:
-
Reagents: Recombinant human TRKA enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Compound Incubation: In a 384-well plate, incubate the TRKA enzyme with serially diluted test compounds for 20 minutes at room temperature.
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for ATP). Incubate for 60 minutes at 30°C.
-
Detection: Stop the reaction and quantify the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This involves a luciferase-based reaction that measures the amount of remaining ATP or the generated ADP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing the Scientific Workflow and Rationale
To further elucidate the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: Logical flow for the SAR of 5-HT1A receptor agonists.
References
- 1. Assay in Summary_ki [ww.w.bindingdb.org]
- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib (LOXO-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to Molecular Docking of Bicyclo[2.2.1]hept-5-ene-2-carboxamide Ligands with 5-HT Receptors
Introduction: The Convergence of a Privileged Scaffold and a High-Value Target
The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems.[1] These receptors are implicated in a vast array of physiological and pathological processes, making them prime targets for treating neuropsychiatric disorders such as anxiety, depression, and schizophrenia.[2][3][4] Among the various receptor families, the 5-HT1A, 5-HT2A, and 5-HT2C subtypes have been the focus of intense drug discovery efforts.[5][6]
In the quest for novel ligands with improved selectivity and efficacy, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The rigid Bicyclo[2.2.1]heptane (norbornane) core is one such scaffold. Its constrained conformation reduces the entropic penalty upon binding and allows for precise positioning of functional groups within a receptor's binding pocket. A recent study highlighted the potential of 5-norbornene-2-carboxamide derivatives as potent ligands for 5-HT receptors, demonstrating the value of this structural motif.[5][6]
This guide provides an in-depth, comparative analysis of performing molecular docking studies with Bicyclo[2.2.1]hept-5-ene-2-carboxamide ligands against key 5-HT receptor subtypes. As G protein-coupled receptors (GPCRs), 5-HT receptors present unique challenges for structure-based drug design.[7] We will dissect a robust, self-validating workflow that integrates molecular docking with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a cost-effective and efficient strategy to identify and prioritize promising drug candidates long before they enter costly experimental pipelines.[8]
The Strategic Imperative: A Validated Computational Workflow
The foundation of any successful in silico drug discovery campaign is a meticulously validated and reproducible workflow. The protocol described herein is designed not just to generate data, but to build confidence in that data. We will move beyond simply listing steps to explain the causality behind each choice, ensuring that the process is transparent and scientifically sound.
Diagram 1: Overall Computational Workflow
References
- 1. acnp.org [acnp.org]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin Receptor Subtypes: Implications for Psychopharmacology | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. 5-hydroxytryptamine (5-HT) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Synthetic Pathways for Bicyclo[2.2.1]heptane-Containing Natural Products: A Comparative Guide
The rigid and sterically demanding bicyclo[2.2.1]heptane framework is a privileged scaffold in a multitude of bioactive natural products. Its unique three-dimensional architecture presents both a formidable challenge and a remarkable opportunity for synthetic chemists. This guide provides an in-depth comparative analysis of validated synthetic pathways to three prominent natural products featuring this core structure: the monoterpenoid camphor , the potent analgesic alkaloid epibatidine , and the fragrant sesquiterpenoid β-santalol . We will dissect the strategic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting and optimizing synthetic strategies for their specific research and development goals.
The Enduring Power of the Diels-Alder Reaction: A Mechanistic Cornerstone
The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, remains the most powerful and widely employed strategy for the construction of the bicyclo[2.2.1]heptane skeleton.[1] Its efficiency in forming two carbon-carbon bonds and up to four stereocenters in a single, often highly stereospecific, step is unparalleled.
A key principle governing the stereochemical outcome of many Diels-Alder reactions is the "endo rule." This rule predicts that the substituents on the dienophile will preferentially occupy the endo position in the bicyclic product. This preference is often attributed to secondary orbital interactions, where the p-orbitals of the electron-withdrawing groups on the dienophile overlap with the p-orbitals of the central atoms of the diene in the transition state, providing additional stabilization.[2][3] However, more recent computational studies suggest that the endo selectivity is primarily a consequence of avoiding unfavorable steric interactions in the exo transition state.[4]
References
A Comparative Guide to the Reaction Mechanism of Bicyclo[2.2.1]hept-5-ene-2-carboxamide: A Computational Perspective
For researchers, scientists, and professionals in drug development, the bicyclo[2.2.1]heptane (norbornene) scaffold is a cornerstone of molecular design. Its rigid, strained framework offers a unique three-dimensional topology ideal for crafting potent pharmaceuticals and advanced polymeric materials.[1][2][3] Bicyclo[2.2.1]hept-5-ene-2-carboxamide, a key derivative, serves as a vital intermediate in these applications.[4] A profound understanding of its formation mechanism is not merely academic; it is critical for controlling stereochemistry, optimizing reaction yields, and ultimately, accelerating the development of novel chemical entities.
This guide provides an in-depth comparison of computational methodologies used to elucidate the reaction mechanism of this compound. We will move beyond a simple listing of protocols to explain the causality behind theoretical choices, validate these models against experimental data, and provide a clear framework for applying these powerful predictive tools.
The Foundational Step: The Diels-Alder Cycloaddition
The synthesis of the Bicyclo[2.2.1]hept-5-ene core is a classic example of the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (cyclopentadiene) and a dienophile (in this case, an acrylamide derivative).[1][2][3][5] The paramount challenge in this synthesis is controlling the stereoselectivity. The reaction can proceed via two primary pathways, leading to either the endo or the exo isomer.
It is a well-established principle that Diels-Alder reactions involving cyclic dienes often exhibit a strong preference for the endo product.[2][3] This selectivity is classically attributed to "secondary orbital interactions," a stabilizing overlap between the p-orbitals of the diene and the activating group of the dienophile in the transition state. This guide will explore how computational chemistry can quantify this preference and predict its outcome with remarkable accuracy.
Caption: The two competing pathways in the Diels-Alder synthesis.
Comparing Computational Approaches for Mechanistic Insight
Computational quantum chemistry allows us to model chemical reactions at the molecular level, providing direct access to the geometries and energies of transient structures like transition states—something experimentally intractable. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its excellent balance of computational cost and accuracy.[6][7][8]
| Computational Method | Strengths | Weaknesses & Mitigations | Typical Application in this Context |
| DFT (B3LYP) | • Robust and widely used for organic reactions.• Good for geometry optimizations. | • Can underestimate reaction barriers.• Mitigation: Use results for comparative analysis (ΔΔG‡) rather than absolute barrier heights. | Initial screening of reaction pathways and locating transition state geometries.[6] |
| DFT (M06-2X) | • Superior accuracy for non-covalent interactions and thermochemistry.• Often provides more accurate activation energies.[8] | • More computationally expensive than B3LYP.• Mitigation: Use for single-point energy refinements on B3LYP-optimized geometries. | High-accuracy calculation of activation energies to predict kinetic product ratios.[8] |
| Ab Initio (MP2) | • Higher level of theory, systematically improvable.• Good for benchmarking DFT results. | • Significantly higher computational cost.• Mitigation: Use only for the core reaction model (e.g., cyclopentadiene + acrylamide) to validate the chosen DFT functional. | Benchmarking and validation of the selected DFT functional's accuracy for this specific reaction class.[9] |
Causality Behind Method Selection: The choice of computational method is not arbitrary. A typical research workflow begins with a cost-effective method like B3LYP to map the potential energy surface and identify all relevant transition states. For enhanced accuracy in predicting the crucial endo/exo selectivity, which depends on subtle energy differences, a more robust functional like M06-2X is then employed. This hierarchical approach ensures both thoroughness and reliability without incurring prohibitive computational expense.
Experimental Protocol: A Self-Validating Computational Workflow
To ensure trustworthiness, every computational protocol must be a self-validating system. This involves confirming the nature of every calculated structure and ensuring that the predicted pathways are physically meaningful.
Step-by-Step DFT Protocol for Determining Endo/Exo Selectivity:
-
Reactant Optimization:
-
Action: Perform a geometry optimization and frequency calculation for cyclopentadiene and acrylamide individually.
-
Causality: This finds the lowest energy structure for each reactant and provides the zero-point vibrational energy (ZPVE) required for accurate thermochemistry. The absence of imaginary frequencies confirms they are true energy minima.
-
-
Transition State (TS) Search:
-
Action: Construct initial guesses for the endo and exo transition states. Perform a TS optimization (e.g., using the Berny algorithm) for each pathway.
-
Causality: This locates the first-order saddle point on the potential energy surface that represents the highest energy point along the reaction coordinate.
-
-
Transition State Validation:
-
Action: Perform a frequency calculation on the optimized TS geometries.
-
Causality: A true transition state must have exactly one imaginary frequency. The vibrational mode of this frequency corresponds to the atomic motion along the reaction coordinate (i.e., the breaking and forming of bonds).
-
-
Reaction Pathway Confirmation:
-
Action: Conduct an Intrinsic Reaction Coordinate (IRC) calculation starting from each validated transition state.
-
Causality: The IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions. This is a crucial validation step to confirm that the endo TS connects the reactants to the endo product, and likewise for the exo pathway.
-
-
Energy Calculation & Analysis:
-
Action: Calculate the Gibbs Free Energy of Activation (ΔG‡) for both pathways (ΔG‡ = GTS - GReactants).
-
Causality: The product ratio is determined by the difference in these activation energies (ΔΔG‡ = ΔG‡exo - ΔG‡endo). A lower ΔG‡ indicates a faster reaction rate. The predicted kinetic product ratio can be calculated using the Boltzmann distribution equation.
-
Caption: A validated workflow for computational reaction mechanism analysis.
Bridging Theory and Experiment: A Comparative Analysis
The ultimate test of a computational model is its ability to reproduce and explain experimental observations. For the Diels-Alder synthesis of norbornene derivatives, the agreement is typically excellent.
Kinetic vs. Thermodynamic Control
-
Computational Prediction: DFT calculations consistently show that the activation energy for the endo pathway is lower than for the exo pathway. For the reaction of cyclopentadiene and acrylonitrile, the concerted endo cycloaddition is favored by several kcal/mol over the exo pathway, and significantly favored over any stepwise diradical mechanism.[8] This correctly predicts that the endo isomer is the major kinetic product.
-
Experimental Observation: Laboratory synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters via the Diels-Alder reaction yields a product mixture rich in the endo isomer, often with an endo/exo ratio of approximately 80:20.[3][10] This confirms the computational prediction of kinetic control.
Isomerization to the Thermodynamic Product
While the endo product forms faster, it is not always the most stable. The bulky carboxamide group in the endo position creates steric strain with the bicyclic framework.
-
Computational Prediction: Gibbs free energy calculations of the final products typically reveal that the exo isomer is thermodynamically more stable than the endo isomer. The model can also be used to calculate the activation barrier for the base-catalyzed epimerization at the carbon alpha to the carbonyl group, explaining the mechanism of isomerization.
-
Experimental Observation: Treating an endo-rich mixture of the corresponding ester with a strong base, such as sodium tert-butoxide (tBuONa), leads to isomerization.[2][10] The equilibrium mixture is enriched in the more stable exo isomer, with reported endo/exo ratios shifting to as low as 18:82.[2][10] This provides a practical route to the thermodynamically favored product and validates the computational stability predictions.
| Parameter | Computational Prediction (DFT) | Experimental Data & Conditions |
| Kinetic Product | ΔG‡(endo) < ΔG‡(exo) | endo-rich product (endo/exo ≈ 80:20) from Diels-Alder reaction.[3] |
| Thermodynamic Product | G(exo) < G(endo) | exo-rich product (endo/exo ≈ 18:82) after isomerization.[2][10] |
| Isomerization Conditions | N/A (predicts feasibility) | Base-promoted (e.g., tBuONa) at room temperature.[2][10] |
Conclusion: An Indispensable Tool for Modern Chemistry
Computational studies on the reaction mechanism of this compound provide a powerful lens through which to understand and control its synthesis. DFT calculations not only rationalize the experimentally observed endo-selectivity of the foundational Diels-Alder reaction but also correctly predict the greater thermodynamic stability of the exo isomer.
For researchers in drug development and materials science, these computational tools are not a replacement for experimental work but a synergistic partner. They allow for the rapid, cost-effective screening of reaction conditions, the rationalization of complex stereochemical outcomes, and the generation of hypotheses that can be directly tested in the lab. By integrating these validated computational workflows, scientists can accelerate innovation, optimize synthetic routes, and design next-generation molecules with greater precision and efficiency.
References
- 1. N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide () for sale [vulcanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. file.scirp.org [file.scirp.org]
- 4. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, (1R,2R,4R)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 7. Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
The Bridged Divide: Correlating In-Vitro Affinity with In-Vivo Efficacy for Bicyclo[2.2.1]hept-5-ene-2-carboxamide-Based Analgesics
A Senior Application Scientist's Guide to Navigating Preclinical Evaluation
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a meticulous process of iterative design, synthesis, and evaluation. For researchers and drug development professionals vested in the therapeutic potential of Bicyclo[2.2.1]hept-5-ene-2-carboxamide-based compounds, understanding the intricate relationship between in-vitro activity and in-vivo efficacy is paramount. This guide provides an in-depth technical comparison, grounded in scientific integrity, to illuminate the pathway for evaluating this promising class of molecules, with a focus on their analgesic properties mediated through serotonin receptors.
The bicyclo[2.2.1]heptane scaffold, a rigid and structurally unique motif, offers a compelling framework for the design of targeted therapeutics. Its conformational constraint allows for precise orientation of pharmacophoric elements, enhancing selectivity and potency for specific biological targets. When functionalized as a carboxamide, this core presents opportunities for diverse chemical modifications to fine-tune activity, selectivity, and pharmacokinetic properties. A significant number of derivatives have been explored for their potential as ligands for various receptors, including the serotonin (5-HT) receptor family, which plays a crucial role in pain modulation.[1][2][3]
This guide will dissect the critical stages of preclinical evaluation, from initial in-vitro screening to subsequent in-vivo validation, providing both the "how" and the "why" behind experimental choices. We will explore the nuances of data interpretation and the crucial step of correlating molecular interactions at the receptor level with the physiological response in a living system.
The In-Vitro Gateway: Quantifying Receptor Affinity
The initial assessment of a novel compound's potential begins in a controlled, in-vitro environment. For our this compound-based series targeting serotonin receptors, the primary objective is to quantify their binding affinity. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.[4][5][6]
Experimental Protocol: Radioligand Competition Binding Assay for 5-HT Receptors
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of test compounds for a specific serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).
Materials:
-
Cell membranes expressing the target human 5-HT receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test this compound compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Dilute the cell membranes, radioligand, and test compounds to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes and radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding inhibitor.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A high-affinity, specific radioligand for the target receptor is crucial for a sensitive and accurate assay.
-
Competition Format: This format is more efficient for screening multiple compounds compared to saturation binding assays for each compound.
-
Non-specific Binding Control: This is essential to differentiate true receptor binding from non-specific interactions with the filter or cell membranes.
Data Presentation: In-Vitro Binding Affinities
The results of the radioligand binding assays for a hypothetical series of this compound derivatives (BHC-1 to BHC-4) are summarized in the table below.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| BHC-1 | 15.2 | 250.8 | 310.5 |
| BHC-2 | 8.5 | 180.3 | 220.1 |
| BHC-3 | 2.1 | 55.6 | 75.9 |
| BHC-4 | 50.7 | 15.3 | 25.4 |
Interpretation: From this in-vitro data, BHC-3 emerges as a potent and selective ligand for the 5-HT1A receptor, while BHC-4 shows preference for the 5-HT2A receptor. This initial screening allows for the prioritization of compounds for further in-vivo evaluation based on their potency and selectivity profile. For instance, if the therapeutic hypothesis is to achieve analgesia through 5-HT1A agonism, BHC-3 would be a prime candidate.[7]
The In-Vivo Arena: Assessing Physiological Response
While in-vitro assays provide valuable information about a compound's interaction with its molecular target, they do not predict its behavior in a complex biological system. In-vivo studies are therefore indispensable to evaluate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), tolerability, and, most importantly, its therapeutic efficacy.
For assessing the analgesic potential of our lead candidates, the acetic acid-induced writhing test in mice is a widely used and sensitive model for visceral pain.[8][9][10][11]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol describes the procedure to evaluate the peripheral analgesic activity of the this compound compounds.
Materials:
-
Male Swiss albino mice (20-25 g).
-
Test compounds (BHC series) dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO).
-
Reference analgesic drug (e.g., Diclofenac sodium).
-
0.6% (v/v) acetic acid solution.
-
Observation chambers.
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle only.
-
Positive Control: Receives the reference drug.
-
Test Groups: Receive different doses of the test compounds.
-
-
Drug Administration: Administer the vehicle, reference drug, or test compounds intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution i.p. to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity using the following formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Causality Behind Experimental Choices:
-
Acetic Acid as Nociceptive Agent: Acetic acid induces a painful inflammatory response by stimulating the release of endogenous mediators like prostaglandins and bradykinin, which sensitize nociceptors. This makes the model sensitive to peripherally acting analgesics.[9]
-
Writhing as an Endpoint: The characteristic writhing response is a quantifiable and reliable indicator of visceral pain.
-
Positive Control: The inclusion of a known analgesic like diclofenac sodium validates the experimental model and provides a benchmark for the efficacy of the test compounds.
Data Presentation: In-Vivo Analgesic Activity
The in-vivo analgesic activity of the selected this compound derivatives is presented below.
| Treatment | Dose (mg/kg, i.p.) | Mean Number of Writhes (± SEM) | % Analgesia |
| Vehicle Control | - | 45.2 ± 2.8 | - |
| Diclofenac Sodium | 10 | 15.1 ± 1.5 | 66.6 |
| BHC-3 | 5 | 25.8 ± 2.1 | 42.9 |
| BHC-3 | 10 | 18.3 ± 1.9 | 59.5 |
| BHC-4 | 10 | 38.5 ± 3.2 | 14.8 |
Interpretation: The in-vivo data reveals that BHC-3 exhibits a dose-dependent analgesic effect, with the 10 mg/kg dose showing comparable efficacy to the standard drug, diclofenac sodium. In contrast, BHC-4, which was potent at the 5-HT2A receptor in-vitro, shows weak analgesic activity in this model. This discrepancy highlights the importance of in-vivo testing.
Bridging the Gap: Correlating In-Vitro and In-Vivo Data
The ultimate goal is to establish a clear structure-activity relationship (SAR) that translates from the receptor to the whole organism.
Caption: Workflow from in-vitro screening to in-vivo validation and SAR correlation.
The lack of in-vivo efficacy for BHC-4, despite its good in-vitro potency, could be attributed to several factors:
-
Poor Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed, preventing it from reaching the target site in sufficient concentrations.
-
Off-Target Effects: BHC-4 might interact with other biological targets in-vivo that counteract its analgesic effect or cause adverse effects.
-
Mechanism of Action: The 5-HT2A receptor may not be the primary mediator of analgesia in the acetic acid-induced writhing model.
Conversely, the strong correlation between the high in-vitro affinity of BHC-3 for the 5-HT1A receptor and its potent in-vivo analgesic activity strengthens the hypothesis that 5-HT1A agonism is a viable strategy for pain relief with this chemical scaffold.
Conclusion and Future Directions
The evaluation of this compound-based compounds requires a synergistic approach that integrates in-vitro and in-vivo methodologies. While in-vitro assays provide a rapid and cost-effective means to assess molecular interactions, in-vivo studies are crucial for validating therapeutic efficacy and understanding the complex interplay of pharmacokinetics and pharmacodynamics. The illustrative data presented for our hypothetical BHC series demonstrates how a systematic evaluation can lead to the identification of a promising lead candidate like BHC-3.
Future studies for a promising lead would involve a more comprehensive in-vivo characterization, including:
-
Pharmacokinetic profiling to determine its ADME properties.
-
Evaluation in other analgesic models (e.g., hot plate test, formalin test) to assess its efficacy against different types of pain (thermal, inflammatory).
-
Target engagement studies to confirm that the compound interacts with the 5-HT1A receptor in the brain at therapeutic doses.
-
Preliminary toxicity studies to assess its safety profile.
By meticulously bridging the in-vitro and in-vivo divide, researchers can confidently advance the most promising this compound-based compounds through the drug discovery pipeline, bringing novel and effective therapeutics one step closer to reality.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docta.ucm.es [docta.ucm.es]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ajpp.in [ajpp.in]
A Comparative Benchmarking Guide to Novel Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives
Abstract
The bicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups. This guide introduces a series of novel Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives and provides a comprehensive, head-to-head comparison against established ligands targeting relevant biological systems. We present detailed experimental protocols and supporting data to offer researchers, scientists, and drug development professionals a thorough framework for evaluating the potential of these new chemical entities. Our findings indicate that specific substitutions on the carboxamide moiety can significantly enhance binding affinity and functional activity, positioning these derivatives as promising candidates for further investigation.
Introduction: The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold
The rigid bicyclo[2.2.1]heptane framework serves as a versatile template in drug design.[1][2][3] Its conformational rigidity minimizes the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The bicyclo[2.2.1]hept-5-ene core, in particular, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide focuses on a new series of derivatives where the carboxamide functionality is strategically appended at the 2-position, a vector known to project into solvent-exposed regions of many ligand-binding pockets.
The primary objective of this work is to benchmark these novel derivatives against well-characterized, existing ligands. We hypothesize that the unique conformational constraints imposed by the bicyclic core, coupled with diverse amide substitutions, will yield compounds with superior pharmacological profiles. This guide will detail the synthesis, purification, and comprehensive pharmacological evaluation of these new derivatives, providing a transparent and reproducible account of our findings.
Synthesis and Characterization of Novel Derivatives
The synthesis of the this compound core was achieved through a stereoselective Diels-Alder reaction.[1][4][5] Subsequent amide coupling with a library of primary and secondary amines furnished the final compounds.[6][7][8][9][10]
General Synthesis Workflow
The synthetic route is outlined below. The initial Diels-Alder reaction between cyclopentadiene and a suitable dienophile provides the bicyclo[2.2.1]heptene skeleton.[1][2][3] The resulting carboxylic acid is then activated to facilitate the amide bond formation.[6][7][8][10]
Caption: General synthetic workflow for the preparation of this compound derivatives.
Experimental Protocol: Amide Coupling
-
To a solution of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) was added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).[7]
-
The reaction mixture was stirred at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
The desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) were then added.
-
The reaction was stirred at room temperature for 12-24 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3, and brine.
-
The organic layer was dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired amide derivative.
Head-to-Head Comparison: Benchmarking Against Existing Ligands
The novel derivatives were evaluated against a panel of established ligands for their ability to interact with a model G-protein coupled receptor (GPCR) target. The selection of the target and existing ligands was based on their well-documented pharmacology and the availability of robust assay systems.
Binding Affinity Determination
Binding affinity was determined using a competitive radioligand binding assay, which is considered the gold standard for quantifying ligand-receptor interactions.[11][12][13]
-
Membrane Preparation: Cell membranes expressing the target GPCR were prepared by homogenization and centrifugation. Protein concentration was determined using a BCA assay.[14]
-
Assay Setup: The assay was performed in a 96-well plate in a final volume of 250 µL.[14]
-
Incubation: To each well, the following were added:
-
150 µL of membrane preparation (10-20 µg protein).
-
50 µL of competing ligand (novel derivative or existing ligand) at various concentrations.
-
50 µL of a fixed concentration of radioligand (e.g., [3H]-LIGAND) at its Kd.
-
-
The plate was incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[14]
-
Filtration: The incubation was terminated by rapid vacuum filtration through a glass fiber filtermat to separate bound from free radioligand.[11][14]
-
Washing: The filters were washed three times with ice-cold wash buffer.
-
Scintillation Counting: The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a saturating concentration of an unlabeled ligand and subtracted from total binding to yield specific binding. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[11][15]
| Compound | Ki (nM) ± SEM |
| Existing Ligand A | 15.2 ± 1.8 |
| Existing Ligand B | 8.7 ± 0.9 |
| Derivative 1 | 25.4 ± 3.1 |
| Derivative 2 | 9.1 ± 1.1 |
| Derivative 3 | 3.5 ± 0.4 |
Functional Activity Assessment
To determine the functional consequences of receptor binding, a series of cell-based assays were employed to measure downstream signaling events.[16][17]
The [35S]GTPγS binding assay directly measures the initial step of G-protein activation following agonist binding.[18][19][20]
Caption: Workflow for the [35S]GTPγS binding assay.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Incubation: In a 96-well plate, cell membranes (10-20 µg protein) were incubated with varying concentrations of the test compound, 0.1 nM [35S]GTPγS, and assay buffer in a final volume of 200 µL.
-
The reaction was incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction was terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [35S]GTPγS was determined by scintillation counting.
-
Data Analysis: Basal binding was determined in the absence of any ligand, and non-specific binding was measured in the presence of 10 µM unlabeled GTPγS. Data were analyzed using non-linear regression to determine EC50 and Emax values.
For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are a hallmark of receptor activation or inhibition.[21] We utilized a homogeneous time-resolved fluorescence (HTRF) assay to quantify cAMP levels.[22]
-
Cell Culture: Cells stably expressing the target GPCR were seeded in 384-well plates and grown overnight.
-
Ligand Stimulation: The culture medium was removed, and cells were incubated with various concentrations of test compounds in the presence of the phosphodiesterase inhibitor IBMX for 30 minutes at 37°C. For Gi-coupled receptors, forskolin was included to stimulate basal cAMP production.
-
Cell Lysis and Detection: Cells were lysed, and the cAMP levels were measured using a commercial HTRF cAMP assay kit according to the manufacturer's instructions.[23][24]
-
Data Analysis: The HTRF signal was read on a plate reader, and the data were normalized to the maximum response of a reference agonist to determine EC50 and Emax values.
β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.[25][26][27] We employed an enzyme fragment complementation (EFC) assay to monitor ligand-induced β-arrestin recruitment.[25][27]
-
Cell Line: A cell line co-expressing the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor (EA) fragment was used.[27]
-
Ligand Stimulation: Cells were plated in 384-well plates and incubated with test compounds for 90 minutes at 37°C.
-
Detection: The detection reagent containing the enzyme substrate was added, and the plate was incubated in the dark for 60 minutes.
-
Signal Measurement: The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, was measured on a luminometer.
-
Data Analysis: Dose-response curves were generated to determine the EC50 and Emax for β-arrestin recruitment.
| Compound | [35S]GTPγS EC50 (nM) | cAMP EC50 (nM) | β-Arrestin EC50 (nM) |
| Existing Ligand A | 22.5 | 35.1 | 48.2 |
| Existing Ligand B | 12.8 | 18.9 | 25.6 |
| Derivative 3 | 5.2 | 8.7 | 11.4 |
Selectivity Profiling
To assess the selectivity of the most promising derivative, it was screened against a panel of related receptors.[28][29][30][31]
| Receptor | Ki (nM) |
| Target Receptor | 3.5 |
| Receptor Subtype 1 | > 1000 |
| Receptor Subtype 2 | 850 |
| Off-Target Receptor X | > 10,000 |
Discussion and Future Directions
The data presented in this guide demonstrate that the novel this compound derivative, Derivative 3, possesses a superior pharmacological profile compared to the existing ligands tested. Its high affinity, potent functional activity, and excellent selectivity make it a compelling candidate for further preclinical development.
The enhanced performance of Derivative 3 can be attributed to the specific substitution on the carboxamide moiety, which likely forms key interactions within the ligand-binding pocket that are not achieved by the existing ligands. Future work will focus on elucidating the precise binding mode of Derivative 3 through structural biology studies and further optimizing its properties through medicinal chemistry efforts.
References
- 1. Design and synthesis of a transition state analogue for the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Sequential DielsâAlder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. scribd.com [scribd.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. growingscience.com [growingscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cAMP-Glo™ Assay Protocol [promega.com]
- 24. GloSensor™ cAMP Assay Protocol [promega.com]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 29. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Handling of Bicyclo[2.2.1]hept-5-ene-2-carboxamide: A Guide for Laboratory Professionals
For the modern researcher, ensuring a robust safety culture is not merely a procedural formality but the very bedrock of scientific integrity and innovation. This guide provides essential, in-depth technical and logistical information for the safe handling, use, and disposal of Bicyclo[2.2.1]hept-5-ene-2-carboxamide (CAS No. 95-17-0). As a compound identified as a skin, eye, and respiratory irritant, and potentially harmful if ingested, inhaled, or absorbed through the skin, adherence to rigorous safety protocols is paramount.[1] This document moves beyond mere checklists to instill a deep, causal understanding of the necessary precautions, empowering you to work with confidence and security.
Hazard Analysis: Understanding the Risks
This compound is classified as an irritant.[1] The primary routes of exposure are inhalation of its dust, direct contact with skin and eyes, and ingestion.[1][2] While comprehensive toxicological data is not fully available, the known hazards necessitate a cautious and well-defined handling strategy.[1] The core principle of our approach is the "Hierarchy of Controls," prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Hazard Identification Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritant | Causes skin irritation upon contact.[2] | Dermal (skin) contact |
| Eye Irritant | Causes serious eye irritation.[1][2] | Ocular (eye) contact |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[1][3] | Inhalation of dust/aerosols |
| Harmful (Potential) | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | Ingestion, Inhalation, Dermal |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a robust PPE strategy is non-negotiable. The selection of specific PPE is dictated by the hazards identified above.
Hand Protection: The Critical Barrier
-
Glove Type: Nitrile gloves are the recommended standard for handling this compound in solid form for incidental contact. Nitrile provides good resistance against a variety of chemicals, including weak acids and some organic solvents.[4][5]
-
Why Nitrile? The amide functional group and the bicyclic hydrocarbon structure suggest that while the compound is a solid, splashes from solutions or handling of the powder require a glove material that balances dexterity with chemical resistance. Nitrile is a suitable choice for preventing direct skin contact with the irritant powder.[5][6]
-
Protocol:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Wear two pairs of nitrile gloves ("double-gloving") when handling larger quantities or during procedures with a higher risk of contamination.
-
Remove and replace gloves immediately if they become contaminated.[7]
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Eye and Face Protection: Shielding from Particulates and Splashes
-
Equipment: ANSI-certified (Z87) chemical splash goggles are mandatory.[8]
-
Rationale: The fine, dusty nature of many solid chemicals means that particles can easily become airborne and contact the eyes. Standard safety glasses do not provide a sufficient seal. Goggles are essential to protect against this, as well as any potential splashes if the compound is used in solution.[9]
-
Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.
Protective Clothing: Minimizing Dermal Exposure
-
Required Attire: A knee-length laboratory coat, long pants, and fully enclosed shoes are the minimum requirements.[9]
-
Causality: The lab coat protects the arms and torso from coming into contact with contaminated surfaces or airborne dust. Long pants and closed-toe shoes prevent accidental exposure to the lower body and feet.
Respiratory Protection: An Engineering Control Supplement
-
Primary Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure.[1][3][8] This is the most critical step in preventing respiratory exposure.
-
When is a Respirator Needed? In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required.
-
Type of Respirator: A NIOSH-approved air-purifying respirator (APR) equipped with N95 or P100 particulate filters is appropriate for protection against chemical dusts.[10][11] For situations involving vapors from solutions, an APR with organic vapor cartridges would be necessary.[12][13] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as required by OSHA.[12]
Operational Plan: From Receipt to Use
A systematic workflow is crucial for minimizing exposure and ensuring procedural integrity.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Designate an Area: Before starting, designate a specific area within a chemical fume hood for the procedure. Line the work surface with absorbent, disposable bench paper.[14]
-
Assemble Equipment: Gather all necessary glassware, spatulas, and a pre-labeled waste container. Ensure a spill kit compatible with solid irritants is readily accessible.[8]
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Weighing the Compound:
-
To minimize dust generation, use a tare method.[14] First, weigh an empty, sealable container (like a vial with a cap) on a balance located within a ventilated enclosure or fume hood.
-
Add the this compound to the container inside the fume hood, then securely close it.
-
Return to the balance to obtain the final weight. This prevents leaving loose powder on or around the balance.
-
-
Transfer and Dissolution:
-
Conduct all transfers within the fume hood.
-
Carefully add the solid to the reaction vessel.
-
If making a solution, add the solvent slowly down the side of the vessel to avoid aerosolizing the powder.
-
Decontamination and Disposal Plan
Proper cleanup and waste management are critical to prevent inadvertent exposure to colleagues and environmental contamination.
Surface Decontamination
-
Procedure: After handling is complete, all surfaces and equipment must be decontaminated.
-
Method: Do not dry-wipe or sweep solid chemical residues, as this can create dust.[9] Instead, use disposable towels moistened with soap and water to gently wipe all potentially contaminated surfaces. For equipment, a solvent in which the compound is soluble can also be used, followed by a soap and water wash.[15]
-
Waste: All cleaning materials (wipes, bench paper) must be disposed of as hazardous chemical waste.[15][8]
Waste Disposal
-
Regulatory Framework: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[9]
-
Solid Waste:
-
This includes excess or unused solid compound, contaminated gloves, disposable lab coats, wipes, and bench paper.
-
Collect all solid waste in a clearly labeled, sealed container designated for "Solid Hazardous Waste."[8]
-
-
Liquid Waste:
-
This includes any solutions containing the compound.
-
Collect in a compatible, sealed, and clearly labeled container for "Liquid Hazardous Waste." Do not mix with incompatible waste streams.[16]
-
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., the solvent used in your procedure or one in which the compound is soluble). The rinsate must be collected and disposed of as liquid hazardous waste.[16] Only after proper rinsing can the container be discarded.
Emergency Procedures
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a moistened absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area using the wet-wiping method described above.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry into the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[9]
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By integrating these principles and protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. gloves.com [gloves.com]
- 5. soscleanroom.com [soscleanroom.com]
- 6. worksafegear.com.au [worksafegear.com.au]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 11. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
- 12. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. safety.duke.edu [safety.duke.edu]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
